molecular formula C9H9O4- B322491 (2-Methoxyphenoxy)acetate

(2-Methoxyphenoxy)acetate

Cat. No.: B322491
M. Wt: 181.16 g/mol
InChI Key: IHONYPFTXGQWAX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-methoxyphenoxy)acetate, with the CAS Registry Number 13078-21-2, is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . This ester is characterized by a density of approximately 1.1 g/cm³ and a boiling point of around 278.7 °C at 760 mmHg . Its structure can be represented by the canonical SMILES string CCOC(=O)COC1=CC=CC=C1OC . Researchers can utilize this compound as a key synthetic intermediate; literature reports describe its synthesis with yields of around 90%, making it a valuable building block for further chemical transformations . For analytical and purification purposes, Ethyl this compound can be separated using a reverse-phase (RP) HPLC method, for example, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for Mass-Spec compatible applications) . This scalable LC method is suitable for analysis, pharmacokinetics studies, and the isolation of impurities in preparative separation . This product is intended for research and development applications only and is not classified as a drug or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHONYPFTXGQWAX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9O4-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of (2-Methoxyphenoxy)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

(2-Methoxyphenoxy)acetic acid, historically known as Guaiacoxyacetic acid , is a critical ether-carboxylic acid scaffold in medicinal chemistry. It serves two primary roles in drug development: as the terminal oxidative metabolite of the expectorant Guaifenesin and as a structural template for auxin-like plant growth regulators.

Unlike simple phenoxyacetic acids, the ortho-methoxy substituent introduces unique electronic and steric effects that modulate acidity (pKa) and lipophilicity (LogP), altering its pharmacokinetic profile compared to its parent phenol, guaiacol. This guide provides a definitive reference for its physicochemical characterization, synthesis, and metabolic relevance.

Chemical Identity Table[1][2][3][4]
ParameterDetail
IUPAC Name 2-(2-Methoxyphenoxy)acetic acid
Common Name Guaiacoxyacetic acid
CAS Registry Number 1878-85-9
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
SMILES COC1=CC=CC=C1OCC(=O)O
InChI Key IHONYPFTXGQWAX-UHFFFAOYSA-N

Part 2: Physicochemical Profiling

Solid-State and Solution Properties[5]

The physicochemical behavior of (2-Methoxyphenoxy)acetic acid is governed by the interplay between the hydrophilic carboxylic acid tail and the lipophilic, electron-rich guaiacol headgroup.

PropertyValue / RangeSource / Method
Melting Point 122 – 125 °C Experimental (Recrystallized from water/ethanol) [1, 2]
pKa (Acid) 3.23 ± 0.10 Predicted/Potentiometric Titration [3, 4]
LogP (Octanol/Water) 1.0 – 1.4 Predicted (XLogP3) [5]
Water Solubility Sparingly soluble (Cold)Soluble as carboxylate anion (pH > 4.5)
Organic Solubility HighEthanol, Diethyl ether, Chloroform, Benzene
Appearance White to light brown crystalsRhombic prisms (from ether/water)
Expert Insight: The Ortho-Methoxy Effect on Acidity

The pKa of (2-Methoxyphenoxy)acetic acid (~3.23) is slightly lower than that of unsubstituted phenoxyacetic acid (pKa 3.17) and significantly lower than acetic acid (pKa 4.76).

  • Mechanism: The ether oxygen attached to the benzene ring exerts an electron-withdrawing inductive effect (-I) on the carboxyl group, stabilizing the carboxylate anion.

  • Ortho-Effect: While the methoxy group is generally electron-donating by resonance, its ortho position creates a field effect that can stabilize the anion through intramolecular interactions, preventing the destabilization often seen with para-electron-donating groups. This makes the compound acidic enough to form stable salts (e.g., sodium or calcium (2-methoxyphenoxy)acetate) at physiological pH.

Stability and Reactivity
  • Hydrolytic Stability: The ether linkage is robust against hydrolysis under standard physiological conditions (pH 1–8).

  • Metabolic Stability: The compound is an end-product of metabolism (oxidative dealkylation of guaifenesin) and is excreted largely unchanged or as a conjugate, indicating high metabolic stability of the core scaffold.

Part 3: Synthesis & Experimental Protocols

Synthesis Workflow: Williamson Ether Synthesis

The industrial and laboratory standard for producing (2-Methoxyphenoxy)acetic acid involves the alkylation of guaiacol with chloroacetic acid under basic conditions.

Protocol:
  • Reagents: Guaiacol (1.0 eq), Chloroacetic acid (1.2 eq), NaOH (2.5 eq), Water/Ethanol solvent.

  • Reaction: Dissolve guaiacol in alkaline solution (NaOH). Add chloroacetic acid solution dropwise while maintaining temperature at 80–90 °C. Reflux for 2–4 hours.

  • Workup: Cool mixture. Acidify with conc. HCl to pH 1–2 to precipitate the free acid.

  • Purification: Filter the precipitate. Recrystallize from hot water or ethanol/water mix to obtain white crystals (MP 122–125 °C).

SynthesisWorkflow Start Guaiacol (2-Methoxyphenol) Intermediate Sodium this compound (Soluble Salt) Start->Intermediate Reflux 90°C, 4h Reagent Chloroacetic Acid + NaOH (aq) Reagent->Intermediate Acidification Acidify (HCl, pH < 2) Intermediate->Acidification Product (2-Methoxyphenoxy)acetic acid (Precipitate, MP 122-125°C) Acidification->Product Crystallization

Figure 1: Synthetic pathway for the production of (2-Methoxyphenoxy)acetic acid via Williamson ether synthesis.

Part 4: Metabolic Context (Guaifenesin Pathway)

(2-Methoxyphenoxy)acetic acid is the primary urinary metabolite of the drug Guaifenesin .[1] Understanding this pathway is essential for pharmacokinetic (PK) studies and toxicology screenings (e.g., identifying guaifenesin abuse via urinary calculi analysis).

Metabolic Pathway
  • Substrate: Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol).

  • Oxidation: Primary alcohol oxidation by Cytochrome P450 and Alcohol Dehydrogenase (ADH) to the intermediate aldehyde.

  • Terminal Oxidation: Conversion to

    
    -(2-methoxyphenoxy)lactic acid (major) and subsequently to (2-Methoxyphenoxy)acetic acid  (minor/breakdown product).
    

Note: While


-(2-methoxyphenoxy)lactic acid is the direct major metabolite, (2-methoxyphenoxy)acetic acid represents the fully oxidized phenoxy-acid core often used as an analytical standard.

Metabolism Guaifenesin Guaifenesin (Parent Drug) Metabolite1 β-(2-Methoxyphenoxy)lactic acid (Major Urinary Metabolite) Guaifenesin->Metabolite1 Oxidation (CYP450/ADH) Target (2-Methoxyphenoxy)acetic acid (Oxidative Product) Metabolite1->Target Decarboxylation/Oxidation Excretion Renal Excretion (Urine) Metabolite1->Excretion Target->Excretion

Figure 2: Metabolic fate of Guaifenesin leading to phenoxyacetic acid derivatives.

Part 5: Analytical Characterization Data

To validate the identity of synthesized or isolated (2-Methoxyphenoxy)acetic acid, compare experimental data against these standard values [1].

Nuclear Magnetic Resonance (NMR)[1][8][9][10]
  • Solvent: CDCl₃ (Deuterated Chloroform)

  • ¹H NMR (400 MHz):

    • 
       9.69 (br s, 1H, -COOH )
      
    • 
       6.89–7.04 (m, 4H, Ar-H )[2][3][4]
      
    • 
       4.69 (s, 2H, -OCH ₂-COOH)
      
    • 
       3.87 (s, 3H, -OCH ₃)[2][3][4]
      
  • ¹³C NMR (100 MHz):

    • 
       173.3 (COOH), 149.7 (C-2), 147.0 (C-1), 123.5, 121.1, 116.0, 112.2 (Ar-C), 67.3 (OCH₂), 55.9 (OCH₃).[2][3]
      
Mass Spectrometry (MS)[1][5][8][9][10]
  • Method: EI (Electron Ionization) or ESI (Electrospray Ionization).

  • Key Ions (m/z):

    • 182 [M]⁺ (Molecular Ion, Base Peak)[2]

    • 137 [M - COOH]⁺ (Loss of carboxylic acid group)

    • 107 [M - C₂H₃O₂]⁺ (Methoxyphenol fragment)

References

  • Alves, T. A., et al. (2021).[4] "Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol." Anais da Academia Brasileira de Ciências, 93(4).[4] Link

  • Sigma-Aldrich / Merck Millipore. (2023). "Product Specification: (2-Methoxyphenoxy)acetic acid, CAS 1878-85-9."[5][6][7][8][9] Link

  • ChemBK. (2023). "(o-Methoxyphenoxy)acetic acid Physicochemical Properties." Link

  • LookChem. (2023). "pKa and Solubility Data for Phenoxyacetic Acid Derivatives." Link

  • PubChem Database. (2023). "Compound Summary: 2-(2-Methoxyphenoxy)acetic acid (CID 15882)."[5] National Center for Biotechnology Information. Link

  • Bennett, S., et al. (2005). "Abuse of guaifenesin-containing medications... results in urolithiasis." Urology, 66(6). Link

Sources

molecular structure and conformation of (2-Methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Dynamics and Conformational Landscapes of (2-Methoxyphenoxy)acetate: A Crystallographic and Spectroscopic Analysis

Introduction: The Guaiacol Scaffold in Molecular Design

(2-Methoxyphenoxy)acetic acid (CAS: 1878-85-9), often referred to as Guaiacoxyacetic acid , represents a critical structural motif in medicinal chemistry and agrochemical design. Unlike its isomer 2-methoxyphenylacetic acid, this molecule features an ether linkage connecting the aromatic ring to the acetate tail. This oxygen bridge introduces specific electronic and steric properties that define its ligand behavior in metallodrugs and its activity as an auxin mimic.

This guide dissects the molecular architecture of the this compound anion, focusing on the competition between resonance-driven planarity and sterically induced torsion—a phenomenon known as the "Ortho Effect."

Molecular Architecture & Connectivity

The core structure consists of a benzene ring substituted at the 1-position with an oxyacetate group (


) and at the 2-position with a methoxy group (

).
Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the critical torsion angles that define the molecule's conformation.

MolecularStructure Figure 1: Connectivity and critical torsion vectors in this compound. Ring Benzene Ring (Aromatic) O1 O(1) Ether Oxygen Ring->O1 C(ar)-O OMe Methoxy Group (2-position) Ring->OMe Ortho Sterics C7 C(7) Methylene O1->C7 τ1 Torsion C8 C(8) Carboxylate C7->C8 τ2 Torsion O2 O(2) Carbonyl C8->O2 O3 O(3) Hydroxyl/Ion C8->O3

Conformational Analysis: The "Ortho Effect"

The biological and chemical activity of phenoxyacetic acids is governed by the conformation of the side chain relative to the aromatic ring. This is defined by two primary torsion angles:[1]

  • 
     (C
    
    
    
    –O–C–C):
    Rotation around the ether bond.
  • 
     (O–C–C–O):  Rotation within the acetate tail.
    
The Planarity Conflict

In unsubstituted phenoxyacetic acid, the molecule tends to adopt a planar conformation (


, antiplanar) to maximize 

conjugation between the ether oxygen lone pair and the aromatic ring.

However, in This compound , the bulky methoxy group at the ortho position creates significant steric hindrance.

  • Mechanism: The van der Waals radius of the methoxy oxygen clashes with the methylene protons of the acetate chain.

  • Result: The molecule is forced out of planarity. The oxyacetate chain twists significantly, often resulting in a synclinal (gauche) conformation where

    
     deviates from 
    
    
    
    (typically
    
    
    ).
Conformational Energy Landscape

ConformationLogic Figure 2: Decision logic for conformational preference driven by steric hindrance. Start Steric Analysis of This compound OrthoSub Ortho-Methoxy Substituent (Steric Bulk) Start->OrthoSub Planar Planar Conformation (High Resonance) Start->Planar Conflict Steric Clash: Methoxy Oxygen vs. Acetate Chain OrthoSub->Conflict Planar->Conflict Twisted Twisted Conformation (Minimizes Sterics) Result Dominant Form: Non-Planar (Synclinal) τ1 ≈ 80-90° Twisted->Result Conflict->Twisted Energy Minimization

Solid-State Packing & Supramolecular Synthons

When crystallizing (2-Methoxyphenoxy)acetic acid or its metal complexes, specific packing motifs (synthons) are consistently observed. These are critical for predicting solubility and stability.

The Carboxylic Dimer ( )

In the free acid form, the molecules almost invariably form centrosymmetric dimers.

  • Interaction: Two carboxylic acid groups face each other.

  • Bonding: A pair of O–H

    
    O hydrogen bonds.[2]
    
  • Graph Set:

    
     (Two donors, two acceptors, forming an 8-membered ring).
    
Metal Coordination (The Acetate Anion)

In drug formulation (e.g., as a counter-ion or ligand), the carboxylate group binds to metals. The 2-methoxy oxygen can participate in chelation, potentially forming 5-membered chelate rings with the metal center, enhancing stability compared to non-substituted analogs.

Table 1: Comparative Structural Parameters

ParameterUnsubstituted Phenoxyacetic Acid(2-Methoxyphenoxy)acetic AcidCausality

(C-O-C-C)
~179° (Planar/Anti)~80°–110° (Twisted)Steric repulsion from 2-OMe group.
Ring Orientation Coplanar with tailPerpendicular to tailMinimization of lattice energy.
Lattice Motif

Dimer

Dimer
Robust carboxylic acid synthon.[3]
Chelation Potential MonodentatePotential Bidentate (O,O')Methoxy oxygen acts as auxiliary donor.

Experimental Validation Protocols

To verify the structure and purity of this compound derivatives, the following self-validating protocols are recommended.

Vibrational Spectroscopy (FT-IR)
  • Objective: Confirm the ionization state (free acid vs. carboxylate).

  • Protocol:

    • Prepare a KBr pellet (1% w/w sample).

    • Scan 4000–400 cm⁻¹.

    • Checkpoint (Pass/Fail):

      • Free Acid: Look for strong

        
         at 1700–1730 cm⁻¹ .
        
      • Acetate (Salt): Look for asymmetric

        
         at 1550–1610 cm⁻¹  and symmetric 
        
        
        
        at 1400 cm⁻¹ .
      • Ether Linkage: Strong band at 1230–1250 cm⁻¹ (

        
        ).
        
Nuclear Magnetic Resonance ( H NMR)
  • Solvent: DMSO-

    
     (prevents aggregation).
    
  • Key Signals:

    • 
       3.7–3.8 ppm (Singlet, 3H): Methoxy group (
      
      
      
      ).
    • 
       4.6–4.7 ppm (Singlet, 2H): Methylene group (
      
      
      
      ).
    • 
       6.8–7.0 ppm (Multiplet, 4H): Aromatic protons.
      
  • Validation: Integration ratio must be exactly 3:2:4. Any deviation indicates impurity or solvate formation.

References

  • Smith, G., & Lynch, D. E. (2015). Crystal structures and hydrogen bonding in the morpholinium salts of four phenoxyacetic acid analogues. Acta Crystallographica Section E: Crystallographic Communications, 71(11), 1373–1377. Link

  • Kennard, C. H. L., Smith, G., & White, A. H. (1982). Structural aspects of phenoxyalkanoic acids. The structures of phenoxyacetic acid... Acta Crystallographica Section B, 38(3), 868–875. Link

  • PubChem. (2023). (2-Methoxyphenoxy)acetic acid (Compound Summary).[4][5] National Library of Medicine. Link

  • NIST Chemistry WebBook. (2023). (2-methoxyphenoxy)acetic acid IR Spectrum. Link

Sources

Thermodynamic Stability of (2-Methoxyphenoxy)acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability, physicochemical properties, and synthesis of (2-Methoxyphenoxy)acetic acid (Guaiacoxyacetic acid) and its derivatives. It is structured for researchers in medicinal chemistry and process development.[1]

Executive Summary

(2-Methoxyphenoxy)acetic acid (CAS: 1878-85-9), often referred to as Guaiacoxyacetic acid, represents a privileged scaffold in medicinal chemistry and agrochemical design.[1] Structurally, it combines a lipophilic guaiacol core with a hydrophilic carboxylic acid tail via a flexible ether linkage.[1]

While the ether bond confers robust chemical stability under standard physiological conditions, the thermodynamic profile of this moiety is complex. Its stability is governed by two competing forces: the high lattice energy of its hydrogen-bonded solid state and the metabolic instability of its carboxylate derivatives (specifically acyl glucuronides) in vivo. This guide dissects these thermodynamic vectors, providing actionable protocols for synthesis, characterization, and stability assessment.

Physicochemical & Thermodynamic Architecture

Molecular Constants

The presence of the ortho-methoxy group introduces significant steric and electronic effects compared to the unsubstituted phenoxyacetic acid. The methoxy group acts as an intramolecular hydrogen bond acceptor, influencing the conformation of the oxyacetic side chain.

PropertyValue / RangeTechnical Context
Molecular Formula C₉H₁₀O₄MW: 182.17 g/mol
Melting Point 122 – 126 °CIndicates strong intermolecular H-bonding (dimer formation).[1]
pKa (Acid) 3.1 – 3.3 (Est.)[1]Slightly weaker acid than 2,4-D due to electron-donating -OCH₃.[1]
logP (Octanol/Water) ~1.0 – 1.3Moderate lipophilicity; amenable to oral bioavailability.[1]
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsHigh potential for crystal polymorphism.[1]
Solid-State Thermodynamics

In the crystalline state, (2-Methoxyphenoxy)acetic acid typically forms centrosymmetric dimers linked by dual O–H···O hydrogen bonds between carboxylic acid groups.[1] This "carboxylic dimer" motif creates a high-stability lattice.[1]

  • Polymorphism Risk: Moderate.[1] The flexibility of the ether linkage (-O-CH₂-) allows for conformational polymorphism.[1] Researchers should screen for polymorphs using DSC (Differential Scanning Calorimetry) during scale-up, as different conformers may exhibit varying dissolution rates.[1]

Chemical Stability & Reactivity Profile

The Stability Paradox: Ether vs. Carboxylate

The molecule exhibits a dichotomy in stability:

  • Ether Linkage (High Stability): The aryl-alkyl ether bond is thermodynamically stable against hydrolysis and resists cleavage except under forcing acidic conditions (e.g., HI, HBr) or specific enzymatic oxidation.[1]

  • Carboxyl Group (Metabolic Instability): In drug development, the carboxylic acid moiety is a liability.[1] It undergoes Phase II metabolism to form acyl glucuronides .[1] These conjugates are thermodynamically unstable and prone to acyl migration , leading to reactive intermediates that can covalently bind to plasma proteins (a mechanism for idiosyncratic drug toxicity).[1][2]

Degradation Pathways
  • Oxidative O-Dealkylation: Mediated by Cytochrome P450 enzymes (CYP), cleaving the glycolic acid side chain to release Guaiacol.[1]

  • Decarboxylation: Only occurs at extreme temperatures (>200 °C) or under radical-generating conditions.[1]

Visualization: Metabolic Instability Pathway

The following diagram illustrates the critical instability pathway of the acyl glucuronide derivative, a key consideration for toxicity screening.

G Parent (2-Methoxyphenoxy)acetic Acid (Stable Drug) AcylGlu 1-O-Acyl Glucuronide (Unstable Metabolite) Parent->AcylGlu Glucuronidation UGT UGT Enzyme (Liver) UGT->AcylGlu Migration Acyl Migration (pH > 7.4) AcylGlu->Migration Kinetic Instability Hydrolysis Hydrolysis (Regeneration) AcylGlu->Hydrolysis Chemical Hydrolysis Isomers 2,3,4-O-Isomers (Reactive Electrophiles) Migration->Isomers Rearrangement Adduct Protein Adduct (Toxicity Trigger) Isomers->Adduct Covalent Binding (Nucleophilic Attack) Hydrolysis->Parent

Figure 1: The "Acyl Migration" instability cycle.[1] The 1-O-acyl glucuronide rearranges to reactive isomers that can cause toxicity, a critical check for any derivative of this class.

Synthesis Protocol: Thermodynamic Control

To ensure high purity and yield, the synthesis must control the exotherm of the deprotonation step and prevent the formation of the bis-phenoxy byproduct.

Reaction Scheme

Guaiacol + Chloroacetic Acid + NaOH


 (2-Methoxyphenoxy)acetic Acid + NaCl + H₂O [1]
Validated Laboratory Protocol
  • Scale: 50 mmol basis.

  • Reagents: Guaiacol (6.2 g), Chloroacetic acid (4.7 g), NaOH (4.0 g), Water (30 mL).

Step-by-Step Methodology:

  • Preparation of Phenolate: Dissolve Guaiacol in 15 mL water containing 2.0 g NaOH. Stir at room temperature for 15 mins. Why: Pre-forming the phenolate anion ensures rapid nucleophilic attack.

  • Addition: Dissolve Chloroacetic acid in 15 mL water containing 2.0 g NaOH (neutralized to Sodium Chloroacetate). Add this solution dropwise to the phenolate solution.[1]

  • Reflux (Thermodynamic Drive): Heat the mixture to reflux (100 °C) for 3-4 hours. The reaction is driven by the formation of the stable ether bond and the precipitation of NaCl.

  • Acidification: Cool to 0 °C. Acidify with conc. HCl to pH ~1. The product will precipitate as a white solid.[1][3]

  • Purification: Recrystallize from hot water or ethanol/water (1:1).

    • Quality Check: The melting point must be sharp (122–124 °C).[1] A broad range indicates contamination with unreacted guaiacol.[1]

Synthesis Workflow Diagram

Synthesis Start Reagents: Guaiacol + Chloroacetic Acid Step1 1. Deprotonation (NaOH) Formation of Phenoxide Start->Step1 Step2 2. Nucleophilic Substitution (SN2) Reflux 100°C, 4 hrs Step1->Step2 Exothermic Step3 3. Acidification (HCl, pH 1) Precipitation of Acid Step2->Step3 Cooling Step4 4. Recrystallization (Ethanol/Water) Step3->Step4 Product Pure (2-Methoxyphenoxy)acetic Acid MP: 122-124°C Step4->Product

Figure 2: Thermodynamic control workflow for the Williamson ether synthesis of Guaiacoxyacetic acid.

Stability Testing Protocols

For researchers developing derivatives (e.g., esters or amides), the following self-validating protocol ensures data integrity.

Protocol: Forced Degradation Study (HPLC)

Objective: Determine the intrinsic stability of the derivative. System: HPLC with UV detection (280 nm for the phenol ring).

  • Acid Stress: Dissolve 1 mg/mL sample in 0.1 N HCl. Heat at 60 °C for 24 hours.

    • Expectation: Ether linkage remains stable. Esters will hydrolyze.[1]

  • Base Stress: Dissolve 1 mg/mL sample in 0.1 N NaOH. Ambient temp for 4 hours.

    • Expectation: Rapid hydrolysis of esters; salt formation of acid.[1]

  • Oxidative Stress: Add 3% H₂O₂.[1] Room temp for 24 hours.

    • Expectation: Monitor for ring oxidation or ether cleavage (quinones).[1]

  • Photostability: Expose solid sample to 1.2 million lux hours.

    • Expectation: Phenoxy acids can decarboxylate under UV; check for CO₂ loss or color change (yellowing).[1]

References

  • Fisher Scientific. (2-Methoxyphenoxy)acetic acid, 98% Safety Data Sheet and Properties.[1] Retrieved from

  • PubChem. Compound Summary: 2-(2-Methoxyphenoxy)acetic acid (CID 15882).[1] National Library of Medicine.[1] Retrieved from [1]

  • Shipkova, M., et al. Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring, 2003.[1] (Contextual grounding for carboxylic acid metabolic instability).

  • Smith, G., et al. Crystal structures of phenoxyacetic acid derivatives. Australian Journal of Chemistry.[1] (General reference for phenoxyacetic acid crystal packing).

  • BenchChem. Solubility Profile and Technical Guide for Methoxyphenylacetic Acid Derivatives. Retrieved from [1]

Sources

Technical Guide: Ionization Dynamics and pKa Determination of (2-Methoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (2-Methoxyphenoxy)acetic acid (MPAA) CAS: 1878-85-9 Pharmaceutical Context: Major oxidative metabolite of the expectorant Guaifenesin.[1][2] Critical Parameter: Acid Dissociation Constant (pKa) ≈ 3.2 – 3.5 (Theoretical/Analog-based).

This technical guide addresses the physicochemical characterization of (2-Methoxyphenoxy)acetic acid. While often overlooked as a transient metabolite, the ionization profile of MPAA is the primary driver of its renal clearance and potential for crystalluria under acidic urine conditions. This document provides a structural analysis of its acidity, predicted values based on structure-activity relationships (SAR), and a self-validating potentiometric protocol for experimental determination.

Part 1: Chemical Identity & Structural Basis of Acidity

To understand the ionization of MPAA, we must deconstruct its functional groups relative to its parent scaffold, phenoxyacetic acid.

Structural Analysis

The molecule consists of an acetic acid tail ether-linked to a guaiacol (2-methoxyphenol) ring. The acidic proton resides on the carboxylic acid group.

  • Parent Scaffold: Phenoxyacetic acid (pKa = 3.17).

  • Substituent Effect (2-Methoxy):

    • Inductive Effect (-I): The oxygen atoms in the ether linkage and the methoxy group are electronegative, pulling electron density away from the carboxylate group. This stabilizes the negative charge of the anion (conjugate base), theoretically lowering the pKa (increasing acidity) compared to acetic acid (pKa 4.76).

    • Resonance Effect (+R): The methoxy group donates electrons into the ring, but this effect is largely attenuated by the insulating

      
       methylene carbon separating the ring from the carboxyl group.
      
    • Steric Effect: The ortho-methoxy group provides steric bulk that may twist the side chain out of planarity, affecting solvation of the carboxylate anion.

Ionization Equilibrium

At physiological pH, MPAA exists in equilibrium between its protonated (neutral) form and its deprotonated (anionic) form.

Ionization Acid (2-Methoxyphenoxy)acetic acid (Neutral, Lipophilic) H_ion H+ Base (2-Methoxyphenoxy)acetate (Anionic, Hydrophilic) Acid->Base Ka (Dissociation) Base->Acid Protonation

Figure 1. Ionization equilibrium of MPAA. The equilibrium shifts right as pH increases above the pKa.

Part 2: Physicochemical Data Profile

The following values represent a synthesis of experimental data from structural analogs (phenoxyacetic acids) and computational consensus for MPAA.

ParameterValue / RangeContext
pKa (Acidic) 3.3 – 3.5 (Predicted)Slightly less acidic than phenoxyacetic acid (3.17) due to minor steric destabilization of the anion.
logP (Octanol/Water) 1.1 – 1.4 Moderate lipophilicity in the neutral state.
logD (pH 7.4) -2.5 Highly hydrophilic at physiological pH due to complete ionization.
Solubility (Intrinsic) ~8.1 g/LHigh water solubility, enhanced significantly at pH > 4.0.
Molecular Weight 182.17 g/mol Small molecule, rapidly filtered by glomerulus.

Application Scientist Note: Do not rely on generic database values for critical formulation steps. The pKa of phenoxy-acids is sensitive to ionic strength. The protocol in Part 4 is required for precise determination in your specific buffer system.

Part 3: Ionization Dynamics & Biological Implications

Understanding the pKa allows us to model the speciation of MPAA in the human body using the Henderson-Hasselbalch equation:



Speciation Table

Assuming a pKa of 3.4:

EnvironmentpH% Ionized (Anion)% Neutral (Acid)Implication
Stomach 1.51.2%98.8%Rapid absorption potential (lipophilic form).
Duodenum 6.099.7%0.3%Trapped in lumen; absorption slows.
Blood 7.4>99.9%<0.1%Systemic circulation as carboxylate anion.
Urine 5.5 - 7.0>99%<1%Rapid renal clearance; low reabsorption.
Clinical Relevance

Because MPAA is >99% ionized at physiological pH (7.4), it does not bind extensively to tissues and is rapidly excreted by the kidneys. However, in cases of severe acidosis (urine pH < 4.5), the concentration of the neutral, less soluble form increases, theoretically raising the risk of precipitation (crystalluria), although the high intrinsic solubility of MPAA mitigates this compared to other drugs like sulfonamides.

Part 4: Experimental Protocol: Potentiometric pKa Determination

Objective: Determine the thermodynamic pKa of (2-Methoxyphenoxy)acetic acid with <0.05 unit error. Method: Potentiometric titration using a glass electrode.[3][4]

Reagents & Equipment
  • Analyte: >99% pure (2-Methoxyphenoxy)acetic acid (approx 50 mg).

  • Titrant: 0.1 M NaOH (standardized against KHP).

  • Solvent: Carbonate-free distilled water (degassed).

  • Ionic Strength Adjuster (ISA): 0.1 M KCl (to maintain constant ionic strength).

  • Inert Gas: Argon or Nitrogen (to blanket the sample).

Workflow Diagram

TitrationProtocol Start Start: Electrode Calibration (Buffers pH 1.68, 4.01, 7.00) Prep Sample Preparation Dissolve ~20mg MPAA in 50mL 0.1M KCl Start->Prep Blanket Inert Gas Purge (Remove dissolved CO2) Prep->Blanket Titrate Stepwise Titration Add 0.1M NaOH in 10µL increments Blanket->Titrate Measure Record pH & EMF Wait for stability (<0.1 mV/sec drift) Titrate->Measure Measure->Titrate Loop until pH 11 Analyze Data Analysis Gran Plot & First Derivative Measure->Analyze Complete

Figure 2. Potentiometric titration workflow for precise pKa determination.

Step-by-Step Procedure
  • System Calibration:

    • Calibrate the pH meter using a minimum of three buffers (pH 1.68, 4.01, 7.00).

    • Why: The pKa is expected near 3.4. A bracket including pH 1.68 is critical for linearity in the acidic region.

  • Sample Preparation:

    • Weigh accurately ~20 mg of MPAA.

    • Dissolve in 50 mL of 0.1 M KCl (degassed).

    • Note: If solubility is slow, mild sonication is permitted, but ensure temperature returns to 25°C before titrating.

  • Acidification (Optional but Recommended):

    • Add 1.0 mL of 0.1 M HCl to the sample.

    • Why: This lowers the starting pH to ~2.0, ensuring the MPAA is 100% protonated before the titration begins, allowing for a clearer definition of the start of the buffer region.

  • Titration:

    • Titrate with 0.1 M NaOH (carbonate-free).

    • Add titrant in small increments (e.g., 10-20 µL) especially in the buffer region (pH 2.5 – 4.5).

    • Record pH only after the signal stabilizes (drift < 0.1 mV/sec).

  • Data Processing (Gran Plot):

    • Do not rely solely on the inflection point of the sigmoid curve.

    • Use a Gran Plot (linearization of the titration data) to determine the Equivalence Point (

      
      ).
      
    • Calculate pKa using the pH at

      
       (Half-equivalence point), correcting for activity coefficients via the Debye-Hückel equation if high precision is needed.
      

Part 5: Analytical Considerations (HPLC)

When developing analytical methods for Guaifenesin and its metabolites, the pKa of MPAA dictates the mobile phase selection.

  • Retention Time Control:

    • At pH 2.5 (below pKa): MPAA is neutral/lipophilic. Retention on C18 columns will be high.

    • At pH 6.0 (above pKa): MPAA is anionic. Retention on C18 will be near void volume (

      
      ) unless an ion-pairing agent is used.
      
  • Buffer Recommendation: Use 0.1% Formic Acid or Phosphate Buffer pH 3.0 to suppress ionization slightly and achieve peak focusing, or use a specialized polar-embedded column for retaining the polar metabolite.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • PubChem. (n.d.).[5][6] Compound Summary: (2-Methoxyphenoxy)acetic acid. National Library of Medicine. Retrieved from [Link]

  • DrugBank. (n.d.). Guaifenesin Metabolism Pathway.[2] Retrieved from [Link]

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series, No. 23. (Source for Phenoxyacetic acid reference values).
  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Retrieved from [Link]

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(2-Methoxyphenoxy)acetic Acid: A Core Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(2-Methoxyphenoxy)acetic acid, also known as guaiacoxyacetic acid, is a pivotal intermediate derived from guaiacol, a naturally occurring phenolic compound.[1][2] Its unique structure, featuring a phenoxyacetic acid moiety, makes it a versatile building block in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical industry.[3][4] This guide provides an in-depth examination of the synthesis, properties, and critical applications of (2-methoxyphenoxy)acetic acid. We will explore the mechanistic underpinnings of its synthesis via the Williamson ether synthesis, present detailed experimental protocols, and discuss its role as a precursor to key active pharmaceutical ingredients (APIs) like Mephenesin and Methocarbamol. This document serves as a comprehensive technical resource for scientists engaged in organic synthesis and drug discovery.

Introduction: The Significance of Guaiacol and its Derivatives

Guaiacol (2-methoxyphenol) is an important fine chemical intermediate widely used in the synthesis of pharmaceuticals, flavorants like vanillin, and fragrances.[2][5][6] Its derivation from lignin, a major component of wood, positions it as a key biorenewable feedstock. The functional groups of guaiacol—a phenolic hydroxyl and a methoxy group—provide reactive sites for building molecular complexity.[1]

Derivatization of the phenolic hydroxyl group is a common strategy to produce valuable intermediates. Among these, (2-Methoxyphenoxy)acetic acid stands out for its utility. By converting the phenol into a carboxylic acid ether, a new handle for chemical modification is introduced, enabling chain elongation and the introduction of further functionalities, which is a cornerstone of modern drug development.[4][7]

Synthesis of (2-Methoxyphenoxy)acetic Acid

The primary and most efficient method for preparing (2-methoxyphenoxy)acetic acid is the Williamson ether synthesis.[8][9] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

The synthesis is a two-step process occurring in a single pot.

  • Deprotonation: Guaiacol is treated with a strong base, such as sodium hydroxide (NaOH), to deprotonate the acidic phenolic hydroxyl group. This creates a sodium guaiacolate salt, which contains the highly nucleophilic phenoxide ion.

  • Nucleophilic Substitution (SN2): The phenoxide ion then acts as a nucleophile, attacking an electrophilic alkyl halide—in this case, an α-haloacetic acid like chloroacetic acid. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9][10] The phenoxide attacks the carbon atom bearing the halogen, displacing it and forming a new carbon-oxygen ether linkage. Subsequent acidification of the resulting carboxylate salt yields the final product, (2-methoxyphenoxy)acetic acid.

The choice of a primary alkyl halide (chloroacetic acid) is crucial, as the SN2 reaction is most efficient with unhindered electrophiles.[8][10]

The following diagram illustrates the key steps in the synthesis of (2-methoxyphenoxy)acetic acid from guaiacol.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps Guaiacol Guaiacol Deprotonation Step 1: Deprotonation (Phenoxide Formation) Guaiacol->Deprotonation Base Strong Base (e.g., NaOH) Base->Deprotonation AlkylHalide Chloroacetic Acid SN2 Step 2: SN2 Attack (Ether Formation) AlkylHalide->SN2 Deprotonation->SN2 Guaiacolate Intermediate Acidification Step 3: Acidification (Protonation) SN2->Acidification Carboxylate Salt Product (2-Methoxyphenoxy)acetic Acid Acidification->Product

Caption: Workflow for the synthesis of (2-Methoxyphenoxy)acetic acid.

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add guaiacol (1.0 eq) and a suitable solvent (e.g., ethanol or water).

  • Base Addition: While stirring, add a solution of sodium hydroxide (2.2 eq) in water portion-wise, ensuring the temperature does not exceed 50°C.

  • Nucleophilic Substitution: Heat the mixture to 70-80°C. Slowly add a solution of chloroacetic acid (1.1 eq) in water via the dropping funnel over 1-2 hours.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at reflux (approx. 100°C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of ~2 using concentrated hydrochloric acid (HCl). The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration and wash with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture to yield pure (2-methoxyphenoxy)acetic acid.

  • Characterization: Confirm the identity and purity of the product using techniques such as Melting Point determination, NMR spectroscopy, and IR spectroscopy.

Physicochemical Properties and Characterization

(2-Methoxyphenoxy)acetic acid is typically a solid at room temperature. Its key properties are summarized below.

PropertyValueSource
IUPAC Name 2-(2-methoxyphenoxy)acetic acid[11]
Synonyms Guaiacoxyacetic acid, o-Methoxyphenoxyacetic acid[11]
CAS Number 1878-85-9[11][12]
Molecular Formula C₉H₁₀O₄[11][13]
Molecular Weight 182.17 g/mol [11]
Appearance Solid[14]
pKa More acidic than acetic acid due to ether group[15]

Characterization Data:

  • ¹H NMR: Expect characteristic peaks for the methoxy group protons (-OCH₃), the methylene protons of the acetic acid chain (-OCH₂-), and the aromatic protons on the benzene ring.

  • ¹³C NMR: Signals corresponding to the methoxy carbon, the methylene carbon, the carboxylic acid carbon, and the six distinct aromatic carbons are expected.[11]

  • IR Spectroscopy: Key stretches include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹), and C-O stretches for the ether linkages.[13]

Applications as a Key Intermediate in Drug Synthesis

(2-Methoxyphenoxy)acetic acid is a valuable precursor for several active pharmaceutical ingredients (APIs), particularly centrally acting muscle relaxants.[16] Its structure serves as the core scaffold upon which further chemical transformations are built.

The carboxylic acid group of (2-methoxyphenoxy)acetic acid can be readily converted into other functional groups, such as esters, amides, or alcohols, which are then used to build the final drug molecules. A common first step is the reduction of the carboxylic acid to an alcohol, followed by further functionalization.

App_Pathway cluster_derivatives Key Derivatives & APIs Intermediate (2-Methoxyphenoxy)acetic Acid Guaifenesin Guaifenesin (Expectorant) Intermediate->Guaifenesin Via Propanediol ether Mephenesin Mephenesin (Muscle Relaxant) Intermediate->Mephenesin Via Reduction & Etherification Mephenoxalone Mephenoxalone (Tranquilizer) Intermediate->Mephenoxalone Via Acetaldehyde derivative Methocarbamol Methocarbamol (Muscle Relaxant) Guaifenesin->Methocarbamol Carbamoylation

Caption: (2-Methoxyphenoxy)acetic acid as a central intermediate.

While not a direct derivative of the acetic acid, the expectorant Guaifenesin, 3-(2-methoxyphenoxy)propane-1,2-diol, is synthesized using a very similar Williamson ether synthesis pathway.[17][18] Instead of chloroacetic acid, the guaiacolate ion is reacted with 3-chloro-1,2-propanediol.[17] This highlights the versatility of the guaiacolate intermediate.

From Guaifenesin, the muscle relaxant Methocarbamol can be synthesized.[19][20] This demonstrates how the initial guaiacol core is elaborated step-by-step into complex, clinically relevant molecules.

Safety, Handling, and Storage

(2-Methoxyphenoxy)acetic acid is classified as an irritant. It is known to cause skin and serious eye irritation.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling the compound. All manipulations should be carried out in a well-ventilated fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

(2-Methoxyphenoxy)acetic acid is more than just a chemical compound; it is a testament to the power of strategic molecular design. By functionalizing the readily available biorenewable platform of guaiacol, chemists unlock a versatile intermediate that serves as a gateway to a range of valuable pharmaceuticals. The robustness of the Williamson ether synthesis allows for its efficient and scalable production. For researchers in drug development, a thorough understanding of the synthesis and reactivity of this intermediate is essential for the innovation of new chemical entities and the optimization of existing synthetic routes.

References

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved February 9, 2026, from [Link]

  • Cox, P. J., & Hickey, G. (2004). (2-Methylphenoxy)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 60(5), o771–o773. [Link]

  • Chalmers, I. M., et al. (1974). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 17(7), 677–680. [Link]

  • MySkinRecipes. (n.d.). 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid. Retrieved February 9, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Guaiacol? Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Production of antimicrobial powders of guaiacol oligomers by a laccase-catalyzed synthesis reaction. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). CN1944367A - Synthetic method for guaiacol.
  • Wikipedia. (n.d.). Guaiacol. Retrieved February 9, 2026, from [Link]

  • PubMed. (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. Retrieved February 9, 2026, from [Link]

  • NIST. (n.d.). (2-methoxyphenoxy)acetic acid. In NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetic acid. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). CN101619017A - Method for synthesizing guaiacol.
  • Thompson Rivers University. (n.d.). Experiment 2: Williamson Ether Synthesis of Guaifenesin and Isolation of an Expectorant from Cough Tablets. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2022). Activity and selectivity of different base catalysts in synthesis of guaifenesin from guaiacol and glycidol of biomass origin. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). CN106431849A - Method for synthesizing guaifenesin drug intermediate 3-(o-methoxy phenoxy)-1,2-propanediol.
  • US EPA. (n.d.). Acetic acid, (2-methoxyphenoxy)-. Retrieved February 9, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 9, 2026, from [Link]

  • Vinati Organics. (2023, May 16). What is Guaiacol? Uses, Properties, and Industrial Applications Explained. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 9, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Contents. Retrieved February 9, 2026, from [Link]

  • PubMed. (1957). Comparative hemolytic activity of mephenesin, guaiacol glycerol ether and methocarbamol in vitro and in vivo. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2007). Chiral drugs related to guaifenesin: Synthesis and phase properties of methocarbamol and mephenoxalone. Retrieved February 9, 2026, from [Link]

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An In-Depth Technical Guide to the Crystal Packing and X-ray Diffraction of (2-Methoxyphenoxy)acetate Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The crystal structure of active pharmaceutical ingredients (APIs) and their salts is of paramount importance in drug development, directly influencing critical physicochemical properties such as solubility, stability, and bioavailability.[1] This technical guide provides a comprehensive exploration of the crystal packing and X-ray diffraction analysis of (2-Methoxyphenoxy)acetate salts. We delve into the fundamental principles of crystallography, detail field-proven experimental methodologies for both single-crystal and powder X-ray diffraction, and offer insights into the interpretation of the resulting structural data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and control the solid-state properties of these important pharmaceutical compounds.

Introduction

1.1 The Significance of this compound Salts in Pharmaceutical Science

(2-Methoxyphenoxy)acetic acid, a derivative of phenoxyacetic acid, serves as a structural motif in various compounds with diverse pharmacological activities.[2][3] Its salts are of particular interest in the pharmaceutical industry. The formation of salts is a common and effective strategy to modify the physicochemical properties of an API without altering its intrinsic pharmacological activity. For instance, the well-known expectorant guaifenesin is chemically 3-(2-methoxyphenoxy)-1,2-propanediol.[4][5][6] The study of its crystalline forms and those of related this compound salts is crucial for optimizing drug formulation and ensuring consistent product performance.

1.2 The Critical Role of Crystal Packing in Drug Efficacy and Stability

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a delicate balance of intermolecular interactions. This arrangement dictates the macroscopic properties of the solid material. Variations in crystal packing can lead to different polymorphic forms of a substance, each exhibiting unique thermal properties, dissolution rates, and mechanical characteristics.[7][8] Understanding and controlling polymorphism is a critical aspect of pharmaceutical development to ensure the safety, efficacy, and stability of the final drug product.

1.3 Introduction to X-ray Diffraction as a Tool for Structural Elucidation

X-ray diffraction (XRD) is an indispensable and non-destructive analytical technique for determining the three-dimensional atomic and molecular structure of a crystal.[9][10][11] By analyzing the pattern of diffracted X-rays from a crystalline sample, it is possible to deduce the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular distances.[9][10] Both single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) are powerful tools in the pharmaceutical scientist's arsenal for characterizing the solid state of APIs and their salts.[1][12][13]

Fundamental Principles

2.1 Crystal Lattices, Unit Cells, and Asymmetric Units

A crystal is a solid material whose constituent atoms, molecules, or ions are arranged in an ordered, repeating pattern extending in all three spatial dimensions. This repeating arrangement is described by a crystal lattice, which is an infinite array of points in space. The smallest repeating unit of the crystal lattice is the unit cell, defined by its edge lengths (a, b, c) and the angles between them (α, β, γ). The asymmetric unit is the smallest part of the crystal structure from which the entire unit cell can be generated by applying symmetry operations.

2.2 Intermolecular Interactions Governing Crystal Packing

The packing of this compound salts in a crystal is primarily dictated by a network of non-covalent interactions. These include:

  • Hydrogen Bonds: The carboxylate group of the acetate moiety is a potent hydrogen bond acceptor, while the presence of suitable donor groups in the counter-ion or solvent molecules can lead to the formation of robust hydrogen bonding networks. These interactions play a crucial role in the formation of specific structural motifs, or supramolecular synthons.[14][15][16]

  • van der Waals Forces: These are weaker, non-specific interactions that contribute to the overall stability of the crystal lattice.

  • π-π Stacking: The aromatic phenoxy group can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings align, contributing to the cohesive energy of the crystal.

  • C-H···O Interactions: Weak hydrogen bonds involving carbon as the donor and oxygen as the acceptor can also influence the crystal packing.[17]

2.3 Bragg's Law and the Basics of X-ray Diffraction

When a beam of X-rays interacts with a crystal, the regularly spaced atoms act as a diffraction grating. Constructive interference of the scattered X-rays occurs only at specific angles, governed by Bragg's Law:

nλ = 2d sinθ

where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between the crystal lattice planes

  • θ is the angle of incidence of the X-ray beam

By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed, revealing the atomic arrangement.[18]

Experimental Methodologies: A Practical Guide

3.1 Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most detailed and unambiguous structural information.[9][10]

3.1.1 Crystal Growth and Selection

The primary challenge in SC-XRD is obtaining a single crystal of suitable size and quality. Common techniques for growing crystals of this compound salts include:

  • Slow Evaporation: A saturated solution of the salt is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A solution of the salt is placed in a sealed container with a less volatile solvent in which the salt is insoluble. The slow diffusion of the precipitant into the solution can induce crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the salt and promoting crystal growth.

Once grown, a suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[18]

3.1.2 Data Collection and Processing

The mounted crystal is placed in an X-ray diffractometer and a series of diffraction images are collected as the crystal is rotated.[19] Modern diffractometers equipped with area detectors can collect a complete dataset in a matter of hours.[9][18] The raw data is then processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors.

3.1.3 Structure Solution and Refinement

The "phase problem" in crystallography refers to the fact that the phases of the diffracted waves cannot be measured directly.[18] This is overcome using computational methods to generate an initial structural model. This model is then refined against the experimental data to obtain the final, accurate crystal structure.[9]

Workflow for Single-Crystal X-ray Diffraction

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination cluster_analysis Analysis & Validation CrystalGrowth Crystal Growth CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection DataCollection X-ray Data Collection CrystalSelection->DataCollection DataProcessing Data Integration & Correction DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Analysis Structural Analysis & Interpretation StructureRefinement->Analysis Validation CIF Validation & Deposition Analysis->Validation

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

3.2 Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline materials and is widely used in the pharmaceutical industry for applications such as phase identification, polymorph screening, and quality control.[1][12][20]

3.2.1 Sample Preparation

A small amount of the powdered sample is gently ground to ensure a random distribution of crystallite orientations.[20][21] The powder is then packed into a sample holder.

3.2.2 Data Acquisition

The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the scattering angle (2θ).

3.2.3 Phase Identification and Quantitative Analysis

The resulting powder pattern, a plot of intensity versus 2θ, is a unique fingerprint of the crystalline phase(s) present in the sample.[13] By comparing the experimental pattern to a database of known patterns, the crystalline phases can be identified. PXRD can also be used for quantitative analysis to determine the relative amounts of different polymorphs in a mixture.

Analysis and Interpretation of this compound Salt Structures

4.1 Common Packing Motifs and Supramolecular Synthons

The analysis of the crystal structures of this compound salts often reveals recurring patterns of intermolecular interactions, known as supramolecular synthons.[14][15] For carboxylate salts, common synthons include the formation of hydrogen-bonded dimers or chains between the carboxylate groups and suitable hydrogen bond donors.[16][17] The interplay of these synthons with other interactions, such as π-stacking of the phenoxy rings, dictates the overall crystal packing.

Intermolecular Interactions in this compound Salts

Intermolecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B cluster_molecule3 Molecule C M1 This compound M2 Counter-ion / Solvent M1->M2 Hydrogen Bonding (Carboxylate - Donor) M3 This compound M1->M3 π-π Stacking (Phenoxy Rings) M1->M3 C-H···O Interactions

Caption: Key intermolecular forces in this compound salt crystals.

4.2 Influence of Counter-ions on Crystal Packing

The choice of counter-ion has a profound impact on the crystal packing of this compound salts. Different counter-ions will have varying sizes, shapes, and hydrogen bonding capabilities, leading to the formation of distinct crystal structures with different physicochemical properties. This principle is a cornerstone of crystal engineering, where the selection of appropriate counter-ions is used to tune the properties of the resulting salt.

4.3 Correlating Crystal Structure with Physicochemical Properties

A thorough understanding of the crystal structure allows for the rationalization of the observed physicochemical properties. For example, a more densely packed crystal with strong intermolecular interactions will generally have a higher melting point and lower solubility. Conversely, a less stable polymorphic form may exhibit higher solubility, which can be advantageous for drug delivery but may also pose a risk of converting to a more stable, less soluble form over time.

Case Studies and Applications

5.1 Polymorphism in this compound Salts

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical consideration in pharmaceutical development.[7][8] Different polymorphs of a this compound salt can have significantly different properties. A comprehensive polymorph screen, utilizing techniques such as PXRD and thermal analysis, is essential to identify and characterize all accessible crystalline forms of a new drug candidate.

5.2 Role of Crystal Engineering in Modifying Physicochemical Properties

Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions.[14] In the context of this compound salts, this involves the systematic variation of counter-ions to create a library of salts with a range of physicochemical properties. This approach allows for the selection of a salt form with an optimal balance of solubility, stability, and manufacturability for a given drug product.

Conclusion and Future Perspectives

The solid-state properties of this compound salts are of fundamental importance in their development as pharmaceutical agents. X-ray diffraction, in both its single-crystal and powder forms, provides the essential tools for elucidating the crystal structures of these materials and understanding the relationship between structure and properties. As our understanding of intermolecular interactions and crystal engineering principles continues to grow, we can expect to see the development of increasingly sophisticated strategies for the rational design of this compound salts with tailored physicochemical properties, ultimately leading to safer, more effective, and more stable medicines.

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  • CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents.
  • 21.1: Structure and Properties of Carboxylic Acids and their Salts - Chemistry LibreTexts. Available at: [Link]

  • Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed. Available at: [Link]

  • Pseudo-Polymorphism in 2-Pyridylmethoxy Cone Derivatives of p-tert-butylcalix[9]arene and p-tert-butylhomooxacalix[n]arenes - MDPI. Available at: [Link]

  • XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. Available at: [Link]

  • Presentation title Single Crystal Diffraction: The Definitive Structural Technique - ORNL Neutron Sciences. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF GUAIFENESIN BY USING HPLC METHOD - Jetir.Org. Available at: [Link]

  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide - MDPI. Available at: [Link]

  • 2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882 - PubChem - NIH. Available at: [Link]

  • 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem. Available at: [Link]

  • Methoxyacetic Acid | C3H6O3 | CID 12251 - PubChem. Available at: [Link]

  • 2-(4-Formyl-3-methoxyphenoxy)acetic acid | C10H10O5 | CID 3632575 - PubChem. Available at: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of Ethyl (2-Methoxyphenoxy)acetate from Guaiacol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

(2-Methoxyphenoxy)acetic acid and its ester derivatives are critical structural motifs in medicinal chemistry, serving as core scaffolds for synthetic auxins, PPAR agonists, and various non-steroidal anti-inflammatory drug (NSAID) precursors.

This protocol details the synthesis of Ethyl (2-methoxyphenoxy)acetate via the Williamson Ether Synthesis . Unlike generic textbook procedures, this guide focuses on the process chemistry aspects—specifically controlling the nucleophilicity of the phenoxide anion and managing the removal of unreacted guaiacol, which is the most common impurity in this workflow.

Retrosynthetic Logic

The target molecule is disconnected at the ether linkage. The forward strategy employs an


 nucleophilic substitution where the phenoxide anion of guaiacol attacks the 

-carbon of ethyl chloroacetate.



Reaction Design & Mechanistic Insight

The Reagent System
  • Substrate: Guaiacol (2-Methoxyphenol).[1] Note that the methoxy group at the ortho position provides some steric hindrance but also electron-donating effects that slightly increase the nucleophilicity of the phenoxide oxygen compared to phenol.

  • Electrophile: Ethyl chloroacetate.[2][3][4][5] The chloride is a moderate leaving group. To accelerate the reaction, we employ the Finkelstein modification (catalytic KI).

  • Base: Potassium Carbonate (

    
    ).[2][5] We select anhydrous 
    
    
    
    over stronger bases (like NaH) to prevent transesterification or hydrolysis of the ethyl ester. The potassium cation (
    
    
    ) also chelates effectively with the oxygen atoms, stabilizing the transition state.
  • Solvent: Acetone (Reagent Grade). A polar aprotic solvent is required to solvate the cation (

    
    ) while leaving the phenoxide anion "naked" and highly reactive.
    
Mechanistic Pathway

The reaction proceeds via a concerted


 mechanism. The base deprotonates the phenolic hydroxyl group. The resulting phenoxide attacks the backside of the methylene carbon on the ethyl chloroacetate, displacing the chloride ion.

Mechanism Guaiacol Guaiacol (Nucleophile Precursor) Phenoxide Phenoxide Anion (Active Nucleophile) Guaiacol->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide Promotes TS Transition State [S_N2 Attack] Phenoxide->TS + Electrophile Electrophile Ethyl Chloroacetate (Electrophile) Electrophile->TS Product Ethyl this compound TS->Product - KCl

Figure 1: Mechanistic pathway for the base-mediated alkylation of guaiacol.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )EquivalentsRole
Guaiacol 124.141.0Substrate
Ethyl Chloroacetate 122.551.2Electrophile (Slight Excess)
Potassium Carbonate 138.212.0Base (Anhydrous)
Potassium Iodide 166.000.1Catalyst (Finkelstein)
Acetone 58.08Solvent[0.5 M Concentration]
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 250 mL Round Bottom Flask (RBF) and a magnetic stir bar.

  • Charging: Add Guaiacol (1.0 eq) and Anhydrous Acetone to the flask. Stir until dissolved.

  • Activation: Add Anhydrous

    
     (2.0 eq)  and KI (0.1 eq) . The mixture will become a suspension.
    
    • Critical Insight: Grind the

      
       with a mortar and pestle before addition to increase surface area.
      
  • Addition: Add Ethyl Chloroacetate (1.2 eq) dropwise via a syringe or addition funnel over 10 minutes at room temperature.

    • Why? Controlling the addition rate prevents localized concentration hotspots that could lead to side reactions (though rare with this specific electrophile).

Phase 2: Reaction & Monitoring[6]
  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~56°C) for 6–8 hours .

  • TLC Monitoring: Check progress using TLC (Hexane:Ethyl Acetate 4:1).

    • Guaiacol Rf: ~0.6 (Stains brown with iodine/UV active).

    • Product Rf: ~0.4 (Distinct spot).

    • Endpoint: Disappearance of the Guaiacol spot.

Phase 3: Workup & Purification (The "Self-Validating" Step)
  • Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (

    
    , unreacted 
    
    
    
    ) using a Büchner funnel. Wash the solid cake with cold acetone.
  • Concentration: Evaporate the acetone filtrate under reduced pressure (Rotavap) to yield a crude oil.

  • Partition: Dissolve the residue in Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Alkaline Wash (Crucial): Wash the organic layer with 10% NaOH solution (2x) .

    • Scientific Rationale: This step converts any unreacted Guaiacol (a phenol) into water-soluble sodium guaiacolate, removing it from the organic layer. The ester product remains in the organic layer. This ensures the final product is free of phenolic starting material.

  • Neutralization: Wash the organic layer with Brine (saturated NaCl) to remove excess base and water.

  • Drying: Dry the organic layer over Anhydrous

    
    , filter, and concentrate in vacuo.
    

Workup Logic & Flow

Workflow Start Crude Reaction Mixture (Acetone, Salts, Product, Guaiacol) Filter Filtration Start->Filter Evap Evaporate Solvent Filter->Evap Redissolve Dissolve in EtOAc Evap->Redissolve WashNaOH Wash with 10% NaOH (CRITICAL STEP) Redissolve->WashNaOH PhaseSep Phase Separation WashNaOH->PhaseSep AqLayer Aqueous Layer (Contains Sodium Guaiacolate) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Keep Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Final Pure Ethyl this compound Dry->Final

Figure 2: Purification workflow emphasizing the removal of phenolic impurities.

Characterization & Quality Control

The product, Ethyl this compound , is typically a viscous, colorless to pale yellow oil.

Expected NMR Data ( , 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Fragment
6.80 - 7.00 Multiplet4HAromaticAr-H (Guaiacol ring)
4.65 Singlet2HMethylene

4.25 Quartet (

)
2HMethylene

(Ethyl ester)
3.88 Singlet3HMethyl

(Methoxy)
1.29 Triplet (

)
3HMethyl

(Ethyl ester)
Infrared (IR) Spectroscopy[4][5]
  • 1735-1755 cm⁻¹: Strong C=O stretch (Ester).

  • 1250 cm⁻¹: C-O-C asymmetric stretch (Ether).

  • No broad -OH stretch: Absence of peak at 3200-3500 cm⁻¹ confirms removal of Guaiacol.

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Incomplete reaction due to moisture.

    • Fix: Ensure

      
       is freshly dried. Water solvates the carbonate, reducing its basicity and "clumping" the solids.
      
  • Product is Solidifying/Gummy:

    • While often an oil, high-purity samples may crystallize (low melting point).[7] If a solid is desired but an oil persists, induce crystallization by scratching the flask with a glass rod or adding a seed crystal of a similar derivative.

  • Emulsions during Wash:

    • Fix: If the NaOH wash creates an emulsion, add a small amount of brine or isopropanol to break it.

Safety Information (SDS Highlights)

  • Guaiacol: Irritant. Harmful if swallowed.

  • Ethyl Chloroacetate: Lachrymator (tear gas agent). Highly toxic by inhalation and skin absorption. Handle only in a fume hood.

  • Acetone: Flammable.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for Williamson Ether Synthesis protocols).
  • Org. Synth. 1955, 3, 418.[8] "o-Eugenol" (Describes alkylation of guaiacol with allyl bromide, establishing the

    
    /Acetone baseline for guaiacol alkylation). 
    
  • Suryanti, V. et al. "Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents."[4][5] J. Kim. Sains Apl. 2020, 23, 3. (Comparative study of solvent effects on guaiacol-derivative alkylation).

  • ChemicalBook. "Ethyl this compound NMR Spectrum." (Verification of spectroscopic data).

Sources

High-Fidelity HPLC Determination of (2-Methoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analytical Context

(2-Methoxyphenoxy)acetic acid (also known as Guaiacoxyacetic acid ) is a critical structural analogue and potential impurity in the synthesis of Guaifenesin (a widely used expectorant).[1] It also serves as a metabolic marker in the degradation of phenoxy-ether drugs.[1]

From a chromatographic perspective, this molecule presents a dual challenge:

  • Ionization Behavior: With a pKa of approximately 3.23 , it exists as a polar carboxylate anion at neutral pH, leading to poor retention and peak tailing on standard C18 columns.[1]

  • Structural Similarity: It must be resolved from its parent phenol (Guaiacol) and the diol drug (Guaifenesin), requiring precise selectivity tuning.[1]

This guide provides a robust, self-validating Reverse Phase HPLC (RP-HPLC) protocol designed to ensure strict control over ionization state and hydrophobic interaction.[1]

Method Development Strategy: The "Why" Behind the Parameters

To develop a rugged method, we must align the chromatographic conditions with the physicochemical properties of the analyte.

The pH Criticality (The "Rule of 2")

The most common failure mode in analyzing (2-Methoxyphenoxy)acetic acid is using a mobile phase pH > 3.5.

  • Mechanism: At pH > pKa (3.23), the carboxylic acid deprotonates (

    
    ).[1] The anionic form is highly hydrophilic and repelled by the hydrophobic C18 stationary phase, causing it to elute in the void volume (unretained).
    
  • Solution: We employ the "pH = pKa - 2" rule.[1] Maintaining the mobile phase pH at 2.0 – 2.5 ensures >99% of the analyte remains in the neutral, protonated form, maximizing hydrophobic retention and peak symmetry.

Stationary Phase Selection

A C18 (Octadecylsilane) column is the standard.[1] However, because we are analyzing an acid, "end-capping" is vital.[1]

  • Why? Unreacted silanol groups on the silica support are acidic.[1] If not end-capped, they interact with the analyte via hydrogen bonding, causing severe peak tailing.

  • Recommendation: Use a high-density, fully end-capped C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).[1]

Detection Wavelength

The molecule possesses a benzene ring with auxochromic substituents (-OCH3 and -OCH2COOH).[1]

  • 276 nm: Provides high specificity (matches the aromatic secondary absorption band) and reduces baseline noise from mobile phase solvents.[1] Ideal for impurity profiling.[1]

  • 210-220 nm: Offers maximum sensitivity (primary absorption) but is susceptible to interference from buffer cut-offs.[1]

Visualizing the Development Logic

The following diagram illustrates the decision matrix used to arrive at the final protocol.

MethodDevelopment Analyte Analyte: (2-Methoxyphenoxy)acetic acid (pKa ~ 3.23) Decision_pH Mobile Phase pH Selection Analyte->Decision_pH Path_High_pH pH > 3.5 (Ionized) Decision_pH->Path_High_pH Avoid Path_Low_pH pH 2.0 - 2.5 (Protonated) Decision_pH->Path_Low_pH Select Result_High Void Elution Peak Tailing Poor Resolution Path_High_pH->Result_High Result_Low Strong Retention (C18) Sharp Peak Shape Reproducible Path_Low_pH->Result_Low Column Stationary Phase: C18 End-capped Result_Low->Column Combine with Detection Detection: UV 276 nm Column->Detection Finalize

Figure 1: Method Development Decision Matrix focusing on ionization control.

Validated Experimental Protocol

Reagents & Materials
  • Analyte Standard: (2-Methoxyphenoxy)acetic acid (CAS: 1878-85-9), >98% purity.[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ).[1]

  • Buffer Additive: 85% Orthophosphoric Acid (H3PO4) OR Formic Acid (for MS compatibility).[1]

Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µmBalanced resolution and backpressure.[1]
Mobile Phase A 0.1% H3PO4 in Water (pH ~2.[1]2)Suppresses ionization of the carboxyl group.[1]
Mobile Phase B Acetonitrile (100%)Strong eluent for aromatic retention.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Injection Vol 10 µLStandard loop size; adjust based on sensitivity needs.
Column Temp 30°CImproves mass transfer and retention time reproducibility.[1]
Detection UV @ 276 nmOptimal specificity for methoxy-phenol derivatives.[1]
Gradient Program

This gradient is designed to retain the acid early on while eluting more hydrophobic impurities (like Guaiacol) later.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 9010Equilibration: Low organic to trap the polar acid.[1]
2.0 9010Isocratic Hold: Ensure acid doesn't elute in void.[1]
15.0 4060Ramp: Elute hydrophobic impurities.
18.0 1090Wash: Clean column of lipophilic residues.[1]
20.0 9010Re-equilibration: Return to initial conditions.
25.0 9010Stop: Ready for next injection.

Method Validation Parameters (Self-Validating System)

To ensure the method is performing correctly, every run should be evaluated against these System Suitability criteria.

System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be < 1.5 .[1][3]
    
    • Troubleshooting: If

      
      , the pH is likely too high (analyte ionizing) or the column end-capping has degraded.[1]
      
  • Retention Factor (

    
    ):  Must be > 2.0 .
    
    • Troubleshooting: If

      
      , the analyte is eluting too close to the void volume. Decrease initial %B (e.g., start at 5% ACN).
      
  • Resolution (

    
    ):  If analyzing in the presence of Guaifenesin, 
    
    
    
    is required.
Linearity & Sensitivity
  • Linear Range: Typically 0.5 µg/mL to 100 µg/mL.[1]

  • LOD (Limit of Detection): ~0.1 µg/mL (at 210 nm) or ~0.5 µg/mL (at 276 nm).[1]

Interaction Mechanism Diagram

Understanding how the molecule interacts with the column helps in troubleshooting.

Interaction Stationary Stationary Phase (C18 Alkyl Chains) Analyte_Protonated (2-Methoxyphenoxy)acetic acid (pH 2.2) Structure: Neutral (COOH) Hydrophobic Interaction: STRONG Stationary->Analyte_Protonated Van der Waals Forces (Retention) Analyte_Ionized (2-Methoxyphenoxy)acetate (pH 7.0) Structure: Anionic (COO-) Hydrophobic Interaction: WEAK Stationary->Analyte_Ionized Repulsion (Elution) MobilePhase Mobile Phase (H2O / ACN) MobilePhase->Analyte_Protonated Solvation

Figure 2: Mechanistic view of retention based on mobile phase pH.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Solvent MismatchDissolve sample in Mobile Phase A (or <20% ACN). Do not dissolve in 100% ACN.
Retention Time Drift pH InstabilityEnsure buffer is prepared fresh.[1] Evaporation of ACN in open vessels can also shift retention.[1]
High Backpressure PrecipitationIf using Phosphate buffer, ensure no precipitation occurs when mixing with high % ACN (Wash step).[1]

References

  • USP Monograph: Guaifenesin.[1][3][4] United States Pharmacopeia (USP-NF).[1][3] (Provides the baseline chromatographic conditions for the parent drug and related impurities). [1]

  • SIELC Technologies: Separation of (2-Methoxyphenoxy)acetic acid on Newcrom R1 HPLC column. (Demonstrates specific retention behavior of this analyte in acidic conditions).

  • PubChem: 2-(2-Methoxyphenoxy)acetic acid Compound Summary. National Center for Biotechnology Information.[1] (Source for pKa and physicochemical properties). [1]

  • ICH Guidelines: Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for validating the linearity and precision parameters cited).

Sources

Application Note: High-Purity Isolation of (2-Methoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for research and development scientists requiring high-purity isolation of (2-Methoxyphenoxy)acetic acid (also known as Guaiacoxyacetic acid).

Executive Summary

(2-Methoxyphenoxy)acetic acid is a critical intermediate in the synthesis of pharmaceutical expectorants (e.g., Guaifenesin analogs) and specific agrochemicals.[1][2] While commercially available, technical-grade batches often contain persistent impurities such as unreacted Guaiacol (2-methoxyphenol) , Chloroacetic acid , and colored oxidation byproducts (quinones) .[3][1][2]

This guide details a hybrid purification strategy combining chemical washing (Acid-Base Swing) with fractional recrystallization.[3][1][2] This dual-phase approach ensures the removal of both ionizable and non-polar organic impurities, achieving purities >99.5% suitable for sensitive catalytic downstream steps.[1][2]

Physicochemical Basis of Purification[2][3]

To design a self-validating protocol, one must understand the solute-solvent interactions.[3][1]

PropertyValueImplication for Purification
Melting Point 123–126 °C [1]Sharp melting range indicates high purity.[3][1] Broadening < 2°C suggests occlusion.[1][2]
pKa ~3.1 (Carboxylic acid)Allows for selective ionization.[1][2] Soluble in aqueous base; precipitates in acid.[1][2]
Solubility (Water) Low (Cold), High (Hot)Ideal candidate for aqueous recrystallization.[1][2]
Solubility (Toluene) ModerateGood for rejecting polar inorganic salts.[1][2]
Key Impurity Guaiacol (Phenol, pKa ~10)Can be separated by pH control (remains protonated/organic-soluble at pH 7-8).[3][1][2]
The Impurity Challenge
  • Guaiacol: The starting material.[1][2][4] It has a distinct phenolic odor and oxidizes to red/brown quinones.[1][2] It is difficult to remove by simple recrystallization due to its tendency to occlude within the crystal lattice.[1][2]

  • Inorganic Salts (NaCl): Byproducts of the Williamson ether synthesis.[1][2] Insoluble in organic solvents but soluble in water.[1][2]

Protocol A: The Acid-Base Swing (Chemical Pre-Purification)

Use this protocol first if the crude material is brown, oily, or smells strongly of Guaiacol.[1][2]

Principle: This step exploits the pKa difference between the product (Carboxylic Acid, pKa ~3) and the impurity (Phenol, pKa ~10).[1][2]

  • Dissolution: Dissolve the crude solid in 10% NaHCO₃ (aq) .

    • Why: The carboxylic acid deprotonates to form the water-soluble sodium salt.[3][1] The phenolic impurity (Guaiacol) remains largely protonated and water-insoluble because bicarbonate is not basic enough to deprotonate the phenol efficiently.[1][2]

  • Organic Wash: Extract the aqueous solution twice with Ethyl Acetate or Dichloromethane .[1][2]

    • Why: This removes the unreacted Guaiacol and neutral organic byproducts.[1][2] The product remains in the aqueous layer.[1][2]

  • Acidification: Cool the aqueous layer to 5°C and slowly acidify with 6M HCl to pH 1–2.

    • Observation: The product will precipitate as a white to off-white solid.[3][1]

  • Filtration: Filter the solid and wash with ice-cold water to remove trapped NaCl.

Protocol B: Fractional Recrystallization (Physical Polishing)

Use this protocol on the solid obtained from Protocol A to achieve >99% purity.[1][2]

Solvent System: Water / Ethanol (90:10)

While water alone is effective, the addition of a small amount of ethanol improves the solubility curve, preventing "oiling out" (liquid-liquid phase separation) before crystallization occurs.[1][2]

Step-by-Step Procedure:
  • Slurry Generation: Place 10.0 g of the crude (2-Methoxyphenoxy)acetic acid in a 250 mL Erlenmeyer flask. Add 80 mL of distilled water and 5 mL of Ethanol.

  • Thermal Dissolution: Heat the mixture to boiling (approx. 95-98°C) with magnetic stirring.

    • Checkpoint: If the solid does not dissolve completely, add Ethanol dropwise (up to 5 mL more) until a clear solution is obtained.[1][2] Do not exceed 15% ethanol to maintain yield.

  • Hot Filtration (Critical): While boiling, filter the solution through a pre-heated glass funnel (or sintered glass) to remove mechanical impurities or dust.[1][2]

  • Controlled Cooling (Metastable Zone):

    • Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not use an ice bath yet.[1][2]

    • Mechanism:[2][5][6][7] Rapid cooling traps impurities.[1][2] Slow cooling allows the crystal lattice to reject foreign molecules.[1][2]

  • Seeding (Optional but Recommended): At approx. 40°C, add a few crystals of pure material to induce nucleation.[1][2]

  • Final Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white needles via vacuum filtration.

  • Washing: Wash the cake with 20 mL of ice-cold water .

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the purification, highlighting the rejection points for specific impurities.

RecrystallizationProcess Start Crude (2-Methoxyphenoxy)acetic Acid (Contains Guaiacol, Salts, Color) Step1 Dissolve in 10% NaHCO3 (pH ~8.5) Start->Step1 Step2 Extract with Ethyl Acetate Step1->Step2 Split1 Phase Separation Step2->Split1 OrganicWaste Organic Layer: Contains Guaiacol & Neutrals (DISCARD) Split1->OrganicWaste Top Layer AqueousPhase Aqueous Layer: Contains Product as Na-Salt Split1->AqueousPhase Bottom Layer Step3 Acidify with HCl to pH 1 (Precipitation) AqueousPhase->Step3 Step4 Filtration & Water Wash Step3->Step4 CrudeSolid Semi-Pure Solid (Salt-free, Phenol-free) Step4->CrudeSolid Step5 Recrystallization (Water:Ethanol 90:10) CrudeSolid->Step5 FinalProduct Pure (2-Methoxyphenoxy)acetic Acid MP: 123-126°C Step5->FinalProduct

Figure 1: Integrated purification workflow combining chemical extraction (Acid-Base Swing) and physical recrystallization.[3][1][2][8]

Analytical Validation (Self-Validating System)[1][2][3]

To ensure the protocol was successful, perform the following checks. If the data deviates, the process must be repeated.

TestAcceptance CriteriaTroubleshooting
Melting Point 123–126 °C (Sharp)If < 120°C: Wet solvent or Guaiacol remains.[3][1][2] Dry longer or repeat Protocol A.
Appearance White crystalline needlesIf Tan/Brown: Oxidation products present.[1][2] Recrystallize with activated charcoal.
HPLC (254 nm) > 99.5% AreaImpurity peak at RRT ~1.2 usually indicates Guaiacol.[1][2]
Solubility Check Clear solution in 10% NaHCO₃Turbidity indicates neutral organic impurities.[1][2]

Troubleshooting Common Issues

Issue 1: "Oiling Out" (Product forms a liquid blob instead of crystals)

  • Cause: Temperature dropped too fast or ethanol concentration is too high.[1][2]

  • Fix: Re-heat to dissolve the oil.[1][2] Add a small amount of water (5-10 mL) to shift the solvent polarity.[1][2] Cool very slowly with vigorous stirring.

Issue 2: Persistent Phenolic Smell

  • Cause: Trace Guaiacol trapped in the crystal lattice.[1][2]

  • Fix: The Acid-Base swing (Protocol A) was likely skipped or insufficient.[1][2] Grind the solid and wash with cold Toluene (Guaiacol is soluble; the acid product is less soluble in cold toluene).[1][2]

Issue 3: Low Yield

  • Cause: Too much ethanol in the solvent mix or insufficient cooling.[1][2]

  • Fix: Evaporate 20% of the solvent volume and re-cool to 0°C.[1][2]

References

  • Alves, T. A., et al. (2018).[1][2] Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol. Journal of the Brazilian Chemical Society , 29(11).[1][2] Available at: [Link] (Confirming synthesis and MP of 123-126°C).[1][2]

  • PubChem.[1][2][9] (n.d.). Compound Summary: 2-(2-Methoxyphenoxy)acetic acid (CAS 1878-85-9).[3][1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (General reference for Acid-Base purification and Recrystallization techniques).

Sources

enzymatic hydrolysis assays using (2-Methoxyphenoxy)acetate esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Hydrolysis Profiling of (2-Methoxyphenoxy)acetate Esters

Introduction & Scope

This application note details the protocols for assaying the enzymatic hydrolysis of This compound esters (also known as Guaiacoxyacetate esters). These compounds serve as critical probe substrates for Carboxylesterases (CES, EC 3.1.1.1) and Arylesterases (EC 3.1.1.2) .

The this compound scaffold is structurally homologous to several phenoxy-auxin herbicides (e.g., 2,4-D, MCPA) and prodrug moieties. Understanding their hydrolysis rates provides essential data on:

  • Metabolic Stability: Predicting the half-life of ester-based prodrugs in plasma or liver microsomes.

  • Enzyme Specificity: Distinguishing between CES1 (preferring smaller/polar alcohol groups) and CES2 (preferring larger/lipophilic alcohol groups) based on the ester alkyl chain length.

  • Agrochemical Bioactivation: Modeling the conversion of inactive ester pro-herbicides to their active acid forms.

This guide moves beyond standard p-nitrophenyl acetate assays, offering a rigorous HPLC-UV workflow for non-chromogenic alkyl esters and a high-throughput pH indicator method for screening.

Mechanistic Principle

The assay monitors the nucleophilic attack of the enzyme's catalytic serine hydroxyl group on the carbonyl carbon of the this compound ester.

  • Substrate: Alkyl this compound (e.g., Methyl, Ethyl, or Isopropyl ester).

  • Reaction:

    
    
    
  • Products: An alcohol (R-OH) and (2-Methoxyphenoxy)acetic acid (MPA) .

Detection Strategy: Unlike p-nitrophenyl esters, simple alkyl esters of MPA do not release a colored product immediately. Therefore, we utilize:

  • Direct Quantification (HPLC-UV): Monitoring the formation of the free acid (MPA), which has a distinct retention time and UV absorbance at 270–280 nm (attributed to the guaiacol ether moiety).

  • Indirect Detection (pH Shift): For high-throughput screening, the release of the carboxylic acid proton is detected using a pH indicator (Phenol Red) in a weakly buffered system.

Visual Workflow (Graphviz)

G cluster_analysis Detection Methods Substrate Substrate Preparation This compound Ester (Dissolved in DMSO) Incubation Incubation 37°C, pH 7.4 (Phosphate Buffer) Substrate->Incubation 1% v/v final Enzyme Enzyme System (Microsomes, Purified CES, or Lysate) Enzyme->Incubation Hydrolysis Hydrolysis Reaction Release of MPA + Alcohol Incubation->Hydrolysis Kinetic Phase Quench Quenching Add Ice-cold ACN/MeOH (Precipitate Proteins) Hydrolysis->Quench Stop Timepoint Analysis Analysis Phase Quench->Analysis HPLC HPLC-UV (276 nm) Quantify Acid Peak Analysis->HPLC Quantitative pH_Assay Colorimetric (pH Shift) Phenol Red Absorbance Analysis->pH_Assay Screening

Figure 1: Operational workflow for this compound ester hydrolysis assays, distinguishing between quantitative HPLC and screening colorimetric paths.

Protocol A: Quantitative HPLC-UV Discontinuous Assay

This is the Gold Standard method for determining kinetic constants (


, 

) and intrinsic clearance (

).
Materials
  • Substrate: Methyl this compound (Custom synthesis or commercial reagent). Stock: 20 mM in DMSO.

  • Enzyme Source: Human Liver Microsomes (HLM), Recombinant CES1/CES2, or Porcine Liver Esterase (PLE).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Internal Standard (IS): 2-Phenoxyacetic acid (10 µM in Acetonitrile).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 1% Formic Acid.

Step-by-Step Methodology
  • Pre-Incubation:

    • Thaw enzyme source on ice.

    • Dilute enzyme in KPi buffer to 2x desired final concentration (e.g., 0.2 mg/mL for microsomes).

    • Aliquot 50 µL of enzyme solution into a 96-well plate or microcentrifuge tubes.

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Prepare 2x Substrate solution in KPi buffer (dilute from DMSO stock; ensure final DMSO <1%).

    • Add 50 µL of pre-warmed Substrate solution to the enzyme aliquots.

    • Final Volume: 100 µL.

    • Controls: No-Enzyme Control (Buffer + Substrate) to account for chemical hydrolysis.

  • Incubation Time Course:

    • Incubate at 37°C with shaking (300 rpm).

    • Recommended time points: 0, 5, 10, 20, 30, 60 minutes.

    • Note: Ensure linearity; hydrolysis should not exceed 15-20% of total substrate to maintain steady-state assumptions.

  • Quenching:

    • At each time point, transfer 100 µL of reaction mixture into 200 µL of Quench Solution (ACN + IS).

    • Vortex vigorously for 10 seconds.

  • Sample Preparation:

    • Centrifuge samples at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

    • Transfer 150 µL of the supernatant to HPLC vials.

  • HPLC Analysis Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 8 minutes.

    • Detection: UV Absorbance at 276 nm (Peak max for guaiacol ethers).

    • Quantification: Calculate the ratio of Product Area (MPA) to Internal Standard Area.

Protocol B: High-Throughput pH Indicator Screening

This method is ideal for screening large libraries of ester derivatives or mutant enzymes. It relies on the acidification of the medium as the ester converts to carboxylic acid.

Materials
  • Assay Buffer: 5 mM HEPES, pH 7.4 (Low buffering capacity is critical).

  • Indicator: Phenol Red (0.01% w/v).

  • Substrate: this compound ester (various alkyl chains).

Step-by-Step Methodology
  • Preparation:

    • Prepare Assay Buffer containing Phenol Red. Adjust pH strictly to 7.4 (Red color).

    • Add Enzyme (final conc. 1–5 µg/mL) to the plate.

  • Initiation:

    • Add Substrate (Final conc. 100–500 µM).

    • Immediately read Absorbance at 560 nm (Basic form of Phenol Red) and 430 nm (Acidic form) in a kinetic plate reader.

  • Data Processing:

    • As hydrolysis proceeds, MPA is released, lowering pH.

    • Signal: Decrease in

      
       or decrease in the 
      
      
      
      ratio.
    • Calibration: Create a standard curve using known concentrations of MPA added to the buffer/indicator mix to correlate

      
      OD to 
      
      
      
      M Acid formed.

Data Analysis & Interpretation

Calculating Enzyme Activity

For the HPLC method, activity is defined by the rate of product formation.

ParameterFormula/Description
Velocity (

)

Units:

Spontaneous Hydrolysis Subtract the slope of the "No-Enzyme Control" from the enzymatic reaction slope.
Michaelis-Menten Plot

vs.

. Fit to:

Critical Considerations (Expertise & Causality)
  • Chemical Instability: this compound esters possess an electron-donating methoxy group on the phenyl ring. While more stable than p-nitrophenyl esters, they are still prone to spontaneous hydrolysis at pH > 8.0. Always maintain pH

    
     7.4. 
    
  • Substrate Solubility: The "grease" effect. Long-chain esters (e.g., Octyl-(2-methoxyphenoxy)acetate) may precipitate in aqueous buffer.

    • Solution: Use 0.05% BSA or Triton X-100 (below CMC) to solubilize without inhibiting the esterase.

  • Wavelength Selection: The 2-methoxy group (guaiacol) induces a bathochromic shift compared to unsubstituted phenoxyacetic acid. Ensure your UV detector is set to 276 nm (not the standard 254 nm) for maximal sensitivity and specificity against protein background.

References

  • Hosokawa, M. (2008). "Structure and catalytic properties of carboxylesterase isozymes." Drug Metabolism and Pharmacokinetics, 23(4), 261–281. Link

  • Satoh, T., et al. (2002). "The mammalian carboxylesterases: From molecules to functions." Annual Review of Pharmacology and Toxicology, 42, 183–200. Link

  • Wheelock, C. E., et al. (2008). "Applications of carboxylesterase inhibitors in structure-activity relationship modeling." Journal of Pesticide Science, 33(3), 226-234. (Contextualizing phenoxy ester hydrolysis). Link

  • Wang, J., et al. (2011). "Human carboxylesterases: a comprehensive review." Acta Pharmaceutica Sinica B, 1(1), 10-18. Link

  • Sigma-Aldrich (Merck). "Esterase Activity Assay Protocol (EC 3.1.1.1)." (General grounding for titrimetric/spectrophotometric esterase workflows). Link

Application Notes and Protocols for (2-Methoxyphenoxy)acetate in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of (2-Methoxyphenoxy)acetate as a Versatile Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with tailored properties for applications in catalysis, materials science, and particularly in medicinal chemistry. This compound, a carboxylate-containing organic molecule, presents itself as a compelling candidate for ligand development. Its structure, featuring a bidentate O-donor set from the carboxylate group and a potential secondary interaction from the ether oxygen, allows for versatile coordination modes with a wide range of metal ions. The presence of the methoxy group can also influence the electronic properties and steric hindrance of the resulting metal complexes, thereby fine-tuning their reactivity and biological activity.

This guide provides a comprehensive overview of the application of this compound as a ligand in coordination chemistry. We will delve into detailed protocols for the synthesis of the ligand and its metal complexes, discuss essential characterization techniques, and explore its potential applications, with a focus on the burgeoning field of drug development.

Part 1: Ligand Synthesis and Properties

The journey into the coordination chemistry of this compound begins with the preparation of the ligand itself. A common and efficient route involves the saponification of its corresponding ester, ethyl this compound.

Protocol 1: Synthesis of (2-Methoxyphenoxy)acetic Acid

Objective: To synthesize (2-Methoxyphenoxy)acetic acid via hydrolysis of ethyl this compound.

Materials:

  • Ethyl this compound[1][2]

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • Dissolution: In a round-bottom flask, dissolve a known quantity of ethyl this compound in ethanol.

  • Hydrolysis: Add an aqueous solution of NaOH or KOH (typically 1.5-2 equivalents) to the flask. The mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, the ethanol is removed under reduced pressure using a rotary evaporator.

  • Acidification: The remaining aqueous solution is cooled in an ice bath and then acidified to a pH of ~2 by the dropwise addition of concentrated HCl. The (2-Methoxyphenoxy)acetic acid will precipitate as a solid.

  • Isolation and Purification: The solid product is collected by vacuum filtration and washed with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: The purified product is dried under vacuum to yield pure (2-Methoxyphenoxy)acetic acid.

Causality behind Experimental Choices: The use of a strong base like NaOH or KOH is essential to catalyze the hydrolysis of the ester bond. Ethanol is a suitable solvent as it dissolves both the ester and the base. Acidification is necessary to protonate the carboxylate salt to form the desired carboxylic acid.

Physicochemical Properties of the Ligand Precursor
PropertyValueReference
Molecular FormulaC11H14O4[1][2]
Molecular Weight210.23 g/mol [1][2]
AppearanceColorless liquid (for the ethyl ester)Inferred
LogP1.54[1]

Part 2: Synthesis of Metal Complexes

The deprotonated form of (2-methoxyphenoxy)acetic acid, this compound, can readily coordinate with a variety of metal ions. The following is a general protocol for the synthesis of its metal complexes.

Protocol 2: General Synthesis of this compound Metal Complexes

Objective: To synthesize a metal complex of this compound.

Materials:

  • (2-Methoxyphenoxy)acetic acid

  • A soluble metal salt (e.g., Co(NO₃)₂·6H₂O, Cu(CH₃COO)₂·H₂O, etc.)[3][4]

  • A suitable solvent (e.g., methanol, ethanol, or a mixed solvent system like methanol/water)[3]

  • A base (e.g., NaOH, triethylamine) to deprotonate the carboxylic acid

  • Standard glassware for stirring and filtration

Procedure:

  • Ligand Preparation: Dissolve (2-methoxyphenoxy)acetic acid in the chosen solvent. Add a stoichiometric amount of base to deprotonate the ligand in situ.

  • Metal Salt Addition: In a separate flask, dissolve the metal salt in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution while stirring. The reaction is typically carried out at room temperature or with gentle heating.

  • Precipitation and Isolation: The resulting metal complex may precipitate out of the solution upon formation or after cooling. If not, the solvent can be slowly evaporated to induce crystallization. The solid complex is then collected by filtration, washed with a small amount of cold solvent, and dried.

Expertise & Experience: The choice of metal salt and solvent is crucial. The counter-ion of the metal salt should be weakly coordinating to avoid competition with the this compound ligand. The solvent system should be chosen to dissolve both the ligand and the metal salt, while ideally allowing for the precipitation of the final complex. The stoichiometry of the metal to ligand ratio can be varied to obtain complexes with different coordination numbers and geometries.[5]

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation Reaction cluster_isolation Product Isolation L1 Dissolve (2-Methoxyphenoxy)acetic acid L2 Add Base (Deprotonation) L1->L2 R1 Mix Ligand and Metal Solutions L2->R1 M1 Dissolve Metal Salt M1->R1 R2 Stir at RT or Heat R1->R2 I1 Precipitation/Crystallization R2->I1 I2 Filtration and Washing I1->I2 I3 Drying I2->I3 Coordination_Mode M M O1 O M->O1 coord. O2 O M->O2 coord. C1 C O1->C1 C1->O2 C2 CH2 C1->C2 O3 O C2->O3 C_phenyl Phenyl O3->C_phenyl C_methoxy OCH3

Fig. 2: A possible bidentate coordination mode of this compound to a metal center (M).

Part 4: Applications in Drug Development

The structural features of this compound make its metal complexes promising candidates for various applications in drug development.

  • Enhanced Bioavailability and Drug Delivery: The methoxy group can impart favorable pharmacokinetic properties. Methoxy polyethylene glycols (mPEGs) are known to enhance the deliverability and bioavailability of drugs. [6]While this compound is a small molecule, the principle of using methoxy groups to tune solubility and stability can be applied. Coordination to a metal center can further modify these properties.

  • Anticancer Agents: Many metal complexes exhibit anticancer activity. The coordination of a bioactive ligand to a metal can lead to a synergistic effect, enhancing the overall therapeutic efficacy. The methoxy functionality is present in many biologically active molecules, and its incorporation into a metal complex could be a viable strategy for developing new oncology drugs. [6]

  • Enzyme Inhibition: The design of enzyme inhibitors is a cornerstone of drug discovery. [7]The this compound ligand, when coordinated to a metal ion, could potentially bind to the active site of metalloenzymes, leading to their inhibition. The specific geometry and electronic properties of the metal complex can be tuned to achieve selectivity for a particular enzyme target. [7]

  • Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. Metal complexes have long been known for their antimicrobial properties. The this compound ligand could be used to create novel metal-based antimicrobial agents with unique mechanisms of action.

Trustworthiness and Self-Validation: The protocols described herein are based on established synthetic methodologies in coordination and organic chemistry. The successful synthesis of the ligand and its metal complexes can be validated at each step through the characterization techniques outlined above. For instance, the disappearance of the ester C=O stretch and the appearance of the carboxylic acid O-H and C=O stretches in the IR spectrum would validate the successful hydrolysis of the starting material. Similarly, shifts in the IR and NMR spectra upon complexation, along with elemental analysis data that matches the theoretical values, would confirm the formation of the desired metal complex.

Conclusion

This compound is a promising and versatile ligand for the synthesis of novel coordination complexes. Its straightforward synthesis and adaptable coordination behavior make it an attractive building block for chemists. The potential applications of its metal complexes, particularly in the realm of drug development, warrant further investigation. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers venturing into this exciting area of coordination chemistry.

References

  • SIELC Technologies. (2018, May 16). Ethyl this compound.
  • Neuland Labs. (2021, January 4). Application of Methoxy Polyethylene Glycols in Drug Discovery & Development.
  • National Center for Biotechnology Information. Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}acetate. PubChem Compound Summary for CID 44146522.
  • Global Substance Registration System. ETHYL this compound.
  • International Union of Crystallography. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of aqua(3-methoxycinnamato-κO)bis(1,10-phenanthroline-κ2N,N′)cobalt(II) nitrate.
  • MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.
  • ACS Publications. Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis.
  • American Chemical Society. (2026, January 26). Reactions of Tröger's Base Derivatives with Aryne Intermediates.
  • UFS. (2022, September 16). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones.
  • PubMed. Different coordination modes of trans-2-{[(2-methoxyphenyl)imino]methyl}phenoxide in rare-earth complexes: influence of the metal cation radius and the number of ligands on steric congestion and ligand coordination modes.
  • PubMed. (2023, December 5). Applications of oxetanes in drug discovery and medicinal chemistry.
  • IUCr Journals. (2022, October 6). Synthesis, crystal structure and Hirshfeld surface analysis of aqua....
  • Publikationsserver der Universität Regensburg. Versatile Coordination of AgI and CuI Ions towards cyclo‐As5 Ligands.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • ResearchGate. (2025, August 7). (PDF) Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone.
  • MDPI. (2023, February 7). Enzymes as Targets for Drug Development II.

Sources

Application Note: High-Yield Synthesis of (2-Methoxyphenoxy)acetic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(2-Methoxyphenoxy)acetic acid and its corresponding salts are valuable intermediates in the synthesis of complex organic molecules and serve as key building blocks in pharmaceutical development. The sodium salt, in particular, often confers enhanced aqueous solubility, a critical attribute for drug formulation and biological screening. This application note provides a detailed, robust, and validated protocol for the synthesis of (2-Methoxyphenoxy)acetic acid sodium salt, commencing from readily available starting materials: guaiacol (2-methoxyphenol) and chloroacetic acid.

The described methodology is centered around the Williamson ether synthesis, a classic and reliable method for forming ethers.[1] This guide is structured to provide not just a procedural checklist, but a deep, mechanistic understanding of the process. It explains the causality behind each step, ensuring that researchers, scientists, and drug development professionals can reproduce the synthesis with high yield and purity, troubleshoot potential issues, and adapt the protocol as needed.

Synthesis Pathway and Mechanism

The synthesis is a two-step process:

  • Step 1: Williamson Ether Synthesis of (2-Methoxyphenoxy)acetic acid.

  • Step 2: Neutralization to form the sodium salt.

The core of this synthesis is the SN2 reaction between a phenoxide and an alkyl halide. Guaiacol, being a phenol, is sufficiently acidic to be deprotonated by a strong base like sodium hydroxide (NaOH) to form the sodium 2-methoxyphenoxide. This phenoxide is a potent nucleophile that attacks the electrophilic α-carbon of chloroacetic acid, displacing the chloride leaving group. The reaction is initially performed under basic conditions, keeping the newly formed carboxylic acid in its carboxylate form. A final acidification step is required to protonate the carboxylate, causing the free acid to precipitate out of the aqueous solution.

reaction_mechanism cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Salt Formation Guaiacol Guaiacol Phenoxide Sodium 2-methoxyphenoxide (Nucleophile) Guaiacol->Phenoxide Deprotonation NaOH_1 NaOH NaOH_1->Phenoxide Deprotonation Intermediate Sodium (2-methoxyphenoxy)acetate Phenoxide->Intermediate SN2 Attack Chloroacetic Chloroacetic Acid (Electrophile) Chloroacetic->Intermediate SN2 Attack Acid (2-Methoxyphenoxy)acetic acid Intermediate->Acid Acidification HCl HCl (aq) HCl->Acid Acidification Acid_in (2-Methoxyphenoxy)acetic acid Salt (2-Methoxyphenoxy)acetic acid sodium salt Acid_in->Salt Neutralization NaOH_2 NaOH NaOH_2->Salt Neutralization

Figure 1: Reaction pathway for the synthesis of (2-methoxyphenoxy)acetic acid and its sodium salt.

Materials & Equipment

Reagents
ReagentChemical FormulaMolar Mass ( g/mol )PurityRecommended Supplier
GuaiacolC₇H₈O₂124.14≥98%Sigma-Aldrich
Chloroacetic acidC₂H₃ClO₂94.50≥99%Alfa Aesar
Sodium hydroxide (pellets)NaOH40.00≥98%Fisher Scientific
Hydrochloric acid (conc.)HCl36.46~37%VWR
Deionized waterH₂O18.02High PurityIn-house
Equipment
  • 500 mL three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Reflux condenser

  • 100 mL dropping funnel

  • Thermometer or thermocouple

  • Büchner funnel, filter flask, and vacuum source

  • Beakers (assorted sizes)

  • pH meter or pH indicator strips

  • Rotary evaporator (optional, for salt drying)

  • Analytical balance

Detailed Experimental Protocol

Part A: Synthesis of (2-Methoxyphenoxy)acetic Acid

This protocol is based on a 0.1 mole scale.

workflow_synthesis start Start: Assemble Apparatus charge_flask Charge 3-neck RBF with: - Guaiacol (12.41 g, 0.1 mol) - NaOH (8.8 g, 0.22 mol) - H₂O (80 mL) start->charge_flask heat_dissolve Heat to 60 °C with stirring to dissolve solids. charge_flask->heat_dissolve prepare_chloro Prepare solution in dropping funnel: - Chloroacetic acid (10.4 g, 0.11 mol) - H₂O (20 mL) heat_dissolve->prepare_chloro add_chloro Add chloroacetic acid solution dropwise over 45-60 min, maintaining temp < 90 °C. prepare_chloro->add_chloro reflux Heat to reflux (~105 °C) and maintain for 2 hours. add_chloro->reflux cool Cool reaction mixture to room temperature. reflux->cool acidify In an ice bath, slowly add conc. HCl to pH 1-2. cool->acidify precipitate A dense white solid precipitates. acidify->precipitate filter Collect solid via vacuum filtration. precipitate->filter wash Wash filter cake with cold DI water (2 x 30 mL). filter->wash dry Dry the product in a vacuum oven at 50-60 °C to constant weight. wash->dry end End: Obtain pure (2-methoxyphenoxy)acetic acid dry->end

Figure 2: Step-by-step workflow for the synthesis of (2-methoxyphenoxy)acetic acid.

Step-by-Step Instructions:

  • Setup: Assemble the 500 mL three-neck flask with a magnetic stirrer, reflux condenser, and dropping funnel.

  • Charge Flask: Add guaiacol (12.41 g, 0.1 mol), sodium hydroxide (8.8 g, 0.22 mol), and 80 mL of deionized water to the flask.

    • Expertise & Experience: A molar excess of NaOH is critical. Approximately one equivalent is needed to deprotonate the guaiacol, and another to neutralize the chloroacetic acid, thus preventing it from protonating the reactive phenoxide. A slight overall excess ensures all acidic protons are accounted for and drives the reaction forward.

  • Initial Heating: Heat the mixture to approximately 60 °C while stirring. Continue until all solids have dissolved.

  • Prepare Additive: In a separate beaker, dissolve chloroacetic acid (10.4 g, 0.11 mol) in 20 mL of deionized water. This solution may require gentle warming. Transfer this solution to the dropping funnel.

    • Trustworthiness: Using a slight excess (1.1 eq) of the alkylating agent ensures the complete consumption of the starting phenol, which can simplify purification.

  • Controlled Addition: Add the chloroacetic acid solution dropwise to the reaction flask over a period of 45-60 minutes. The reaction is exothermic; monitor the temperature and adjust the addition rate to maintain the temperature below 90 °C.[2]

  • Reflux: Once the addition is complete, heat the reaction mixture to a gentle reflux (approx. 105 °C) and maintain for 2 hours to ensure the reaction goes to completion.

  • Cooling and Precipitation: Cool the flask to room temperature, then place it in an ice-water bath. Slowly and carefully, with vigorous stirring, add concentrated hydrochloric acid until the pH of the solution is between 1 and 2. A thick, white precipitate will form.

    • Causality: Acidification protonates the sodium this compound, converting it to the free acid. The acid has low solubility in cold, acidic water, causing it to precipitate, which is a key purification step.

  • Isolation: Collect the white solid using a Büchner funnel under vacuum filtration.

  • Washing: Wash the filter cake with two portions of cold deionized water (30 mL each) to remove inorganic salts (NaCl) and any excess HCl.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The typical yield is 85-95%.

Part B: Preparation of the Sodium Salt
  • Dissolution: Weigh the dried (2-methoxyphenoxy)acetic acid (e.g., 18.22 g, 0.1 mol) and place it in a beaker with 100 mL of deionized water. It will form a suspension.

  • Neutralization: Prepare a 10% (w/v) aqueous solution of sodium hydroxide. Add this solution dropwise to the stirred acid suspension until all the solid dissolves completely and the pH of the solution is 7.0 ± 0.5.

  • Isolation: The product, (2-methoxyphenoxy)acetic acid sodium salt, is now in solution. This aqueous solution can be used directly. To obtain a solid, the water can be removed using a rotary evaporator or by lyophilization (freeze-drying) to yield a fine white powder.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical methods.

PropertyExpected Result for (2-Methoxyphenoxy)acetic acid
Appearance White to off-white crystalline solid
Melting Point 121-124 °C
¹H NMR (400 MHz, DMSO-d₆)δ 12.8 (s, 1H, -COOH), 7.05-6.85 (m, 4H, Ar-H), 4.65 (s, 2H, -OCH₂-), 3.78 (s, 3H, -OCH₃)
FT-IR (KBr, cm⁻¹)2500-3300 (broad O-H), 1710 (strong C=O), 1255, 1030 (C-O ether stretch)
Purity (HPLC) ≥98%

Data referenced from public chemical databases like PubChem.[3]

Safety & Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[4]

  • Chloroacetic Acid: Toxic and corrosive. Harmful if swallowed or absorbed through the skin.[5]

  • Guaiacol: Harmful if swallowed and causes skin irritation.[6]

  • Hydrochloric Acid (HCl): Corrosive. Vapors can cause severe respiratory irritation.

The acidification step (Part A, Step 7) is highly exothermic and should be performed slowly with efficient cooling to prevent splashing.

References

  • Benchchem. (n.d.). The Synthesis and Discovery of 2-Methoxyacetic Acid: A Technical Guide.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Ginting, M., et al. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Journal of Chemical Natural Resources, 1(1), 31-39. [Link]

  • CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid. (2014).
  • CN101921235A - Synthesis method of 2-methylphenoxyacetic acid. (2010). Patsnap. [Link]

  • Williamson Ether Synthesis of Guaifenesin. (n.d.). CDN. Retrieved from [Link]

  • Starkey, L. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Harrowven, H. (2007). Semi-Microscale Williamson Ether Synthesis and Simultaneous Isolation of an Expectorant from Cough Tablets. Journal of Chemical Education, 84(1), 110. [Link]

  • Chegg.com. (2021). Solved Williamson Ether Synthesis of Guaifenesin. Retrieved from [Link]

  • CN106187960A - A kind of preparation method of 2 methoxyimino 2 furyl acetic acid ammonium salts. (2016).
  • Smith, G. (2004). (2-Methylphenoxy)acetic acid. Acta Crystallographica Section E, 60(12), o2275-o2276. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15882, 2-(2-Methoxyphenoxy)acetic acid. Retrieved from [Link].

  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]

  • Carl ROTH. (2023). Safety Data Sheet: Guaiacol. Retrieved from [Link]

  • LPS. (n.d.). Guaiacol Solution - Safety Data Sheet. Retrieved from [Link]

  • Hymer, C. B., & Cheever, K. L. (2005). Comparison and evaluation of analysis procedures for the quantification of (2-methoxyethoxy)acetic acid in urine. Analytical and bioanalytical chemistry, 383(4), 671–676. [Link]

  • European Journal of Agriculture and Food Sciences. (2024). Isolation and Characterization of Acetic Acid Bacteria from Pineapple, Sugarcane, Apple, Grape, Pomegranate, and Papaya Fruit. Retrieved from [Link]

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Revolutionizing Synthesis: A Senior Application Scientist's Guide to Microwave-Assisted Preparation of (2-Methoxyphenoxy)acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the fast-paced world of pharmaceutical and materials science research, the demand for rapid, efficient, and environmentally conscious synthetic methodologies is paramount. This application note provides an in-depth guide to the microwave-assisted synthesis of (2-Methoxyphenoxy)acetate derivatives, a class of compounds with significant potential in drug discovery and development. By leveraging the principles of microwave chemistry, researchers can dramatically accelerate reaction times, improve yields, and enhance the overall sustainability of their synthetic processes.[1][2][3] This document serves as a comprehensive protocol and technical guide for researchers, scientists, and drug development professionals seeking to harness the power of this transformative technology.

Introduction: The Significance of this compound Derivatives and the Microwave Advantage

This compound derivatives, built upon the guaiacol scaffold, are key structural motifs in a variety of biologically active molecules. Their synthesis is a critical step in the development of new therapeutic agents. Traditionally, the synthesis of these ether derivatives is accomplished through the Williamson ether synthesis, a reliable but often time-consuming method that typically requires prolonged heating under reflux conditions.[4][5]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative to conventional heating methods.[3][6] By utilizing microwave irradiation, chemical reactions can be completed in minutes rather than hours, often with higher yields and purities.[1][7] This is due to the unique heating mechanism of microwaves, which directly and uniformly energize the molecules in the reaction mixture, leading to rapid temperature increases and accelerated reaction rates.[1][3] This "green chemistry" approach also frequently allows for the use of less solvent or even solvent-free conditions, further reducing the environmental impact of the synthesis.[3][8][9]

The application of microwave technology to the synthesis of this compound derivatives, a process fundamentally based on the Williamson ether synthesis, offers a compelling opportunity to streamline this crucial chemical transformation.

The Underpinning Chemistry: Microwave-Enhanced Williamson Ether Synthesis

The synthesis of this compound derivatives via this protocol is a classic example of the Williamson ether synthesis, which proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism.[10]

The key steps are:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 2-methoxyphenol (guaiacol), forming a more nucleophilic alkoxide ion.

  • Nucleophilic Attack: The resulting alkoxide ion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (in this case, an acetate derivative with a leaving group), leading to the formation of the ether linkage.[10]

Microwave irradiation significantly accelerates this process. The polar nature of the reactants and the transition state allows for efficient absorption of microwave energy, leading to a rapid increase in the internal temperature of the reaction mixture. This localized heating effect, often referred to as "hot spots," can dramatically increase the rate of reaction compared to conventional heating methods.[11]

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl this compound

This protocol details a representative procedure for the synthesis of ethyl this compound. Researchers should note that this is a general guideline, and optimization of reaction conditions may be necessary for specific derivatives.

Materials and Equipment

Reagents:

  • 2-Methoxyphenol (Guaiacol)

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetone (ACS grade)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous magnesium sulfate

Equipment:

  • Dedicated scientific microwave reactor

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Condenser (if required for prolonged reactions at atmospheric pressure)

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a microwave-safe reaction vessel, combine 2-methoxyphenol (1.0 eq), ethyl chloroacetate (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add a minimal amount of a suitable solvent, such as acetone, to facilitate mixing and heat transfer. The use of a solvent with a high dielectric constant is often beneficial for efficient microwave absorption.

  • Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a constant power (e.g., 300 W) for a short duration (e.g., 5-15 minutes).[8][12] The reaction temperature should be monitored and controlled. A typical target temperature might be in the range of 100-150°C.[13][14]

  • Reaction Monitoring: After the initial irradiation period, cool the reaction mixture and monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is incomplete, further irradiation in short intervals may be necessary.

  • Work-up:

    • Once the reaction is complete, cool the vessel to room temperature.

    • Filter the reaction mixture to remove the solid potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with deionized water, followed by a brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. If necessary, purify the product further by column chromatography on silica gel.

Data Presentation: Comparative Analysis

To illustrate the advantages of the microwave-assisted approach, the following table summarizes typical comparative data between conventional and microwave-assisted synthesis of this compound derivatives.

ParameterConventional Heating (Reflux)Microwave-Assisted Synthesis
Reaction Time Several hours (e.g., 6-24 h)Minutes (e.g., 5-20 min)[6][13]
Typical Yield Moderate to goodGood to excellent
Energy Consumption HighLow
Solvent Volume Often requires larger volumesCan be performed with minimal or no solvent[9]
Process Control Less precise temperature controlPrecise and rapid temperature control

Visualizing the Workflow and Reaction

To provide a clear visual representation of the process, the following diagrams have been generated using Graphviz.

Experimental Workflow Diagram

G cluster_0 Reaction Setup & Execution cluster_1 Work-up & Purification A 1. Reagent Combination (Guaiacol, Ethyl Chloroacetate, K2CO3) B 2. Solvent Addition (e.g., Acetone) A->B C 3. Microwave Irradiation (e.g., 300W, 10 min, 120°C) B->C D 4. Reaction Monitoring (TLC) C->D D->C Incomplete? Re-irradiate E 5. Filtration D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Extraction & Washing F->G H 8. Drying & Concentration G->H I 9. Purification (Column Chromatography if needed) H->I J Final Product: Ethyl this compound I->J G cluster_0 Guaiacol plus1 + Guaiacolate Guaiacol->Guaiacolate Deprotonation K2CO3 K2CO3 arrow1 -> plus2 + Product Guaiacolate->Product SN2 Attack Ethyl Chloroacetate arrow2 ->

Caption: Williamson ether synthesis mechanism.

Conclusion: A Paradigm Shift in Synthesis

The adoption of microwave-assisted techniques for the synthesis of this compound derivatives represents a significant advancement over traditional methods. The dramatic reduction in reaction times, coupled with high yields and improved energy efficiency, aligns with the principles of green chemistry and offers a substantial increase in laboratory productivity. [15]This protocol provides a robust and reliable framework for researchers to implement this powerful technology, accelerating the discovery and development of novel chemical entities.

References

  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. (2024, October 11). Bentham Science. Retrieved February 9, 2026, from [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.). Retrieved February 9, 2026, from [Link]

  • Role of microwave during microwave-assisted catalytic reforming of guaiacol, syringolbio-oil as model compounds. (n.d.). DOI. Retrieved February 9, 2026, from [Link]

  • Kazemi, M. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. Ilam University, Iran. Retrieved February 9, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

  • Protocol for the Determination of Plant Phenolics by Microwave-Assisted Extraction. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. (2019, September 26). OAText. Retrieved February 9, 2026, from [Link]

  • Reaction between guaiacol and glyoxalic acid under microwave irradiation. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. (n.d.). Retrieved February 9, 2026, from [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020, April 7). PMC. Retrieved February 9, 2026, from [Link]

  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2022, October 25). NIH. Retrieved February 9, 2026, from [Link]

  • A Brief Review: Microwave Assisted Ethers Synthesis. (n.d.). TSI Journals. Retrieved February 9, 2026, from [Link]

  • Importance of Microwave Heating in Organic Synthesis. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved February 9, 2026, from [Link]

  • Microwave-Assisted Extraction of Phenolic Compounds from Spent Coffee Grounds. Process Optimization Applying Design of Experiments. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

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  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Retrieved February 9, 2026, from [Link]

  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • (PDF) Microwave Assisted Synthesis of p-Methoxycinnamamides and p-Methoxy-β-nitrostyrenes from Ethyl p-methoxycinnamate and Screening their Anti-inflammatory Activity. (2026, January 4). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021, June 14). ACS Publications. Retrieved February 9, 2026, from [Link]

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Application Notes and Protocols for Thin-Layer Chromatography (TLC) Analysis of (2-Methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed exploration of thin-layer chromatography (TLC) systems tailored for the analysis of (2-Methoxyphenoxy)acetate. Intended for researchers, scientists, and professionals in drug development, this document offers both theoretical grounding and practical, step-by-step protocols to facilitate the routine analysis and purification of this compound.

Introduction: The Analytical Significance of this compound and the Role of TLC

This compound, a derivative of guaiacol, is a molecule of interest in various chemical and pharmaceutical research areas. Its structure, featuring an aromatic ether and an ester functional group, imparts a moderate polarity that makes it amenable to chromatographic separation. Thin-layer chromatography (TLC) serves as an indispensable tool for the rapid, qualitative analysis of this compound.[1] It is a cost-effective and versatile technique for monitoring reaction progress, identifying the presence of the compound in mixtures, and assessing purity.[2]

The principle of TLC relies on the differential partitioning of a compound between a solid stationary phase and a liquid mobile phase.[1] For this compound, understanding its structural characteristics is key to developing an effective TLC system. The methoxy and acetate groups can participate in hydrogen bonding and dipole-dipole interactions with the stationary phase, while the aromatic ring contributes to its overall polarity and potential for visualization under UV light.

Core Principles of TLC System Selection for this compound

The successful separation of this compound by TLC hinges on the judicious selection of the stationary and mobile phases. The goal is to achieve a retention factor (Rf) value that allows for clear separation from other components in the sample, ideally between 0.3 and 0.7 for optimal resolution.

Stationary Phase Selection

For a moderately polar compound like this compound, the most common and effective stationary phase is silica gel .[1][3] The surface of silica gel is rich in silanol groups (Si-OH), which are polar and can interact with the analyte through hydrogen bonding.[1] Standard silica gel 60 F254 plates are recommended, as the fluorescent indicator will allow for the visualization of UV-active compounds like this compound.[4][5]

Mobile Phase Selection and Optimization

The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the TLC plate by capillary action, carrying the analyte with it.[1] The choice of mobile phase is critical and is determined by the polarity of the analyte. A more polar mobile phase will have a stronger affinity for the analyte, causing it to move further up the plate and result in a higher Rf value. Conversely, a less polar mobile phase will lead to a lower Rf value.[6]

For this compound, a starting point for mobile phase selection would be a mixture of a non-polar solvent and a moderately polar solvent. Based on TLC systems for similar phenolic and aromatic ester compounds, the following solvent systems are excellent candidates for initial screening:

  • Hexane/Ethyl Acetate: This is a versatile and widely used solvent system. The ratio can be varied to fine-tune the polarity. A starting point could be a 7:3 or 8:2 (v/v) mixture of hexane to ethyl acetate.

  • Toluene/Acetone: This combination is also effective for separating compounds of intermediate polarity.[7] A 9:1 (v/v) ratio of toluene to acetone is a good starting point.[7]

  • Dichloromethane/Methanol: For slightly more polar mixtures, a small amount of methanol can be added to dichloromethane.

The process of optimizing the mobile phase is iterative. If the initial Rf value is too low, the polarity of the mobile phase should be increased by adding more of the polar solvent. If the Rf value is too high, the polarity should be decreased.[8]

Experimental Protocols

The following protocols provide a step-by-step guide for the TLC analysis of this compound.

Materials and Equipment
  • TLC plates: Silica gel 60 F254 on aluminum or glass backing

  • This compound standard

  • Solvents: Hexane, Ethyl Acetate, Toluene, Acetone (analytical grade)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Visualization reagents (e.g., iodine chamber, p-anisaldehyde stain)

  • Fume hood

  • Heat gun

Workflow Diagram

Caption: General workflow for TLC analysis.

Step-by-Step Protocol
  • Preparation of the Developing Chamber:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Line the inside of the chamber with a piece of filter paper, ensuring it is saturated with the mobile phase.[9]

    • Close the chamber with the lid and allow it to equilibrate for at least 20 minutes to ensure a saturated atmosphere.[2][9]

  • Preparation of the TLC Plate:

    • Handle the TLC plate carefully by the edges to avoid contaminating the surface.

    • Using a pencil and a ruler, gently draw a faint line across the plate about 1 cm from the bottom. This will be the origin line.[10]

  • Sample Application (Spotting):

    • Prepare a dilute solution of this compound in a volatile solvent like ethyl acetate or dichloromethane.

    • Using a capillary tube, apply a small spot of the sample solution onto the origin line.[10]

    • Allow the solvent to evaporate completely between applications if multiple spots are needed in the same location. The spot should be small and concentrated for best results.[11]

  • Development of the TLC Plate:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the level of the mobile phase.[11]

    • Close the chamber and allow the mobile phase to ascend the plate by capillary action.

    • Remove the plate when the solvent front is about 0.5-1 cm from the top of the plate.[10]

    • Immediately mark the position of the solvent front with a pencil.[9]

  • Visualization:

    • Allow the plate to dry completely in a fume hood.

    • UV Visualization: Place the dried plate under a UV lamp (254 nm).[5] this compound, being an aromatic compound, should appear as a dark spot against the fluorescent background. Circle the spot with a pencil.[12]

    • Staining (Optional): If the spot is not clearly visible under UV light, or for further confirmation, use a chemical stain.

      • Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine. Aromatic compounds will typically appear as brown spots.[5]

      • p-Anisaldehyde Stain: This is a general-purpose stain for many organic compounds. Spray the plate with the p-anisaldehyde solution and gently heat with a heat gun until colored spots appear.[12] Phenolic compounds often produce distinct colors with this stain.

  • Calculation of the Retention Factor (Rf):

    • The Rf value is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[6]

    • Measure the distance from the origin line to the center of the spot and the distance from the origin line to the solvent front.

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Hypothetical TLC System Screening and Expected Results

To provide a practical starting point, a hypothetical screening of mobile phases for this compound on a silica gel 60 F254 plate is presented below. These Rf values are estimations based on the compound's structure and typical behavior of similar molecules.

Mobile Phase System (v/v)PolarityExpected Rf of this compoundObservations
Hexane:Ethyl Acetate (9:1)Low~0.2The spot will likely be close to the origin, indicating the mobile phase is not polar enough.
Hexane:Ethyl Acetate (7:3)Medium~0.4This should provide a good starting point for separation.
Hexane:Ethyl Acetate (1:1)Medium-High~0.6The spot will move further up the plate.
Toluene:Acetone (9:1)Medium~0.5A good alternative to the hexane/ethyl acetate system.
DichloromethaneMedium~0.3Pure dichloromethane might not be sufficiently polar.

Troubleshooting Common TLC Problems

ProblemPossible CauseSolution
Streaking or Tailing of Spots Sample is too concentrated.Dilute the sample solution.[13]
The mobile phase is not suitable.Try a different solvent system or add a small amount of a more polar solvent.
The compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[14]
Irregular Solvent Front The TLC plate was touching the side of the chamber or the filter paper.Ensure the plate is centered in the chamber and not in contact with the walls or filter paper.
No Spots Visible The sample concentration is too low.Spot the sample multiple times in the same location, allowing the solvent to dry in between.[11]
The compound is not UV active and the visualization method is inappropriate.Use a chemical stain like iodine or p-anisaldehyde.
The origin line was submerged in the mobile phase.Ensure the origin line is above the solvent level in the developing chamber.[11]
Rf Value is Too High or Too Low The polarity of the mobile phase is incorrect.If Rf is too high, decrease the polarity of the mobile phase. If Rf is too low, increase the polarity.[8]

Conclusion

This application note provides a comprehensive framework for the development of robust and reliable TLC systems for the analysis of this compound. By understanding the fundamental principles of chromatography and following the detailed protocols and troubleshooting guide, researchers can effectively utilize TLC for routine analysis, reaction monitoring, and purity assessment of this important compound. The key to successful TLC is a systematic approach to mobile phase optimization, careful sample application, and appropriate visualization techniques.

References

  • Reddit. (2020, January 19). Rf value for TLC. Retrieved from [Link]

  • EPFL. TLC Visualization Reagents. Retrieved from [Link]

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  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, June 28). Color of methoxy substituted phenyl rings when heated in the presence of acid. Retrieved from [Link]

  • LCGC International. (2012, June 1). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • TLC Pharma Labs. Guaiacol Impurities. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: TLC. Retrieved from [Link]

  • ResearchGate. (2015, September 15). What is the best mobile phase to separate polyphenols on TLC plate? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR? Retrieved from [Link]

  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • Royal Society of Chemistry. Selective catalytic transformation of lignin with guaiacol as the only liquid product. Retrieved from [Link]

  • YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]

  • LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • MDPI. TLC in the Analysis of Plant Material. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Practitioner's guide to method development in thin-layer chromatography. Retrieved from [Link]

  • GlycoPOD. (2021, September 29). Thin-layer chromatography (TLC) of glycolipids. Retrieved from [Link]

  • National Institutes of Health. (2017, April 27). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Guaiacol on Primesep 100 Column. Retrieved from [Link]

  • Khan Academy. Thin layer chromatography (TLC) (video). Retrieved from [Link]

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Application Notes and Protocols for the Esterification of (2-Methoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (2-Methoxyphenoxy)acetic Acid Esters

(2-Methoxyphenoxy)acetic acid, also known as guaiacoxyacetic acid, is a valuable building block in the synthesis of a variety of biologically active molecules. Its derivatives are integral components in the development of pharmaceuticals and agrochemicals. The esterification of this carboxylic acid is a crucial step in modifying its properties, such as solubility, bioavailability, and reactivity, to suit specific applications. Esters of (2-Methoxyphenoxy)acetic acid serve as key intermediates in the synthesis of more complex molecules, including those with potential therapeutic applications in areas like inflammatory diseases. This guide provides detailed protocols for several common and effective esterification procedures for (2-Methoxyphenoxy)acetic acid, offering researchers and drug development professionals a comprehensive resource for their synthetic needs.

Core Principles of Esterification

Esterification is the process of forming an ester, typically from a carboxylic acid and an alcohol. The choice of method depends on several factors, including the scale of the reaction, the sensitivity of the substrates to acidic or basic conditions, and the desired purity of the final product. This guide will focus on three widely used methods:

  • Fischer-Speier Esterification: A classic acid-catalyzed equilibrium reaction.

  • Steglich Esterification: A mild, coupling agent-mediated method suitable for sensitive substrates.

  • Diazomethane-Mediated Esterification: A high-yielding method for the preparation of methyl esters.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a robust and cost-effective method for producing esters from carboxylic acids and alcohols in the presence of a strong acid catalyst.[1][2][3] This reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[1][2][4] This is typically accomplished by using an excess of the alcohol or by removing the water formed during the reaction.[1][2][4]

Causality of Experimental Choices
  • Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used to protonate the carbonyl oxygen of the carboxylic acid.[1][3][5] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[3][5]

  • Excess Alcohol: Using the alcohol as the solvent or in large excess shifts the reaction equilibrium to favor the formation of the ester, in accordance with Le Châtelier's principle.[1][4]

  • Reaction Temperature: The reaction is typically heated to reflux to increase the reaction rate.[4][6] The specific temperature is determined by the boiling point of the alcohol used.

  • Work-up Procedure: The work-up is designed to remove the excess alcohol, the acid catalyst, and any remaining carboxylic acid. Washing with a weak base like sodium bicarbonate neutralizes the acid catalyst and any unreacted carboxylic acid.

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix (2-Methoxyphenoxy)acetic acid and excess alcohol B Add catalytic H₂SO₄ A->B C Reflux the mixture B->C D Cool to RT C->D E Remove excess alcohol (rotary evaporation) D->E F Dissolve in organic solvent E->F G Wash with NaHCO₃(aq) F->G H Wash with brine G->H I Dry over Na₂SO₄ H->I J Filter and concentrate I->J K Column chromatography (if necessary) J->K

Caption: Workflow for Fischer-Speier Esterification.

Detailed Protocol: Synthesis of Ethyl (2-Methoxyphenoxy)acetate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2-Methoxyphenoxy)acetic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

ParameterCondition
Reactants (2-Methoxyphenoxy)acetic acid, Ethanol
Catalyst Concentrated H₂SO₄
Solvent Ethanol (in excess)
Temperature Reflux (~78 °C)
Reaction Time 2-4 hours
Typical Yield 65-95%[1][7]

Method 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][9] This method is particularly useful for substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier esterification.[8]

Causality of Experimental Choices
  • DCC (Dicyclohexylcarbodiimide): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8][9]

  • DMAP (4-Dimethylaminopyridine): DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium salt.[8][9] This intermediate readily reacts with the alcohol to form the desired ester.[8]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to avoid interference with the reactive intermediates.[10]

  • Byproduct Removal: The main byproduct of this reaction is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can be easily removed by filtration.[10]

Reaction Mechanism: Steglich Esterification

Steglich_Mechanism Carboxylic_Acid (2-Methoxyphenoxy)acetic acid O_acylisourea O-acylisourea intermediate Carboxylic_Acid->O_acylisourea reacts with DCC DCC DCC->O_acylisourea N_acylpyridinium N-acylpyridinium salt O_acylisourea->N_acylpyridinium reacts with DCU DCU (byproduct) O_acylisourea->DCU DMAP DMAP (catalyst) DMAP->N_acylpyridinium Ester Ester N_acylpyridinium->Ester reacts with Alcohol Alcohol (R'-OH) Alcohol->Ester Alcohol->Ester

Caption: Simplified mechanism of Steglich Esterification.

Detailed Protocol: Synthesis of Benzyl this compound
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-Methoxyphenoxy)acetic acid (1.0 eq), benzyl alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • DCC Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate sequentially with 0.5 M HCl(aq), saturated NaHCO₃(aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterCondition
Reactants (2-Methoxyphenoxy)acetic acid, Benzyl alcohol
Coupling Agent DCC
Catalyst DMAP
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 4-12 hours
Typical Yield 70-95%

Method 3: Diazomethane-Mediated Esterification for Methyl Esters

For the specific synthesis of methyl esters, diazomethane (CH₂N₂) offers a high-yielding and clean reaction.[11] Carboxylic acids are sufficiently acidic to protonate diazomethane, which is followed by an Sₙ2 reaction where the carboxylate acts as the nucleophile.[11]

Caution: Diazomethane is toxic, explosive, and carcinogenic. It should be handled with extreme care in a well-ventilated fume hood using appropriate safety precautions, including specialized glassware without ground glass joints. A safer alternative is the use of (trimethylsilyl)diazomethane (TMS-diazomethane).

Causality of Experimental Choices
  • Diazomethane: Acts as the methylating agent. The reaction is driven by the formation of the very stable nitrogen gas (N₂) as a leaving group.[11]

  • Solvent: An inert solvent such as diethyl ether is typically used.

  • Temperature: The reaction is usually performed at low temperatures (0 °C to room temperature) to control the reactivity of diazomethane.

Reaction Mechanism: Diazomethane Esterification

Diazomethane_Mechanism Carboxylic_Acid (2-Methoxyphenoxy)acetic acid Proton_Transfer Proton Transfer Carboxylic_Acid->Proton_Transfer Diazomethane CH₂N₂ Diazomethane->Proton_Transfer Carboxylate This compound Proton_Transfer->Carboxylate Methyldiazonium CH₃N₂⁺ Proton_Transfer->Methyldiazonium SN2 Sₙ2 Reaction Carboxylate->SN2 Methyldiazonium->SN2 Methyl_Ester Methyl this compound SN2->Methyl_Ester Nitrogen_Gas N₂ (gas) SN2->Nitrogen_Gas

Caption: Mechanism of Diazomethane Esterification.

Detailed Protocol: Synthesis of Methyl this compound
  • Preparation of Diazomethane Solution: Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) according to established procedures. (Extreme caution is required) .

  • Reaction:

    • Dissolve (2-Methoxyphenoxy)acetic acid (1.0 eq) in a minimal amount of methanol and dilute with diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Add the ethereal solution of diazomethane dropwise with stirring until a faint yellow color persists (indicating a slight excess of diazomethane) and gas evolution ceases.

  • Work-up:

    • Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

    • Remove the solvent under reduced pressure to obtain the methyl ester, which is often pure enough for subsequent use.

  • Purification: If necessary, the product can be purified by distillation or chromatography.

ParameterCondition
Reactants (2-Methoxyphenoxy)acetic acid, Diazomethane
Solvent Diethyl ether, Methanol (co-solvent)
Temperature 0 °C
Reaction Time Typically rapid (minutes to 1 hour)
Typical Yield >95%

Summary and Comparison of Methods

MethodAdvantagesDisadvantagesBest Suited For
Fischer-Speier - Low cost of reagents- Scalable- Equilibrium reaction (requires excess reagent or water removal)- Harsh acidic conditions- High temperaturesLarge-scale synthesis of simple esters from robust substrates.
Steglich - Mild reaction conditions- High yields- Suitable for sensitive substrates- More expensive reagents (DCC, DMAP)- Byproduct (DCU) can sometimes be difficult to remove completelyEsterification of acid- or heat-sensitive substrates, and sterically hindered alcohols.
Diazomethane - Very high yields- Clean reaction with gaseous byproduct- Mild conditions- Diazomethane is highly toxic and explosive- Only for methyl estersSmall-scale, high-purity synthesis of methyl esters when safety protocols can be strictly followed.

Conclusion

The esterification of (2-Methoxyphenoxy)acetic acid can be successfully achieved through various methods, each with its own set of advantages and limitations. The choice of the most appropriate procedure will depend on the specific requirements of the synthesis, including the scale, the nature of the alcohol, and the sensitivity of the starting materials. For large-scale and cost-effective synthesis of simple alkyl esters, the Fischer-Speier method is often preferred. For more delicate substrates or when milder conditions are necessary, the Steglich esterification provides an excellent alternative. When high-purity methyl esters are required on a smaller scale, and appropriate safety measures are in place, diazomethane-mediated esterification offers a nearly quantitative conversion. By understanding the principles and practical considerations of each method, researchers can confidently select and execute the most suitable protocol for their synthetic goals in drug discovery and development.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fischer Esterification: Definition, Examples, and Mechanism. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 29 – The Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Fischer–Speier esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Lichitsky, B. V., Komogortsev, A. N., & Melekhina, V. G. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15882, 2-(2-Methoxyphenoxy)acetic acid. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification reaction of 2-methoxy-4-propylphenol with acetic acid to... [Image]. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]

  • ChemTalk. (2024, June 17). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification) [Video]. YouTube. [Link]

  • Reddit. (2024, July 21). Steglich Esterification with EDC. r/OrganicChemistry. Retrieved from [Link]

  • Chemguide. (n.d.). THE MECHANISM FOR THE ESTERIFICATION REACTION. Retrieved from [Link]

  • ResearchGate. (2017, May 19). Steglich esterification solvents (DCC/DMAP Coupling). What are the implications of using THF as the solvent in this reaction instead of DCM /DMF? Retrieved from [Link]

  • Science with Susanna. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers [Video]. YouTube. [Link]

  • Chemistry with Dr. G. (2024, October 25). Reaction of carboxylic acid with diazomethane [Video]. YouTube. [Link]

  • Chemistry World by Dr. R. K. Singh. (2020, August 24). ACID CATALYSED ESTERIFICATION OF CARBOXYLIC ACID [Video]. YouTube. [Link]

  • Chemicuss. (2020, March 15). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction [Video]. YouTube. [Link]

  • Synfacts. (2019). The Steglich Esterification. Synfacts, 15(11), 1185. [Link]

  • Mykhailiuk, P. K. (2015). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Organic Letters, 17(20), 5092–5095. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing (2-Methoxyphenoxy)acetate Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the yield and selectivity of alkylation reactions involving (2-methoxyphenoxy)acetate precursors. This guide is designed for researchers, chemists, and drug development professionals seeking to troubleshoot and optimize their synthetic procedures. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to overcome common experimental hurdles.

The synthesis of this compound derivatives, often via the alkylation of guaiacol (2-methoxyphenol) with an α-haloacetate, is a cornerstone reaction for accessing a variety of valuable chemical intermediates. The reaction is a classic example of the Williamson Ether Synthesis. While robust, achieving high yields and purity can be challenging due to competing side reactions. This guide provides a structured approach to diagnosing and solving these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the alkylation of guaiacol and similar phenolic compounds.

Q1: My overall reaction yield is disappointingly low. What are the primary factors I should investigate?

A low yield is a common issue that can stem from several factors. A systematic approach is the best way to identify the root cause. The reaction is an SN2 nucleophilic substitution, and its efficiency is highly dependent on reaction parameters that maximize the desired pathway while minimizing competing reactions.[1][2][3]

Start by assessing these four critical areas:

  • Incomplete Deprotonation: The phenolic hydroxyl group of guaiacol must be deprotonated to form the more nucleophilic phenoxide ion.[4] If the base is not strong enough or is used in insufficient quantity, the reaction will be slow or incomplete.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in an SN2 reaction. The ideal solvent will fully dissolve the reactants but selectively solvate the counter-ion of the base, leaving the phenoxide nucleophile "naked" and highly reactive.[5][6]

  • Side Reactions: The most common culprits for consuming starting material or the desired product are C-alkylation and elimination reactions of the alkylating agent.[2]

  • Reaction Temperature and Time: Insufficient heat may lead to a stalled reaction, while excessive heat can promote undesirable side reactions like elimination.[2][4]

Below is a workflow to guide your troubleshooting process.

Low_Yield_Troubleshooting start Low Yield Observed reagents 1. Verify Reagent Purity - Is guaiacol dry? - Is the solvent anhydrous? - Is the alkylating agent pure? start->reagents deprotonation 2. Assess Deprotonation - Is the base strong enough? - Are you using 1.1-1.5 equivalents? reagents->deprotonation Reagents OK conditions 3. Analyze Reaction Conditions - Is the solvent optimal (polar aprotic)? - Is the temperature appropriate? deprotonation->conditions Deprotonation OK byproducts 4. Characterize Byproducts - Is there evidence of C-alkylation? - Is elimination occurring? conditions->byproducts Conditions OK solution Successful Optimization byproducts->solution Byproducts Minimized

Caption: Troubleshooting workflow for low reaction yields.

Q2: I'm seeing a significant byproduct. How can I determine if it's C-alkylation and how do I suppress it?

This is a classic problem when working with phenoxides. The phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (specifically the ortho and para positions). While O-alkylation is generally favored, C-alkylation can become a significant competing pathway under certain conditions.[2][7]

Identification:

  • 1H NMR Spectroscopy: C-alkylation will alter the substitution pattern on the aromatic ring. You will observe a change in the splitting patterns and coupling constants of the aromatic protons compared to your starting guaiacol and the expected O-alkylated product.

  • TLC Analysis: The C-alkylated product will likely have a different Rf value than the O-alkylated product. It is often less polar.

Suppression Strategies:

  • Solvent Choice: The choice of solvent has a profound impact. Polar aprotic solvents like DMF, DMSO, and acetonitrile are highly recommended.[8][9] These solvents solvate the cation (e.g., K+) but leave the oxygen anion of the phenoxide exposed and highly reactive, favoring O-alkylation. In contrast, polar protic solvents (like ethanol or water) can form hydrogen bonds with the oxygen atom, shielding it and making the carbon atoms of the ring more competitive nucleophiles.[10]

  • Phase-Transfer Catalysis (PTC): This is an excellent technique to enhance O-alkylation selectivity. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the phenoxide ion from the solid or aqueous phase into the organic phase where the alkylating agent resides. This "naked" phenoxide in the low-polarity organic phase preferentially reacts via the oxygen atom.[10][11][12]

OC_Alkylation cluster_0 Reaction Pathways Phenoxide Guaiacol Phenoxide (Ambident Nucleophile) O_Alk O-Alkylation Product (Desired Ether) Phenoxide->O_Alk Favored in Polar Aprotic Solvents / PTC C_Alk C-Alkylation Product (Side Product) Phenoxide->C_Alk Competes in Polar Protic Solvents AlkylHalide Alkyl Haloacetate (e.g., BrCH₂CO₂Et) AlkylHalide->O_Alk AlkylHalide->C_Alk

Caption: Competing O- vs. C-alkylation pathways.

Q3: My reaction seems to stall and never reaches completion, even after extended periods. What should I do?

A stalled reaction typically points to an issue with reactivity.

  • Check Your Base: The most common cause is incomplete deprotonation of the guaiacol. The pKa of phenols is around 10. You need a base that is strong enough to deprotonate it effectively. While potassium carbonate (K₂CO₃) is a popular and safe choice, it is a relatively weak base. For complete and rapid deprotonation, a stronger base like sodium hydride (NaH) can be used, which deprotonates the phenol irreversibly.[1] However, NaH requires strictly anhydrous conditions. Alkali metal hydroxides like NaOH or KOH are also effective.[4][13]

  • Increase Temperature: SN2 reactions have an activation energy barrier that must be overcome. If you are running the reaction at room temperature, a modest increase in temperature (e.g., to 50-80 °C) can significantly increase the reaction rate.[4] Monitor the reaction by TLC to avoid decomposition at higher temperatures.

  • Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of the alkylating agent and the base to drive the reaction to completion.

Q4: What is the optimal choice of base for this alkylation?

The "best" base depends on your specific experimental constraints, such as solvent choice, sensitivity to water, and safety considerations.

BaseTypical SolventProsCons
Potassium Carbonate (K₂CO₃) Acetone, DMF, AcetonitrileInexpensive, easy to handle, non-hygroscopic, effective.[4]Relatively mild; may require higher temperatures or longer reaction times.
Sodium/Potassium Hydroxide (NaOH/KOH) DMSO, Water (for PTC)Strong, inexpensive, readily available.[4][13]Can introduce water, which may not be ideal. Can promote hydrolysis of ester groups on the alkylating agent.
Sodium Hydride (NaH) THF, DMF (anhydrous)Very strong base; provides irreversible deprotonation, driving the reaction forward.[1]Highly reactive, pyrophoric, requires strictly anhydrous conditions and careful handling.

Q5: Which solvent should I use for the best results?

For the Williamson ether synthesis, a polar aprotic solvent is almost always the superior choice to maximize the rate of the SN2 reaction.[5][6]

SolventClassDielectric Constant (ε)Impact on Yield
N,N-Dimethylformamide (DMF) Polar Aprotic37Excellent. Often provides the highest yields by effectively solvating cations.[8][9]
Dimethyl Sulfoxide (DMSO) Polar Aprotic47Very Good. Similar to DMF, but can be harder to remove during work-up.[8][9]
Acetonitrile (CH₃CN) Polar Aprotic38Good. A solid choice, though sometimes yields are slightly lower than with DMF.[8][9]
Acetone Polar Aprotic21Fair to Good. Effective, especially with K₂CO₃, but its lower boiling point limits the reaction temperature.
Ethanol (EtOH) Polar Protic25Poor. Solvates and deactivates the phenoxide nucleophile through hydrogen bonding, leading to very slow reactions and promoting C-alkylation.

A study on the alkylation of a similar phenol (eugenol) with ethyl chloroacetate found that DMF gave a 91% yield, while DMSO and acetonitrile gave 51% and 47% respectively, demonstrating the significant impact of solvent choice.[8][9][14]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this alkylation reaction? The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism .[2] First, a base removes the acidic proton from the phenolic hydroxyl group to form a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon atom of the alkyl haloacetate in a single, concerted step, displacing the halide leaving group.[1][3]

Q2: Can I use a secondary or tertiary alkyl haloacetate as my alkylating agent? This is strongly discouraged. The SN2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[1]

  • Primary alkyl halides (like ethyl chloroacetate) are ideal for SN2 reactions.

  • Secondary alkyl halides will result in a mixture of SN2 (ether) and E2 (elimination/alkene) products, significantly lowering the yield of your desired product.[1]

  • Tertiary alkyl halides will react almost exclusively via elimination to form an alkene.[1][3]

Q3: What is Phase Transfer Catalysis (PTC) and how does it work in this context? Phase Transfer Catalysis is a powerful technique for reacting reagents that are in different, immiscible phases (e.g., a solid salt and an organic solution).[11][12] In this reaction, the potassium or sodium phenoxide salt is often insoluble in the organic solvent where the alkylating agent is dissolved. A PTC catalyst (e.g., tetrabutylammonium bromide, (Bu)₄N⁺Br⁻) facilitates the reaction. The quaternary ammonium cation pairs with the phenoxide anion, pulling it into the organic phase where it can readily react. This increases the effective concentration of the nucleophile in the correct phase, dramatically accelerating the reaction and often improving O-alkylation selectivity.[10][12]

PTC_Mechanism cluster_Solid Solid Phase cluster_Organic Organic Phase SolidPhenoxide Guaiacol-O⁻ K⁺ (s) ActiveCatalyst Q⁺ Guaiacol-O⁻ (org) SolidPhenoxide->ActiveCatalyst Anion Exchange AlkylHalide R-X (org) Product Guaiacol-O-R (org) CatalystReturn Q⁺ X⁻ (org) Product->CatalystReturn Catalyst Regeneration Catalyst Q⁺ X⁻ (org) (PTC Catalyst) ActiveCatalyst->Product SN2 Reaction

Caption: Mechanism of Phase Transfer Catalysis (PTC).

Q4: What are the best practices for reaction work-up and product purification? A standard and effective work-up procedure is as follows:

  • Quench: Cool the reaction mixture and pour it into water or crushed ice.[8]

  • Extract: Extract the aqueous mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane (3x).[8]

  • Wash: Combine the organic layers and wash sequentially with:

    • A dilute base (e.g., 5% NaOH solution) to remove any unreacted guaiacol.

    • Water.

    • Brine (saturated NaCl solution) to remove bulk water.

  • Dry: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8][15]

  • Concentrate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[8]

  • Purify: The resulting crude oil or solid should be purified. Silica gel column chromatography is the most common method, typically using a gradient of ethyl acetate in hexanes as the eluent.[8] Vacuum distillation can also be an option for thermally stable, lower-boiling point products.[15]

Standard Experimental Protocol

Alkylation of Guaiacol with Ethyl Chloroacetate using K₂CO₃ in DMF

This protocol is a robust starting point for optimization.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add guaiacol (1.0 eq.).

  • Solvent and Base: Add anhydrous DMF (approx. 5-10 mL per gram of guaiacol) followed by anhydrous potassium carbonate (1.5 eq.).

  • Alkylating Agent: Add ethyl chloroacetate (1.2 eq.) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate as eluent). The reaction is typically complete within 3-6 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of guaiacol), cool the mixture to room temperature and follow the work-up and purification steps outlined in FAQ Q4.

References

  • Feng, Y., et al. (2018). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A. Available at: [Link]

  • White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. Available at: [Link]

  • ResearchGate. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Available at: [Link]

  • ResearchGate. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Available at: [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. Phenol Alkylation Plant. Available at: [Link]

  • Zr-containing Beta zeolite for selective alkylation of phenol. Available at: [Link]

  • Yulianti, E., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walisongo Journal of Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Reddit. (2024). Is a base necessary for a phenol O-alkylation using alkyl iodides?. Available at: [Link]

  • TALENTA Publisher. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2-Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Available at: [Link]

  • Scientific Research Publishing. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Google Patents. Process for the alkylation of phenols.
  • Journal of the American Chemical Society. (1993). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Available at: [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Available at: [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]

  • PTC Organics, Inc. PTC Selective O-Alkylation. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

  • ResearchGate. Yield of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate (3). Available at: [Link]

Sources

Technical Support Center: Purification of (2-Methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2-Methoxyphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted guaiacol from your this compound product.

Troubleshooting Guide: The Challenge of Guaiacol Removal

Question: Why is it challenging to remove unreacted guaiacol from my this compound product?

Answer: The primary challenge in separating unreacted guaiacol from your desired this compound product lies in their similar structural and physical properties. Both are aromatic compounds with a methoxy group, leading to comparable polarities and solubilities in many organic solvents. This similarity makes straightforward purification methods like simple distillation or recrystallization often ineffective.

The key to successful separation lies in exploiting the one critical chemical difference between the two compounds: the free phenolic hydroxyl group on guaiacol. This acidic proton allows for its selective conversion into a water-soluble salt (phenoxide) under basic conditions, while the ester functionality of your product remains largely unaffected, provided the conditions are controlled.

Question: I performed a basic wash (e.g., with NaOH solution) to remove guaiacol, but my yield of this compound is lower than expected. What could be the cause?

Answer: While a basic wash is the correct approach, ester hydrolysis is a potential side reaction that can lead to product loss. The ester group in your this compound can be susceptible to hydrolysis under strongly basic conditions, especially with prolonged exposure or elevated temperatures. This reaction would convert your desired product back into a water-soluble carboxylate salt, which would be lost to the aqueous phase along with the guaiacol.

To mitigate this, it is crucial to perform the basic extraction under mild and controlled conditions. This includes using a chilled, dilute basic solution and minimizing the contact time between the organic and aqueous phases.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the effective purification of this compound.

Protocol 1: Optimized Liquid-Liquid Extraction for Guaiacol Removal

This protocol is the cornerstone of effectively separating unreacted guaiacol from your this compound product. The principle is based on the selective deprotonation of the acidic phenolic hydroxyl group of guaiacol, rendering it soluble in an aqueous basic solution, while the neutral ester product remains in the organic phase.

Materials:

  • Crude this compound product dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M Sodium Hydroxide (NaOH) solution, pre-chilled to 0-5 °C.

  • Saturated Sodium Chloride (brine) solution.

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Separatory funnel.

  • Standard laboratory glassware.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent. Ethyl acetate is a good starting point due to its moderate polarity.[1]

  • Initial Wash (Optional): If the reaction was conducted under acidic conditions, first wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. This prevents an exothermic reaction when the basic solution is added.

  • Basic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of the pre-chilled 1 M NaOH solution.

    • Gently invert the separatory funnel several times to ensure thorough mixing. Avoid vigorous shaking to prevent the formation of emulsions.

    • Allow the layers to separate completely. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase containing the sodium salt of guaiacol.

    • Drain the lower aqueous layer.

  • Repeat Basic Extraction: Repeat the basic extraction (Step 3) one to two more times with fresh, chilled 1 M NaOH solution to ensure complete removal of guaiacol.

  • Brine Wash: Wash the organic layer with a saturated brine solution. This helps to break any emulsions and remove residual water from the organic phase.

  • Drying: Drain the organic layer into a clean, dry flask and add a suitable drying agent like anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the dried organic solution to remove the drying agent. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the purified this compound product.

Protocol 2: Column Chromatography for High-Purity Isolation

For instances where trace amounts of guaiacol or other impurities remain after extraction, or for achieving very high purity, column chromatography is a powerful technique.[2][3][4] The separation is based on the differential adsorption of the compounds onto a solid stationary phase. Due to its slightly higher polarity, guaiacol will adsorb more strongly to the silica gel compared to the less polar this compound.

Materials:

  • Silica gel (60-120 or 100-200 mesh).

  • Eluent: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate).

  • Chromatography column.

  • Collection tubes.

  • Thin Layer Chromatography (TLC) plates and developing chamber.

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). The less polar this compound will travel down the column faster.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the more polar guaiacol.

  • Fraction Collection and Analysis: Collect the eluent in small fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified this compound.

Protocol 3: Recrystallization for Crystalline Products

If your this compound is a solid at room temperature, recrystallization can be an effective final purification step to obtain highly pure crystalline material.[5][6][7][8]

Materials:

  • Crude solid this compound.

  • A suitable solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate).

  • Heating mantle or hot plate.

  • Erlenmeyer flask.

  • Buchner funnel and filter paper.

Procedure:

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. A solvent pair can also be effective.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude solid until it completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the product will decrease, and pure crystals will form. The cooling process can be further encouraged by placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals in a vacuum oven to remove any residual solvent.

Visualization of the Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_extraction Liquid-Liquid Extraction cluster_purification Further Purification Crude Crude Product (this compound + Unreacted Guaiacol) Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash Basic Wash (e.g., 1M NaOH) Dissolve->Wash Separate Separate Layers Wash->Separate Organic Organic Layer (Product) Separate->Organic Contains Product Aqueous Aqueous Layer (Guaiacol Salt) Separate->Aqueous Contains Impurity Dry Dry Organic Layer (e.g., MgSO4) Organic->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography (Optional) Concentrate->Chromatography Recrystallize Recrystallization (Optional, if solid) Concentrate->Recrystallize Pure Pure Product Chromatography->Pure Recrystallize->Pure

Caption: Purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of methyl this compound and ethyl this compound?

A1: While specific boiling points can vary with pressure, the boiling point for methyl (2-methoxyphenyl)acetate is approximately 129-130 °C.[9] For ethyl (2-methoxyphenyl)acetate, the molecular weight is 194.23 g/mol .[10] The boiling point of the related compound 2-ethoxyethyl acetate is 156 °C.[11]

Q2: What is the solubility of this compound?

A2: this compound and its common esters are generally soluble in common organic solvents like ethyl acetate, dichloromethane, and chloroform. Their solubility in water is expected to be low. For instance, methyl methoxyacetate is soluble in water.[9]

Q3: Can I use a stronger base for the extraction to speed up the process?

A3: It is not recommended. Using a stronger base or a more concentrated solution increases the risk of hydrolyzing your ester product, which would lead to a lower yield. A 1 M NaOH solution is generally sufficient for deprotonating guaiacol without significantly affecting the ester.

Q4: My layers are not separating well during the liquid-liquid extraction. What should I do?

A4: This is likely due to the formation of an emulsion. To break an emulsion, you can try adding a small amount of saturated brine solution and gently swirling the separatory funnel. Allowing the mixture to stand for a longer period can also help. In the future, avoid vigorous shaking during the extraction.

Q5: How can I confirm that all the guaiacol has been removed?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. Spot the crude mixture, the organic layer after each wash, and the final product on a TLC plate. A suitable stain (e.g., potassium permanganate) can be used to visualize the spots. The disappearance of the guaiacol spot in the final product lane indicates successful removal. For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[12]

References

  • 2-methoxyethyl acetate. (n.d.). The Good Scents Company. Retrieved February 8, 2026, from [Link]

  • Methyl methoxy acetate. (n.d.). ChemBK. Retrieved February 8, 2026, from [Link]

  • 2-Ethoxyethyl acetate. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]

  • Ethyl (2-methoxyphenyl)acetate. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

  • Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. (2022). ACS Catalysis, 12(15), 9474–9483. [Link]

  • Ethyl this compound. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

  • Reactions of Tröger's Base Derivatives with Aryne Intermediates. (2021). The Journal of Organic Chemistry, 86(1), 749–759. [Link]

  • Ethyl this compound. (n.d.). SIELC Technologies. Retrieved February 8, 2026, from [Link]

  • Removal of phenol by liquid-liquid extraction from pharmaceutical wastewater. (2022). Journal of Water Process Engineering, 47, 102734. [Link]

  • Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point. (2011). The Journal of biological chemistry, 286(13), 11373–11381. [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2020). International Journal of Environmental Analytical Chemistry, 102(15), 5548-5560. [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. Retrieved February 8, 2026, from [Link]

  • Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples. (2015). Molecules, 20(5), 8915–8941. [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2022). International Journal of Environmental Analytical Chemistry, 102(15), 5548-5560. [Link]

  • Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. (2018). Geothermal Resources Council Transactions, 42, 147-158.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 8, 2026, from [Link]

  • Column chromatography. (n.d.). University of Alberta. Retrieved February 8, 2026, from [Link]

  • Base-catalyzed hydrolysis of phenyl acetate to produce phenol and acetate. (2012). Geothermics, 43, 63-71. [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (n.d.). Phenomenex. Retrieved February 8, 2026, from [Link]

  • Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. (2011). The Journal of biological chemistry, 286(13), 11373–11381. [Link]

  • Alcohol-ester separation by recrystallization. (1992). Google Patents.
  • Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. (2021). Separation and Purification Technology, 257, 117937. [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. Retrieved February 8, 2026, from [Link]

  • 2-Methoxyethanol acetate. (2022). Department of Climate Change, Energy, the Environment and Water. Retrieved February 8, 2026, from [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. (2014). Reddit. Retrieved February 8, 2026, from [Link]

  • Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate. (2007). Journal of Solution Chemistry, 36(6), 729-740. [Link]

  • (Liquid + liquid) extraction of phenols from aqueous solutions with cineole. (2017). The Journal of Chemical Thermodynamics, 113, 114-121. [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved February 8, 2026, from [Link]

  • Solvent extraction of phenols from water. (1982). Environmental Progress, 1(2), 136-144. [Link]

Sources

Technical Support Center: Troubleshooting Low Purity in (2-Methoxyphenoxy)acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving challenges in the synthesis of (2-Methoxyphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering purity issues in this common yet nuanced chemical transformation. Here, we will dissect the potential pitfalls of the synthesis, provide actionable troubleshooting steps, and offer validated protocols to enhance the purity and yield of your target compound.

Understanding the Synthesis: The Williamson Ether Synthesis

The synthesis of this compound typically proceeds via the Williamson ether synthesis.[1][2][3] This SN2 reaction involves the deprotonation of guaiacol (2-methoxyphenol) to form the corresponding phenoxide, which then acts as a nucleophile, attacking an haloacetate ester, such as ethyl chloroacetate.[1][2][3]

Troubleshooting Guide: A Question-and-Answer Approach

Q1: My final product is contaminated with unreacted guaiacol. What are the likely causes and how can I fix this?

A1: The presence of unreacted guaiacol is a common issue and typically points to incomplete deprotonation or insufficient reaction time.

Causality:

  • Inadequate Base: The basicity of your chosen reagent may be insufficient to fully deprotonate the phenolic hydroxyl group of guaiacol. While sodium hydroxide can be used, stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often more effective.[2]

  • Insufficient Reaction Time or Temperature: The Williamson ether synthesis can be slow, especially at lower temperatures.[4] Incomplete reactions are a frequent source of low yields and purity.[4]

  • Moisture Contamination: The presence of water in your reaction vessel can quench the phenoxide intermediate, regenerating guaiacol and reducing the efficiency of the nucleophilic attack.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. If using a solid base like NaH or K₂CO₃, ensure it is freshly opened or properly stored to prevent moisture absorption.

  • Optimize Base and Stoichiometry: Consider using a stronger base like sodium hydride. Ensure at least a stoichiometric equivalent of the base is used relative to guaiacol.

  • Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or gently heating the mixture.[4][5] Refluxing for several hours (1-8 hours) at temperatures between 50-100°C is often necessary for completion.[4]

Q2: I'm observing a significant amount of a byproduct that I suspect is the result of C-alkylation. How can I minimize this?

A2: The formation of C-alkylation byproducts is a known competing reaction in the Williamson ether synthesis, particularly with phenoxides which are ambident nucleophiles.[4]

Causality:

  • Reaction Conditions: Certain solvents and counter-ions can influence the site of alkylation. Polar aprotic solvents like DMF or DMSO can favor O-alkylation.[6][7]

  • Nature of the Electrophile: While less of a concern with primary halides like ethyl chloroacetate, more reactive alkylating agents can increase the likelihood of C-alkylation.

Troubleshooting Protocol:

  • Solvent Selection: Employing polar aprotic solvents such as DMF, DMSO, or acetonitrile can enhance the rate of the desired O-alkylation.[6][7] Studies have shown that DMF can lead to significantly higher yields of the desired product compared to other solvents.[6][7]

  • Temperature Control: Running the reaction at a controlled, moderate temperature can help favor the thermodynamically preferred O-alkylation product over the kinetically favored C-alkylation product in some cases.

Q3: My NMR analysis indicates the presence of hydrolyzed ethyl chloroacetate (chloroacetic acid). What is causing this and how can it be prevented?

A3: The hydrolysis of the starting material, ethyl chloroacetate, is a frequent side reaction, especially under basic conditions.[8][9]

Causality:

  • Presence of Water: As with the issue of unreacted guaiacol, any moisture in the reaction will promote the hydrolysis of the ester.

  • Excessively Strong Basic Conditions: While a base is necessary to deprotonate the phenol, a very high concentration of hydroxide ions can lead to saponification of the ethyl chloroacetate.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: The most critical step is to eliminate water from the reaction system.

  • Controlled Addition of Base: If using an aqueous base, add it slowly and in a controlled manner to the guaiacol before the addition of the ethyl chloroacetate. This allows for the formation of the phenoxide without exposing the haloacetate to a large excess of hydroxide.

  • Use of a Non-Nucleophilic Base: Consider using a non-nucleophilic base like potassium carbonate in a polar aprotic solvent. This minimizes the concentration of hydroxide ions available for ester hydrolysis.

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for this synthesis? A: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred.[6][7] They effectively solvate the cation of the phenoxide salt, leaving the oxygen anion more nucleophilic and available for reaction. Research has demonstrated that DMF can provide significantly higher yields (up to 91%) compared to other polar aprotic solvents.[6][7]

Q: How can I effectively monitor the progress of my reaction? A: Thin Layer Chromatography (TLC) is an excellent and straightforward method for monitoring the reaction.[7] By spotting the reaction mixture alongside the starting materials (guaiacol and ethyl chloroacetate), you can visually track the consumption of reactants and the formation of the product. A single spot for the product upon completion indicates a potentially pure compound.[7]

Q: What is the best way to purify the final product? A: The purification strategy will depend on the nature of the impurities.

  • Extraction: A standard workup involves pouring the reaction mixture into water and extracting with an organic solvent like diethyl ether or dichloromethane.[7][10] Washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) can remove any unreacted guaiacol and chloroacetic acid.[5]

  • Column Chromatography: If simple extraction is insufficient, purification by silica gel column chromatography is a highly effective method.[7] A solvent system of n-hexane and ethyl acetate is commonly used as the eluent.[7]

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.[10]

Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is designed to maximize purity and yield.

Materials:

  • Guaiacol

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add guaiacol (1.0 eq).

  • Add anhydrous DMF to dissolve the guaiacol.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add ethyl chloroacetate (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-70°C and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Data Presentation: Impact of Solvent on Yield
SolventYield of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate
N,N-Dimethylformamide (DMF)91%[6][7]
Dimethyl sulfoxide (DMSO)51%[6][7]
Acetonitrile (CH₃CN)47%[6][7]

Note: The yields are for a similar synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate and demonstrate the significant impact of solvent choice.

Visualizing the Process

Diagram 1: Williamson Ether Synthesis of this compound

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Guaiacol Guaiacol (2-Methoxyphenol) Phenoxide Guaiacol Phenoxide (Nucleophile) Guaiacol->Phenoxide Deprotonation Haloacetate Ethyl Chloroacetate Product This compound Haloacetate->Product Base Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide->Product SN2 Attack

Caption: Reaction pathway for the synthesis.

Diagram 2: Troubleshooting Flowchart for Low Purity

G Start Low Purity of This compound Impurity_ID Identify Impurity (NMR, GC-MS) Start->Impurity_ID Unreacted_Guaiacol Unreacted Guaiacol Impurity_ID->Unreacted_Guaiacol Guaiacol Signals C_Alkylation C-Alkylation Byproduct Impurity_ID->C_Alkylation Unexpected Aromatic Signals Hydrolysis Hydrolyzed Haloacetate Impurity_ID->Hydrolysis Carboxylic Acid Signal Sol_Guaiacol Optimize Base & Increase Reaction Time/Temp Unreacted_Guaiacol->Sol_Guaiacol Sol_C_Alkylation Change to Polar Aprotic Solvent (e.g., DMF) C_Alkylation->Sol_C_Alkylation Sol_Hydrolysis Ensure Anhydrous Conditions & Use Non-Nucleophilic Base Hydrolysis->Sol_Hydrolysis

Caption: A logical approach to troubleshooting.

References

  • TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. Retrieved February 9, 2026, from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). CN102690199A - Preparation method for methyl methoxyacetate.
  • Unknown. (n.d.). The Williamson Ether Synthesis. Retrieved February 9, 2026, from [Link]

  • YouTube. (2020, December 4). Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. Retrieved February 9, 2026, from [Link]

  • Yulianti, E., et al. (2025, December 30). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Retrieved February 9, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Retrieved February 9, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 9, 2026, from [Link]

  • YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 9, 2026, from [Link]

  • MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • Analytice. (n.d.). 2-methoxypropyl acetate - analysis. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Degree of hydrolysis of ethyl chloroacetate as determined with the analytical method. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (n.d.). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. Retrieved February 9, 2026, from [Link]

  • MDPI. (2023, January 23). Guaiacol to Aromatics: Efficient Transformation over In Situ-Generated Molybdenum and Tungsten Oxides. Retrieved February 9, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved February 9, 2026, from [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved February 9, 2026, from [Link]

  • ScienceDirect. (n.d.). Process alternatives for the production of ethyl chloroacetate by reactive distillation. Retrieved February 9, 2026, from [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. Retrieved February 9, 2026, from [Link]

  • OSHA. (n.d.). 1-Methoxy-2-propanol (1M2P), 2-methoxy-1-propanol (2M1P), 1-methoxy-2-propyl acetate (1M2PA), and 2-methoxy-1-propyl acetate (2M1PA) - Analytical Method. Retrieved February 9, 2026, from [Link]

  • National Institute of Technology and Evaluation, Japan. (2023, April 1). Ethyl chloroacetate. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic of the reaction pathways for the guaiacol and phenol ECH and.... Retrieved February 9, 2026, from [Link]

  • PubChem - NIH. (n.d.). Ethyl chloroacetate. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). C‐Acylation of Guaiacol with Acetic Acid Over Solid Acid Catalysts Under Mild Reaction Conditions. Retrieved February 9, 2026, from [Link]

  • YouTube. (2022, July 18). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. Retrieved February 9, 2026, from [Link]

Sources

Technical Support Center: Optimizing Solvent Selection for (2-Methoxyphenoxy)acetate Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the crystallization of (2-Methoxyphenoxy)acetate and its derivatives. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal reasoning behind experimental choices. This resource is structured to empower you with the scientific principles needed to troubleshoot and optimize your crystallization processes effectively.

Troubleshooting Guide: Common Crystallization Challenges

This section addresses specific issues you may encounter during the crystallization of this compound in a direct question-and-answer format.

Issue 1: My this compound fails to crystallize and remains an oil.

Question: I've dissolved my crude this compound in a solvent and allowed it to cool, but instead of crystals, I'm getting a persistent oil. What's causing this, and how can I fix it?

Answer: Oiling out is a common problem that occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point, or when the degree of supersaturation is too high, leading to liquid-liquid phase separation instead of nucleation. Here are several factors to investigate:

  • Inappropriate Solvent Choice: The solvent may be too good a solubilizer, even at low temperatures. An ideal solvent for crystallization should exhibit a steep solubility curve, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.

    • Troubleshooting Step: If you are using a single solvent system, consider a binary solvent system (a solvent pair).[1] Start by dissolving your compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (an antisolvent) in which the compound is sparingly soluble, until the solution becomes slightly turbid.[2] Gentle heating should redissolve the oil, and slow cooling can then promote crystallization. For aromatic esters like this compound, common solvent/antisolvent pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[2][3]

  • Cooling Rate is Too Rapid: Fast cooling can shock the system into a supersaturated state where the molecules don't have enough time to orient themselves into a crystal lattice, resulting in an amorphous oil.

    • Troubleshooting Step: Allow the solution to cool to room temperature slowly and undisturbed. Once at room temperature, you can then transfer it to a refrigerator or ice bath to maximize yield. Slow, controlled cooling is a cornerstone of good crystallization practice.

  • Presence of Impurities: Impurities can inhibit nucleation and crystal growth, often leading to oiling out.

    • Troubleshooting Step: Ensure your starting material is as pure as possible. If necessary, perform a preliminary purification step like column chromatography before attempting crystallization.

Issue 2: The crystallization yield of my this compound is very low.

Question: I've successfully obtained crystals, but my yield is unacceptably low. What are the likely causes, and how can I improve it?

Answer: Low yield is a frequent challenge and typically points to issues with solvent selection and the degree of supersaturation.

  • Solvent is Too Solubilizing: If your compound has significant solubility in the mother liquor even at low temperatures, a substantial amount will remain in solution, leading to a poor yield.

    • Troubleshooting Step: Re-evaluate your solvent choice. The goal is to find a solvent where the compound is sparingly soluble at low temperatures. You can perform a quick solubility test with a small amount of your compound in various solvents at room temperature and in an ice bath to identify a more suitable system.

  • Insufficient Supersaturation: Crystallization occurs from a supersaturated solution. If the solution is not sufficiently supersaturated upon cooling, only a small amount of product will crystallize.

    • Troubleshooting Step:

      • Reduce Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[1] This will ensure a higher concentration and thus a greater degree of supersaturation upon cooling.

      • Evaporation: If you've used too much solvent, you can carefully evaporate some of it to reach the saturation point before cooling.

      • Antisolvent Addition: As mentioned previously, adding an antisolvent can effectively decrease the solubility of your compound and increase the yield.[4][5]

Issue 3: The crystals of this compound are very fine needles, making them difficult to filter and handle.

Question: My crystallization produces very fine, needle-like crystals that clog the filter paper and are difficult to wash. How can I obtain larger, more manageable crystals?

Answer: Crystal morphology, or habit, is significantly influenced by the solvent and the conditions of crystallization.[6][7] Fine needles often result from rapid nucleation and growth.

  • Solvent Effects: The interaction between the solvent and the growing crystal faces can dictate the final crystal shape.[8] Solvents that strongly adsorb to certain crystal faces can inhibit growth in that direction, leading to different morphologies.

    • Troubleshooting Step: Experiment with different solvents. Aromatic compounds can exhibit different crystal habits in protic vs. aprotic solvents, or in solvents with different polarities. For example, if you are using a fast-evaporating solvent like dichloromethane, try a slower-evaporating one like ethyl acetate or toluene.

  • High Supersaturation: A very high degree of supersaturation can lead to rapid nucleation, resulting in a large number of small crystals.

    • Troubleshooting Step: Slow down the crystallization process. This can be achieved by:

      • Slower Cooling: As discussed before, allow the solution to cool gradually.

      • Reduced Concentration: Start with a slightly more dilute solution (while still ensuring supersaturation upon cooling).

      • Vapor Diffusion: For small-scale, high-purity crystallization, consider the vapor diffusion method. Dissolve your compound in a good solvent and place it in a sealed container with a vial of a poor solvent. The slow diffusion of the poor solvent's vapor into the solution can lead to the growth of large, high-quality crystals.[2]

Frequently Asked Questions (FAQs)

Q1: How do I systematically screen for the best crystallization solvent for this compound?

A1: A systematic approach is crucial for efficient solvent screening. Start with a small-scale, parallel screening experiment.

  • Select a Diverse Range of Solvents: Choose 6-8 solvents with varying polarities and functional groups (e.g., alcohols like ethanol or isopropanol, esters like ethyl acetate, ketones like acetone, aromatic hydrocarbons like toluene, and ethers like THF).

  • Solubility Testing: In separate small vials, add a few milligrams of your compound. Add the selected solvents dropwise at room temperature to assess solubility. A good candidate will show low solubility at room temperature.

  • Hot Solubility Testing: Gently heat the vials of the promising solvents (those with low room-temperature solubility) to determine if the compound dissolves at a higher temperature.

  • Cooling and Observation: Allow the heated solutions to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • Evaluate Crystal Quality and Yield: Assess the quality (shape, size) and quantity of the crystals formed in each successful solvent system.

Solvent Class Example Solvents General Suitability for Aromatic Esters
AlcoholsEthanol, IsopropanolOften good choices, can form hydrogen bonds.
EstersEthyl AcetateFrequently a good starting point for esters due to structural similarity.[2]
KetonesAcetoneGood solvent, but its low boiling point can lead to rapid evaporation and small crystals.
Aromatic HydrocarbonsToluene, XyleneCan be effective, especially for less polar compounds.
EthersTetrahydrofuran (THF)Can be a good solvent, often used in solvent/antisolvent pairs.
HalogenatedDichloromethaneGood solvent but high volatility can be a drawback.
AlkanesHexane, HeptaneTypically used as antisolvents due to poor solubility of polar compounds.

Q2: What is the difference between cooling crystallization and antisolvent crystallization, and when should I use each?

A2: Both are common techniques that rely on reducing the solubility of the solute to induce crystallization.[4]

  • Cooling Crystallization: This method is ideal for compounds whose solubility is highly dependent on temperature. The process involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and crystallization.

  • Antisolvent Crystallization: This technique is useful for compounds that have high solubility in a particular solvent, even at low temperatures, or are temperature-sensitive.[4] It involves adding a miscible "antisolvent" in which the solute is insoluble, causing the solubility of the solute in the mixture to decrease and leading to crystallization.[5][9]

Q3: Can polymorphism be an issue for this compound crystallization, and how can solvent choice influence it?

A3: Yes, polymorphism—the ability of a compound to exist in more than one crystal form—is a critical consideration in pharmaceutical development, as different polymorphs can have different physical properties, including solubility, stability, and bioavailability.[4] The choice of solvent is a key factor in controlling which polymorph is obtained. Different solvents can stabilize different molecular conformations or intermolecular interactions, leading to the formation of different crystal structures. Therefore, when developing a crystallization process, it is essential to screen for polymorphs by crystallizing the compound from a variety of solvents and under different conditions.

Experimental Protocols
Protocol 1: General Cooling Crystallization
  • Dissolution: In an appropriately sized flask, add the crude this compound. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and without disturbance to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals to a constant weight.

Protocol 2: Antisolvent Crystallization
  • Dissolution: Dissolve the crude this compound in the minimum amount of a "good" solvent at room temperature.

  • Antisolvent Addition: Slowly add the "antisolvent" dropwise with stirring until the solution becomes persistently turbid.

  • Re-dissolution (if necessary): Gently warm the solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol.

Visualizing the Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Crude this compound solv_screen Perform Small-Scale Solvent Screen (Diverse Polarities) start->solv_screen solubility_test Assess Solubility: - Room Temperature - Elevated Temperature solv_screen->solubility_test cool_observe Cool Slowly & Observe for Crystallization solubility_test->cool_observe evaluate Evaluate: - Crystal Quality - Yield - Morphology cool_observe->evaluate decision Suitable Single Solvent Found? evaluate->decision cooling_cryst Optimize Cooling Crystallization Protocol decision->cooling_cryst Yes select_pair Select Solvent/Antisolvent Pair decision->select_pair No end_product End: Pure Crystalline Product cooling_cryst->end_product antisolvent_cryst Develop Antisolvent Crystallization Protocol antisolvent_cryst->end_product select_pair->antisolvent_cryst

Sources

Technical Support Center: Troubleshooting (2-Methoxyphenoxy)acetate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing in HPLC Analysis of Acidic Drug Intermediates Audience: Researchers, Analytical Scientists, and Method Development Chemists

Executive Summary

(2-Methoxyphenoxy)acetic acid (Guaiacol acetic acid) is a polar, weak acid containing a carboxylic acid moiety and an ether linkage. In Reversed-Phase HPLC (RP-HPLC), peak tailing for this class of compounds is rarely a random error; it is a deterministic symptom of secondary silanol interactions or ionization instability .

This guide moves beyond generic advice, applying the principles of Ion Suppression and Silanol Shielding to resolve asymmetry.

Part 1: The Chemistry of Tailing (Root Cause Analysis)
Q: Why does my (2-Methoxyphenoxy)acetate peak tail?

A: Tailing arises when the analyte population is not chromatographically uniform. For (2-Methoxyphenoxy)acetic acid, this occurs via two primary mechanisms:

  • Ionization Hysteresis (The "Split Personality" Effect):

    • The pKa of phenoxyacetic acid derivatives is typically between 3.0 and 3.5 .

    • If your mobile phase pH is near this pKa (e.g., pH 3.0–4.0), the analyte splits into two populations: the neutral carboxylic acid (hydrophobic, well-retained) and the anionic carboxylate (hydrophilic, poorly retained).

    • As the molecule travels down the column, the local pH micro-environment shifts, causing rapid equilibrium exchanges. This "smears" the peak, creating a tail.[1][2][3]

  • Silanol Activity (The "Velcro" Effect):

    • Silica support materials contain residual silanol groups (Si-OH).[4][5]

    • While usually associated with basic analytes, these silanols can interact with the methoxy ether oxygen or the carboxyl group of your analyte via hydrogen bonding.

    • If the silanols are ionized (Si-O⁻) at mid-pH, they repel the anionic analyte (fronting) or bind metal impurities that chelate the acid (tailing).

Visualization: The Tailing Mechanism

The following diagram illustrates the competitive interactions occurring inside the column.

TailingMechanism cluster_pH Mobile Phase pH Effect Silica Silica Surface (Stationary Phase) Silanol Residual Silanol (Si-OH) Silica->Silanol Exposes Analyte This compound Silanol->Analyte H-Bonding / Chelation Tailing Peak Tailing (Asymmetry > 1.5) Analyte->Tailing Slow Desorption Kinetics pH_High pH > pKa (Ionized Analyte) pH_High->Silanol Increases Si-O- Activity pH_Low pH < pKa (Neutral Analyte) pH_Low->Silanol Suppresses Ionization pH_Low->Analyte Promotes Hydrophobic Retention

Figure 1: Mechanistic pathway of peak tailing showing the impact of Silanol interactions and pH control.

Part 2: Mobile Phase Optimization
Q: What is the "Golden Rule" for mobile phase pH with this analyte?

A: Follow the pKa ± 2 Rule , but specifically for acids, prioritize Ion Suppression .

You must operate at a pH at least 2 units below the pKa .

  • Target pH: 2.0 – 2.5

  • Goal: Force 99.9% of the (2-Methoxyphenoxy)acetic acid into its neutral (protonated) form. This eliminates the "mixed-mode" retention and maximizes interaction with the C18 ligands rather than the silica surface.

Q: Which acid modifier should I use?

Do not rely on weak organic acids alone if tailing persists. Use the table below to select the correct modifier.

ModifierpKaSuitabilityRecommendation
Formic Acid (0.1%) ~3.75Poor Too weak. Its pKa is close to the analyte's, offering insufficient buffering capacity at pH 2.0.
Acetic Acid ~4.76Poor Ineffective for suppressing ionization of phenoxy acids.
TFA (0.05 - 0.1%) ~0.3Excellent Strong acid; effectively suppresses silanols and analyte ionization. Best for LC-MS.
Phosphoric Acid ~2.1Excellent The gold standard for UV detection. Provides high buffer capacity at pH 2.0.

Critical Note: If using LC-MS, you cannot use Phosphoric Acid (non-volatile). Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid buffered with Ammonium Formate (though TFA is preferred for peak shape here).

Part 3: Column Selection & System Factors
Q: Does the column type really matter if I fix the pH?

A: Yes. Even at low pH, "Type A" (older, acidic) silica will cause tailing.

  • End-Capping is Non-Negotiable: You must use a column where residual silanols have been chemically bonded (end-capped).

  • Recommended Phases:

    • C18 (High Purity/Type B): The workhorse. Ensure it is "fully end-capped."

    • C18-PFP (Pentafluorophenyl): The fluorine atoms in the stationary phase can interact with the methoxy/phenoxy ring via

      
      -
      
      
      
      interactions, often providing better selectivity and sharper peaks than standard C18 for aromatic ethers.
    • Polar-Embedded C18: Contains a polar group in the alkyl chain that shields silanols and allows use of 100% aqueous mobile phases if retention is too low.

Q: I optimized pH and Column, but it still tails. What now?

A: Check your Extra-Column Volume . (2-Methoxyphenoxy)acetic acid is a small molecule. If you are using a standard HPLC with wide-bore tubing (0.010" ID or larger) and a standard cell, the peak will disperse physically before it hits the detector.

  • Action: Switch to 0.005" (Red) PEEK tubing between the column and detector.

Part 4: Validated Troubleshooting Protocol

Use this self-validating workflow to isolate the issue.

Step-by-Step Optimization Workflow
  • Preparation: Prepare a standard solution of (2-Methoxyphenoxy)acetic acid (100 µg/mL) in Water:Methanol (80:20).

  • Baseline Run:

    • Column: C18 End-capped (150 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Phosphoric Acid (pH ~2.1).

    • Mobile Phase B: Acetonitrile + 0.1% Phosphoric Acid.

    • Gradient: 5% B to 60% B over 15 minutes.

  • Diagnosis:

    • Symmetry Factor (As) 0.9 - 1.2:Pass.

    • As > 1.5:Fail. Proceed to Step 4.

  • Intervention (The "TFA Test"):

    • Switch Mobile Phase modifier to 0.1% TFA .

    • Result: If peak sharpens significantly, the issue was Silanol Interaction (TFA suppresses silanols better than phosphate).

  • Intervention (The "Load Test"):

    • Inject 1/10th of the concentration (10 µg/mL).

    • Result: If tailing disappears, the column was Mass Overloaded .

Troubleshooting Logic Tree

TroubleshootingTree Start Start: Peak Tailing Detected (As > 1.2) CheckPH Check Mobile Phase pH Is it < 2.5? Start->CheckPH AdjustPH Action: Adjust pH to ~2.0 Use H3PO4 or TFA CheckPH->AdjustPH No CheckColumn Check Column Type Is it High Purity / End-Capped? CheckPH->CheckColumn Yes AdjustPH->CheckColumn ChangeColumn Action: Switch to End-Capped C18 or C18-PFP CheckColumn->ChangeColumn No CheckSystem Check System Tubing & Connections CheckColumn->CheckSystem Yes ChangeColumn->CheckSystem FixSystem Action: Reduce Dead Volume (0.005" Tubing) CheckSystem->FixSystem Dead Vol Detected Success Success: Peak As < 1.2 CheckSystem->Success System OK FixSystem->Success

Figure 2: Logical decision tree for isolating the cause of peak asymmetry.

References
  • Chromatography Online (LCGC). "HPLC Diagnostic Skills II – Tailing Peaks." LCGC Blog. Accessed via .

  • Phenomenex. "What Causes Peak Tailing in HPLC?" Technical Guides. Accessed via .

  • Sigma-Aldrich. "HPLC Troubleshooting Guide: Peak Tailing." Technical Support. Accessed via .

  • United Chemical Technologies. "Extraction of Phenoxyacetic Acid Herbicides." Application Note. Accessed via .

  • Dolan, J.W. "Separation Artifacts III: Secondary-Retention Effects."[6] LCGC Magazine. Accessed via .

Sources

Technical Support Center: Thermal Stability Management of (2-Methoxyphenoxy)acetic Acid

[1]

Diagnostic Workflow: Is it Decarboxylation?

Before altering process parameters, confirm that the degradation pathway is indeed decarboxylation.[1] Users often mistake oxidative cleavage or ether hydrolysis for decarboxylation.[1]

Triage Checklist
  • Symptom: Gas evolution (bubbling) during melt or distillation.[1]

    • Likely Cause: Decarboxylation (

      
       release).[1][2][3][4]
      
  • Symptom: Formation of a liquid phase in a solid product below melting point (

    
    ).[1]
    
    • Likely Cause: Eutectic formation with impurities (e.g., Veratrole), not necessarily decomposition.[1]

  • Symptom: New peak in GC/HPLC with

    
     mass difference.
    
    • Likely Cause: True decarboxylation forming 1,2-Dimethoxybenzene (Veratrole) .[1]

  • Symptom: Darkening of color (yellow

    
     brown/black).[1]
    
    • Likely Cause: Oxidative degradation of the guaiacol moiety (quinone formation), not simple decarboxylation.[1]

Critical Process Parameters (CPP)

(2-Methoxyphenoxy)acetic acid (Guaiacoxyacetic acid) is structurally an aryloxyacetic acid.[1] Unlike


1kinetically limited1
Stability Data Table
ParameterSafe RangeDanger ZoneMechanistic Risk
Temperature


Homolytic cleavage of

bond; Radical propagation.[1]
pH (Aqueous)

(Salt form)

(Free acid)
Acid-catalyzed decarboxylation via cyclic transition state.[1]
Atmosphere Nitrogen/ArgonAir/OxygenOxidative decarboxylation (radical chain reaction).[1]
Metals (ppm)

ppm

ppm (Fe, Cu)
Chelation by methoxy/carboxyl groups lowers activation energy (

).[1]

Mechanism of Degradation

Understanding the pathway is essential for mitigation.[1] The 2-methoxy group (ortho position) can act as an internal Lewis base, coordinating with protons or metals to facilitate the loss of

DecarboxylationMechanismStart(2-Methoxyphenoxy)acetic acidTransitionCyclic Transition State(Metal/H+ Coordinated)Start->Transition Heat (>160°C) or Acid/Metal Cat.SideProductOxidative Byproducts(Quinones)Start->SideProduct O2 + Heat Product1,2-Dimethoxybenzene(Veratrole) + CO2Transition->Product -CO2

Troubleshooting Guide (Q&A)

Scenario A: "I observe mass loss and bubbling during vacuum drying at ."

Root Cause: It is unlikely to be decarboxylation at this temperature.[1] (2-Methoxyphenoxy)acetic acid has a sublimation potential under high vacuum.[1] Solution:

  • Reduce Vacuum Strength: If drying at

    
    , increase pressure to 
    
    
    .
  • Trap Analysis: Check the cold trap. If you find white crystals, it is sublimation.[1] If you find gas that turns limewater milky, it is

    
     (decarboxylation).[1]
    
Scenario B: "The reaction mixture turns black during reflux in Toluene ( )."

Root Cause: Oxidative degradation.[1] The electron-rich aromatic ring (guaiacol) is sensitive to oxidation, which can be mistaken for thermal instability.[1] Solution:

  • Inert Sparging: Sparge the solvent with

    
     for 15 minutes before heating.[1]
    
  • Add Antioxidant: Trace BHT (Butylated hydroxytoluene) can inhibit radical propagation if compatible with the next step.[1]

Scenario C: "Yield drops during acid workup (pH 1)."

Root Cause: Acid-catalyzed decarboxylation.[1] While slower than thermal, prolonged exposure to strong mineral acids at elevated temperatures accelerates

1Solution:
  • Cold Acidification: Perform the acidification step at

    
    .
    
  • Buffer: Use a weaker acid (e.g., Phosphoric acid or Citric acid) to reach pH 3–4 instead of pH 1, which is often sufficient to precipitate the free acid.[1]

Recommended Processing Protocols

Protocol 1: Safe Solvent Removal (Minimizing Thermal Stress)

Standard rotary evaporation often creates "hot spots" that trigger degradation.[1]

  • Neutralization: If possible, convert the acid to its Sodium salt (add 1 eq NaOH) before evaporation.[1] The salt form (Sodium (2-methoxyphenoxy)acetate) is thermally stable

    
    .[1]
    
  • Azeotropic Drying: Instead of stripping to dryness, switch solvent to a lower boiler (e.g., DCM or Acetone) and co-evaporate.[1]

  • Bath Limit: Set water bath

    
    . Use vacuum to control rate, not heat.[1]
    
Protocol 2: Metal Scavenging (If Catalysis is Suspected)

Trace iron from reactors can lower the decarboxylation temperature by

1
  • Chelation: Add EDTA (disodium salt) (0.5 mol%) to the aqueous phase during workup.[1]

  • Wash: Wash the organic layer with

    
     Sodium Citrate solution before drying.[1]
    
  • Validation: Test the final product for Fe/Cu content (Target

    
    ).
    

Visual Troubleshooting Logic

TroubleshootingFlowStartProblem: Loss of Material/PurityDuring HeatingCheckGasIs Gas (CO2) Evolving?Start->CheckGasCheckColorIs Mixture Darkening?CheckGas->CheckColor No DecarbTrue DecarboxylationCheckGas->Decarb Yes OxidationOxidative DegradationCheckColor->Oxidation Yes (Black/Brown) SublimationPhysical Loss (Sublimation)CheckColor->Sublimation No (Material in Trap) ActionDecarbAction: Remove Metals (EDTA),Reduce T < 100°C,Convert to SaltDecarb->ActionDecarbActionOxAction: N2 Atmosphere,Degas SolventsOxidation->ActionOxActionSubAction: Reduce Vacuum,Lower Bath TempSublimation->ActionSub

References

  • PubChem. (n.d.).[1] 2-(2-Methoxyphenoxy)acetic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

  • Kharisov, R. Y., et al. (2022).[1][5] Synthesis of 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.[1][5] Molbank.[1] (Demonstrates stability of aryloxyacetic derivatives in refluxing acetic acid). Retrieved from [Link][1][4][6][7][8][9]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General protocols for carboxylic acid handling and decarboxylation mechanisms).

  • Sartori, G., & Maggi, R. (2006).[1] Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes.[1] CRC Press.[1] (Discusses stability of phenoxyacetic derivatives in acylation contexts).

Technical Support Center: Stability of (2-Methoxyphenoxy)acetate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Methoxyphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound in aqueous solutions. As a key intermediate and a known impurity in pharmaceutical synthesis, understanding its stability is paramount for accurate analytical method development, formulation studies, and overall drug safety.

I. Overview of this compound Stability

This compound, also known as Guaiacol Acetate or Guaifenesin Impurity B, is an ester of guaiacol and acetic acid. Its stability in aqueous solutions is primarily influenced by pH, temperature, and light exposure. The primary degradation pathway is hydrolysis of the ester bond to yield guaiacol (2-methoxyphenol) and acetic acid. This process can be accelerated under basic and, to a lesser extent, acidic conditions. Photodegradation can also occur, potentially leading to more complex degradation products.

This guide will walk you through common questions and issues related to the stability of this compound, providing both the "how" and the "why" behind the recommended experimental protocols.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound in aqueous solution?

A1: The main degradation product of this compound in aqueous solution is guaiacol (2-methoxyphenol) and acetic acid, formed through hydrolysis of the ester linkage. Under forcing conditions, such as high temperature, extreme pH, or intense light exposure, further degradation of guaiacol may occur.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly pH-dependent. As an ester, it is most stable at a neutral pH (around 7.0). It undergoes base-catalyzed hydrolysis, meaning its degradation rate increases significantly in alkaline conditions (pH > 7). While less susceptible to acid-catalyzed hydrolysis, some degradation can also be observed under strongly acidic conditions (pH < 3).

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing a phenolic group, such as this compound and its primary degradant guaiacol, can be susceptible to photodegradation. Exposure to UV light can lead to the formation of colored degradation products and a decrease in the parent compound's concentration. It is crucial to protect solutions from light, especially during long-term storage or analysis.

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

A4: To ensure the stability of aqueous solutions of this compound, they should be stored at refrigerated temperatures (2-8°C) and protected from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, consider preparing solutions in a neutral buffer (pH ≈ 7) and storing them frozen (-20°C).

III. Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Issue 1: Rapid Loss of this compound in Solution

  • Symptom: You observe a rapid decrease in the concentration of this compound in your aqueous solution shortly after preparation.

  • Potential Cause: This is likely due to hydrolysis, especially if the solution is not pH-controlled.

  • Troubleshooting Steps:

    • Verify pH: Measure the pH of your aqueous solution. If it is alkaline or strongly acidic, this is the likely cause of degradation.

    • Buffer the Solution: Prepare your solutions in a neutral buffer (e.g., phosphate buffer, pH 7.0) to maintain a stable pH.

    • Control Temperature: Prepare and store solutions at a low temperature (e.g., on ice) to slow down the hydrolysis rate.

Issue 2: Appearance of Unknown Peaks in Chromatogram

  • Symptom: During HPLC analysis, you observe new, unidentified peaks that increase over time, while the peak for this compound decreases.

  • Potential Cause: These new peaks are likely degradation products. The primary suspect is guaiacol. Other peaks could result from further degradation or interactions with other components in your solution.

  • Troubleshooting Workflow:

G start Unknown Peaks in Chromatogram check_retention_time Compare Retention Time with Guaiacol Standard start->check_retention_time match Retention Time Matches Guaiacol check_retention_time->match Yes no_match Retention Time Does Not Match check_retention_time->no_match No confirm_identity Confirm Identity with Spiking or MS match->confirm_identity Next Step investigate_further Investigate Other Degradation Pathways (e.g., Photodegradation) no_match->investigate_further Next Step

Troubleshooting Unknown Peaks

Issue 3: Inconsistent Results in Stability Studies

  • Symptom: You are getting variable results for the stability of this compound across different experiments.

  • Potential Cause: This could be due to inconsistencies in experimental conditions such as pH, temperature, light exposure, or the presence of contaminants.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all experimental parameters (pH of the solution, temperature, light conditions, and storage) are strictly controlled and documented for each experiment.

    • Use High-Purity Water: Use HPLC-grade water to prepare your solutions to avoid contaminants that could catalyze degradation.

    • Perform Control Experiments: Always run a control experiment with the parent compound in a well-defined, stable condition (e.g., neutral pH, protected from light, low temperature) to serve as a baseline.

IV. Experimental Protocols

This section provides detailed protocols for conducting stability studies on this compound.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways of a compound and for developing a stability-indicating analytical method.[1]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector

  • pH meter

  • Water bath

  • UV chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 1 hour.[2]

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[3]

    • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve a known amount in the mobile phase for analysis.

    • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.[4][5]

Objective: To develop an HPLC method to quantify this compound in the presence of its degradation products.

Chromatographic Conditions (Example):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
10
12
15
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 274 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]

V. Data Summary

The following table summarizes the expected stability of this compound under different conditions based on the principles of ester hydrolysis and photodegradation of phenolic compounds.

ConditionExpected StabilityPrimary Degradation Product
Aqueous Solution (pH 7, 4°C, dark) HighMinimal degradation
Aqueous Solution (pH 10, 25°C) LowGuaiacol
Aqueous Solution (pH 2, 60°C) Moderate to LowGuaiacol
Aqueous Solution (H₂O₂, 25°C) ModerateOxidized products
Aqueous Solution (UV light exposure) Moderate to LowPhotodegradation products

VI. Mechanistic Insights

Hydrolysis of this compound

The hydrolysis of this compound is a classic example of ester hydrolysis. The reaction is catalyzed by both acid and base.

G cluster_conditions Reaction Conditions compound This compound products Guaiacol + Acetic Acid compound->products H₂O (Hydrolysis) OH⁻ (Base-catalyzed) OH⁻ (Base-catalyzed) H⁺ (Acid-catalyzed) H⁺ (Acid-catalyzed)

Hydrolysis of this compound

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is generally a faster and more common degradation pathway for esters.[2]

VII. References

  • Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate. (2025). ResearchGate. [Link]

  • Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. (2018). Stanford School of Earth, Energy & Environmental Sciences. [Link]

  • Kinetic degradation of the pollutant guaiacol by dark Fenton and solar photo-Fenton processes. (n.d.). PubMed. [Link]

  • ESTIMATION OF GUAIFENESIN FROM EXTENDED RELEASE DOSAGE FORM BY STABILITY INDICATING METHOD USING RP-HPLC TECHNIQUE. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. (2011). PMC. [Link]

  • Effect of Na + and K + on the cucurbituril-mediated hydrolysis of a phenyl acetate. (2022). Royal Society of Chemistry. [Link]

  • Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. (n.d.). Microsoft .NET. [Link]

  • Chitosan-Based Molecularly Imprinted Polymers as Functional Adsorbents: Selective m-Cresol Removal from Red Wine. (n.d.). MDPI. [Link]

  • Separation of 2-((Acetyloxy)methoxy)ethyl acetate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Sciences and Research.

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (2025). ResearchGate. [Link]

  • (PDF) Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. (n.d.). ResearchGate. [Link]

  • Lignin Depolymerization to Guaiacol and Vanillin Derivatives via Catalytic Transfer Hydrogenolysis using Pd-Lewis Metal Oxide Supported on Activated Carbon Catalysts. (n.d.). ResearchGate. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022). Pharmacia. [Link]

  • Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Research and Applications. [Link]

  • Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. (n.d.). PMC. [Link]

  • Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • (PDF) Forced Degradation Studies of Stigmasterol: Development of Stability Indicating Hptlc Method and I'ts Validation as Per Ich Guidelines. (n.d.). ResearchGate. [Link]

  • Phenyl acetate. (n.d.). Wikipedia. [Link]

  • Review on Forced Degradation Studies. (n.d.). International Journal of Innovative Science and Research Technology. [Link]

  • “Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology. [Link]

  • (PDF) Stability-Indicating Simultaneous Method Development and Validation of Guaifenesin and Dextromethorphan HBr by Reverse-Phase High-Performance Liquid Chromatography. (2020). ResearchGate. [Link]

  • Oxidative degradation of guaiacol with Fenton process. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Identification of (2-Methoxyphenoxy)acetate Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working on the analysis of (2-Methoxyphenoxy)acetate and its related substances. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods for your specific experimental needs. We will explore the common challenges encountered during stability studies and impurity identification for this molecule, ensuring your experimental design is robust, logical, and scientifically sound.

Section 1: Understanding Degradation Pathways

A foundational element of any stability-indicating method is a comprehensive understanding of how the molecule of interest degrades. This allows for the targeted development of analytical methods capable of separating and identifying these new entities.

Q1: What are the expected degradation products of this compound under different stress conditions?

This compound is an ester and, like its parent compound guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol), it possesses a phenolic ether linkage. Its degradation profile is therefore primarily dictated by the lability of these functional groups under hydrolytic, oxidative, and photolytic stress.

  • Hydrolytic Degradation (Acidic & Basic Conditions): The most anticipated degradation pathway is the hydrolysis of the ester bond.

    • Mechanism: Under both acidic and basic conditions, the ester linkage is susceptible to cleavage. This reaction yields (2-Methoxyphenoxy)acetic acid and ethanol. While some studies on the closely related guaifenesin show it to be relatively stable under mild acid and base stress, significant degradation can be induced under more forceful conditions.[1][2] For this compound, the ester is the primary point of attack.

    • Primary Product: (2-Methoxyphenoxy)acetic acid.

  • Oxidative Degradation: The presence of the electron-rich methoxyphenol ring makes the molecule susceptible to oxidation.

    • Mechanism: Oxidizing agents, such as hydrogen peroxide (H₂O₂), can attack the aromatic ring and the ether linkage. A common degradation product observed in studies of guaifenesin under oxidative stress is Guaiacol (2-methoxyphenol).[3][4] This suggests a cleavage of the ether side-chain. Further oxidation of the aromatic ring can also lead to the formation of quinone-type structures or ring-opening products, though these are often in minor quantities.

    • Primary Product: Guaiacol.[3]

    • Secondary Products: Potential for various oxidized aromatic species.

  • Photolytic Degradation: Phenolic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.[5][6]

    • Mechanism: UV light can provide the energy to initiate free-radical reactions. This can lead to the cleavage of the ether bond, similar to oxidation, or polymerization reactions. The exact products can be complex and varied, often resulting in a mixture of minor degradants. Studies on guaifenesin have shown susceptibility to photodegradation.[7][8]

    • Potential Products: Guaiacol, and potentially more complex phenolic or polymeric species.

The following diagram illustrates these primary degradation pathways.

G cluster_main Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_product (2-Methoxyphenoxy)acetic Acid parent->hydrolysis_product Acid/Base oxidation_product Guaiacol parent->oxidation_product e.g., H₂O₂ photo_product Guaiacol & Other Products parent->photo_product UV/Sunlight

Caption: Primary degradation pathways for this compound.

Section 2: Analytical Strategy & Troubleshooting

A robust analytical method is the cornerstone of any stability study. The goal is to develop a "stability-indicating" method, which is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time.

Q2: What is the best initial analytical approach to separate this compound from its potential degradation products?

Answer: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the industry-standard and most effective initial approach.

  • Causality: this compound is a moderately polar molecule.[9][10] Its primary degradation products, such as (2-Methoxyphenoxy)acetic acid and Guaiacol, have different polarities. RP-HPLC, which separates compounds based on their hydrophobicity, is ideally suited to resolve this mixture. A C18 stationary phase is the most common starting point due to its versatility and wide availability.[11][12] UV detection is appropriate because the aromatic ring in the parent molecule and its key degradants provides strong chromophores, typically detected around 271-276 nm.[3][10]

Q3: I'm observing poor peak shape and resolution. How do I optimize my HPLC method?

Answer: Poor peak shape (e.g., tailing, fronting, or broad peaks) and inadequate resolution are common challenges during method development. Here’s a systematic approach to troubleshooting:

  • Assess the Peak Tailing for Acidic Degradants: The degradation product (2-Methoxyphenoxy)acetic acid is acidic. If your mobile phase pH is near its pKa, the compound can exist in both ionized and non-ionized forms, leading to significant peak tailing on standard C18 columns.

    • Solution: Lower the mobile phase pH to ~2.5-3.0 using an acid like phosphoric acid or formic acid. At this pH, the carboxylic acid will be fully protonated (non-ionized), leading to better interaction with the C18 stationary phase and a sharper, more symmetrical peak.

  • Adjust Mobile Phase Composition: Resolution is primarily controlled by the organic modifier concentration in the mobile phase (typically acetonitrile or methanol).

    • Isocratic Elution: If peaks are eluting too quickly and are poorly resolved, decrease the percentage of the organic solvent. If they are retained too long and are broad, increase the organic percentage.

    • Gradient Elution: For complex mixtures with components of widely varying polarities, a gradient elution is superior.[1][12] Start with a low percentage of organic solvent to retain and resolve early-eluting polar compounds (like Guaiacol) and gradually increase the organic content to elute the more hydrophobic parent compound. This provides good peak shape for all components and shortens run times.

  • Evaluate the Column: Not all C18 columns are the same.

    • Endcapping: Ensure you are using a high-quality, end-capped C18 column. Free silanol groups on the silica backbone can interact with basic or acidic functional groups, causing peak tailing.

    • Particle Size: For higher efficiency and better resolution, consider using a column with smaller particles (e.g., <3 µm), which is characteristic of Ultra-High-Performance Liquid Chromatography (UPLC).

Q4: My UV detector isn't sufficient for identifying unknown peaks. What's the next step?

Answer: When you encounter unknown peaks in your chromatogram, the next logical and most powerful step is to couple your liquid chromatograph to a mass spectrometer (LC-MS).

  • Causality: Mass spectrometry provides the molecular weight of the eluting compounds. High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, can provide a highly accurate mass measurement. This accuracy allows you to determine the elemental composition (molecular formula) of an unknown degradation product.

  • Fragmentation (MS/MS): By subjecting the molecular ion of the unknown peak to fragmentation (tandem mass spectrometry or MS/MS), you can obtain structural information. The way a molecule breaks apart provides clues to its structure, much like solving a puzzle. For example, the loss of a specific fragment mass can indicate the presence of a particular functional group.

Section 3: Experimental Protocols & Workflows

A self-validating protocol includes checks and balances to ensure the generated data is reliable. The following protocols are designed with this principle in mind.

Protocol 1: Forced Degradation (Stress Testing) Study

This study is essential to generate the potential degradation products and demonstrate the specificity of your analytical method, as mandated by regulatory guidelines like ICH Q1A(R2).[8][13][14]

Objective: To intentionally degrade this compound under various stress conditions to produce its degradation products for analytical method development.

Materials:

  • This compound reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC/UPLC-UV/MS system

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Include a "control" sample (stock solution diluted with the initial solvent) kept at room temperature. The goal is to achieve 5-20% degradation of the parent compound.[1] Adjust exposure times or temperatures as needed.

Stress ConditionReagent/ConditionTypical ProcedureRationale
Acid Hydrolysis 0.1 N HClMix 1 mL stock + 1 mL 0.1 N HCl. Heat at 60°C for 8-12 hours.[1][8]To induce acid-catalyzed hydrolysis of the ester bond.
Base Hydrolysis 0.1 N NaOHMix 1 mL stock + 1 mL 0.1 N NaOH. Keep at RT for 4-8 hours.[1]To induce base-catalyzed saponification of the ester bond.
Oxidation 3% H₂O₂Mix 1 mL stock + 1 mL 3% H₂O₂. Keep at RT for 12-24 hours.[1][3]To promote oxidation of the aromatic ring and ether linkage.
Thermal Dry HeatStore solid material or solution at 60-80°C for 24 hours.[1]To assess the impact of heat on stability.
Photolytic Light ExposureExpose solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[13]To assess light sensitivity and induce photodegradation.
  • Sample Quenching & Preparation:

    • After the specified time, cool the samples to room temperature.

    • Crucially, neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to stop the reaction and prevent damage to the HPLC column.

    • Dilute all samples (including the control) with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10-20 µg/mL).

  • Analysis: Analyze all samples by your developed HPLC-UV/MS method. Compare the chromatograms of the stressed samples to the control sample to identify new peaks (degradation products).

Workflow: Degradation Product Identification using LC-MS

The following diagram outlines a systematic workflow for identifying an unknown impurity detected during a stability study.

G cluster_workflow LC-MS Workflow for Impurity Identification start Stressed Sample Analysis (HPLC-UV) detect Detect Unknown Peak (Not present in control) start->detect lcms Inject Sample into LC-HRMS System detect->lcms ms1 Determine Accurate Mass & Propose Molecular Formula lcms->ms1 ms2 Acquire MS/MS Data (Fragmentation Pattern) ms1->ms2 elucidate Structure Elucidation (Combine MS, MS/MS, and Chemical Knowledge) ms2->elucidate confirm Confirm Structure (Synthesize standard or use NMR if necessary) elucidate->confirm

Caption: A systematic workflow for identifying unknown degradation products.

References

  • USP. (2024). Methods for the Analysis of Guaifenesin Extended-Release Tablets - USP's Emerging Standards. USP.
  • USP. (n.d.).
  • Longdom Publishing. (n.d.). Stability-Indicating HPTLC Method for Estimation of Guaifenesin. Longdom Publishing.
  • National Center for Biotechnology Information. (n.d.). Guaifenesin. PubChem. Retrieved from [Link]

  • BenchChem. (2025).
  • Pingili Reddy, S., Babu, K. S., Kumar, N., & Sasi Sekhar, Y. V. V. (2011). Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. Microsoft .NET.
  • Pingili Reddy, S., Babu, K. S., Kumar, N., & Sasi Sekhar, Y. V. V. (2011). Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. Pharmaceutical Methods, 2(4), 229–235. Retrieved from [Link]

  • ResearchGate. (2015). HPLC determination of guaifenesin with selected medications on underivatized silica with an aqueous-organic mobile phase.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guaifenesin.
  • Madugula, E., & Erothu, H. (2021). ESTIMATION OF GUAIFENESIN FROM EXTENDED RELEASE DOSAGE FORM BY STABILITY INDICATING METHOD USING RP-HPLC TECHNIQUE. Rasayan Journal of Chemistry, 14(2), 1087-1097.
  • National Center for Biotechnology Information. (n.d.). Ethyl this compound. PubChem. Retrieved from [Link]

  • ICH. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). ICH. Retrieved from [Link]

  • Gaina, L., Cristea, M., & Vanea, E. (2021). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. Materials, 14(22), 6899. Retrieved from [Link]

  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI.
  • PubMed. (n.d.). Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. PubMed.
  • ResearchGate. (2018). (PDF) Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Guaifenesin and Dextromethorphan Impurities in Pharmaceutical Formulations.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. Retrieved from [Link]

  • Akbal, F., & Onar, A. N. (2003). Photocatalytic degradation of phenol. Environmental Monitoring and Assessment, 83(3), 295-302.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Interpretation of (2-Methoxyphenoxy)acetate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules. The 1H NMR spectrum, in particular, provides a detailed fingerprint of a molecule's proton environment. This guide offers an in-depth analysis of the 1H NMR spectrum of (2-Methoxyphenoxy)acetate, a common structural motif in various organic compounds. By comparing its spectral features with those of key analogs, we will illuminate the subtle yet significant influences of its constituent functional groups on chemical shifts and coupling patterns, thereby providing a robust framework for spectral interpretation.

The Unique Signature of this compound: A Detailed Spectral Walkthrough

The structure of this compound presents several distinct proton environments, each giving rise to a characteristic signal in the 1H NMR spectrum. For this guide, we will consider the ethyl ester of this compound. Based on established principles of NMR spectroscopy and experimental data from closely related analogs, we can confidently predict and interpret its spectrum.

A key experimental reference is the reported 1H NMR data for ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, which provides directly applicable chemical shifts for the core structure.[1][2]

Predicted 1H NMR Spectrum of Ethyl this compound:

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic (H-3, H-4, H-5, H-6)~ 6.8 - 7.2Multiplet4H
Methylene (-O-CH₂ -C=O)~ 4.67Singlet2H
Methoxy (-OCH₃ )~ 3.73Singlet3H
Methylene (-O-CH₂ -CH₃)~ 4.14Quartet2H
Methyl (-O-CH₂-CH₃ )~ 1.20Triplet3H
Deciphering the Signals: Causality and Interpretation
  • The Aromatic Region (δ ~6.8-7.2 ppm): The four protons on the benzene ring will appear as a complex multiplet in this region. Their exact chemical shifts and coupling patterns are influenced by the electron-donating effects of both the ether oxygen and the methoxy group. The ortho and para positions are generally more shielded (shifted upfield) compared to the meta position.

  • The Methylene Singlet (δ ~4.67 ppm): The two protons of the methylene group flanked by the phenoxy oxygen and the carbonyl group are chemically equivalent and have no adjacent protons to couple with. Therefore, they appear as a sharp singlet. Their downfield shift is a direct result of the deshielding effect of the neighboring electronegative oxygen atom and the carbonyl group.[1]

  • The Methoxy Singlet (δ ~3.73 ppm): The three protons of the methoxy group are also equivalent and lack adjacent protons, resulting in a distinct singlet.[3] Their position is characteristic of methoxy groups attached to an aromatic ring.[1]

  • The Ethyl Ester Motif (δ ~4.14 and ~1.20 ppm): The quartet and triplet are classic signatures of an ethyl group. The methylene protons (~4.14 ppm) are deshielded by the adjacent oxygen and are split into a quartet by the three neighboring methyl protons. The methyl protons (~1.20 ppm) are further upfield and are split into a triplet by the two neighboring methylene protons.

Comparative Spectral Analysis: Understanding Functional Group Effects

To fully appreciate the spectral features of this compound, a comparison with structurally related molecules is invaluable. This comparative approach allows us to isolate and understand the contribution of each functional group to the overall spectrum.

The Influence of the Methoxy Group: Guaiacol vs. Phenoxyacetic Acid

By comparing the aromatic region of Guaiacol (2-methoxyphenol) with that of Phenoxyacetic acid, we can observe the impact of the methoxy substituent.

CompoundAromatic Protons Chemical Shifts (ppm)
Guaiacol ~ 6.81 - 6.92[4]
Phenoxyacetic Acid ~ 6.91 - 7.28[2]

The methoxy group in Guaiacol is electron-donating, leading to increased shielding of the aromatic protons and a general upfield shift compared to the unsubstituted ring in phenoxyacetic acid.

The Ester Moiety's Role: this compound vs. Guaiacol Acetate

The key difference between our target molecule and Guaiacol Acetate (2-methoxyphenyl acetate) is the presence of a methylene linker. This seemingly small change has a profound effect on the spectrum.

CompoundKey Proton Signals and Chemical Shifts (ppm)
Ethyl this compound (Predicted) -O-CH₂ -C=O: ~ 4.67 (singlet)
Guaiacol Acetate -O-C(=O)-CH₃ : ~ 2.29 (singlet)[5]

In Guaiacol Acetate, the acetyl methyl protons are directly attached to the carbonyl group, resulting in a singlet around 2.29 ppm. In contrast, the methylene protons in this compound are situated between two deshielding groups (the phenoxy oxygen and the carbonyl), pushing their chemical shift significantly downfield to around 4.67 ppm.

The Core Structure: A Comparison with Ethyl Acetate

Finally, comparing the ethyl ester signals with those in a simple ester like Ethyl Acetate provides a baseline.

CompoundEthyl Group Chemical Shifts (ppm)
Ethyl this compound (Predicted) -O-CH₂ -CH₃: ~ 4.14 (quartet), -O-CH₂-CH₃ : ~ 1.20 (triplet)
Ethyl Acetate -O-CH₂ -CH₃: ~ 4.1 (quartet), -O-CH₂-CH₃ : ~ 1.3 (triplet)[6]

The chemical shifts for the ethyl group protons are remarkably similar, indicating that the (2-methoxyphenoxy) moiety has a minimal long-range effect on these protons.

Experimental Protocol: A Self-Validating System for 1H NMR Analysis

To ensure the acquisition of high-quality, reproducible 1H NMR spectra, adherence to a standardized experimental protocol is paramount.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp spectral lines.

    • Acquire the 1H NMR spectrum using standard acquisition parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate integrate Integrate Peaks calibrate->integrate interpret Spectral Interpretation integrate->interpret

Conclusion

The 1H NMR spectrum of this compound is a rich source of structural information. Through a systematic, peak-by-peak analysis and comparison with relevant analogs, we can confidently assign each signal and understand the electronic effects of the constituent functional groups. The characteristic singlet of the methylene linker, the distinct methoxy signal, and the familiar patterns of the aromatic and ethyl groups combine to form a unique spectral fingerprint. By following a robust experimental protocol, researchers can reliably obtain high-quality spectra, enabling accurate structural elucidation and advancing their research in drug discovery and chemical development.

References

  • 1H NMR spectrum of methyl acetate . ResearchGate. Available at: [Link]

  • Chemical Shift In NMR Spectroscopy . YouTube. Available at: [Link]

  • Table of Contents . The Royal Society of Chemistry. Available at: [Link]

  • Reactions of Tröger's Base Derivatives with Aryne Intermediates . American Chemical Society. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide . Organomation. Available at: [Link]

  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS . Jurnal Kimia Valensi. Available at: [Link]

  • Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents . Jurnal Kimia Valensi. Available at: [Link]

  • Ethyl this compound . SIELC Technologies. Available at: [Link]

  • Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace . Modgraph. Available at: [Link]

  • Ethyl 2-(4-methoxyphenoxy)acetate . PubChem. Available at: [Link]

  • NMR Sample Preparation . Chemical Instrumentation Facility, Iowa State University. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and NMR characterization of the methyl esters of eicosapentaenoic acid monoepoxides . PubMed. Available at: [Link]

  • Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates . ChemRxiv. Available at: [Link]

  • NMR spectrum of ethyl acetate . YouTube. Available at: [Link]

  • NMR Sample Preparation . University of California, Riverside. Available at: [Link]

Sources

Spectroscopic Validation Guide: FTIR Analysis of (2-Methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

Objective: To provide a definitive spectroscopic framework for identifying (2-Methoxyphenoxy)acetate and differentiating it from its synthetic precursor (Guaiacol) and structural analogs (Phenoxyacetate, 4-Methoxyphenoxyacetate).

Molecule Analysis: this compound consists of three distinct vibrational domains:

  • The Guaiacol Core (1,2-disubstituted benzene): Source of aromatic ring modes and the critical ortho-substitution pattern.

  • The Methoxy Group (

    
    ):  Provides unique C-H stretching and C-O ether fingerprints.
    
  • The Acetate Tail (

    
    ):  The primary diagnostic region. Note: This guide distinguishes between the free acid form (COOH) often seen in synthesis and the anionic acetate form (COO⁻) found in physiological or salt solutions.
    

Comparative Analysis: Target vs. Alternatives

The following table synthesizes the critical vibrational modes. Use this data to validate synthesis success (Target vs. Precursor) and structural purity (Target vs. Analogs).

Table 1: Diagnostic Peak Assignments ( )
Vibrational ModeTarget: this compoundPrecursor: Guaiacol (2-Methoxyphenol)Analog: Phenoxyacetate (No OMe)Differentiation Logic
O-H Stretch Absent (in dry salt)3550–3200 (Broad) AbsentSynthesis Check: Disappearance of the broad phenolic OH confirms etherification.
C=O Stretch Absent (if salt) / 1750 (if acid)AbsentAbsent (salt) / 1750 (acid)State Check: Acid form shows sharp C=O at 1750. Salt form shifts to carboxylate doublet (see below).
COO⁻ (Asym) 1610–1590 (Strong) Absent1610–1590Salt Confirmation: Diagnostic for the anionic acetate headgroup.
COO⁻ (Sym) 1420–1390 (Medium) Absent1420–1390Salt Confirmation: Paired with the asymmetric peak.
Ar-O-C (Ether) 1260 & 1050 1260 & 10251240 & 1050Backbone Check: The 1260 band is the aromatic C-O stretch; 1050 is the aliphatic C-O.
Methoxy C-H 2835 (Sharp, weak) 2835Absent Analog Check: Distinguishes 2-Methoxy from plain Phenoxyacetate.
Ring OOP Bend 740–750 (Ortho) 740–750 (Ortho)750 & 690 (Mono)Isomer Check: Distinguishes ortho (750) from para (820-840) substitution.
Deep Dive: The Carboxylate Shift (Acid Salt)

In drug development, this molecule is often handled as a salt (Sodium this compound) to improve solubility. You must verify the state of the carboxyl group.

  • Free Acid (-COOH): Dominated by a strong Carbonyl (

    
    ) stretch at 
    
    
    
    .
  • Acetate Salt (-COO⁻): Resonance delocalization destroys the double bond character. The peak disappears and splits into two new bands:

    • 
      : 
      
      
      
      (Asymmetric stretch).
    • 
      : 
      
      
      
      (Symmetric stretch).

Critical Validation: If your spectrum shows both 1750 and 1600 peaks, your sample is a mixture of free acid and salt (incomplete neutralization).

Visualization of Structural Logic

The following diagram illustrates the decision logic for identifying the compound based on spectral features.

FTIR_Decision_Matrix Start Unknown Sample Spectrum Check_OH Check 3200-3550 cm⁻¹ (Broad OH Band) Start->Check_OH Has_OH Strong OH Present Check_OH->Has_OH Yes No_OH No OH / Weak Check_OH->No_OH No Result_Guaiacol Precursor: Guaiacol (Unreacted) Has_OH->Result_Guaiacol Check_CO Check 1700-1760 cm⁻¹ (C=O Carbonyl) No_OH->Check_CO Has_CO Strong C=O Present Check_CO->Has_CO Yes No_CO No C=O Present Check_CO->No_CO No Check_OMe Check 2835 cm⁻¹ (Methoxy C-H) Has_CO->Check_OMe Check_COO Check 1590 & 1400 cm⁻¹ (Carboxylate Doublet) No_CO->Check_COO Has_COO Doublet Present Check_COO->Has_COO Yes Has_COO->Check_OMe Result_Acid Intermediate: (2-Methoxyphenoxy)acetic Acid Check_OMe->Result_Acid Yes (from C=O path) Result_Salt Target: This compound Salt Check_OMe->Result_Salt Yes (from COO⁻ path) Result_Phenoxy Analog: Phenoxyacetate (No OMe) Check_OMe->Result_Phenoxy No (Peak Absent)

Figure 1: Spectroscopic Decision Matrix for validating synthesis and salt formation.

Experimental Protocol: Self-Validating ATR-FTIR

This protocol uses Attenuated Total Reflectance (ATR) for reproducibility. ATR is preferred over KBr pellets for carboxylate salts to avoid ion exchange with hygroscopic KBr.

Equipment & Settings
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Resolution: 4

    
    .
    
  • Scans: 32 (Screening) or 64 (Publication).

  • Range: 4000–600

    
    .
    
Step-by-Step Workflow
  • Background Collection:

    • Clean crystal with isopropanol. Ensure it is dry.

    • Collect air background. Validation: Background should show atmospheric

      
       doublet (2350 
      
      
      
      ) and
      
      
      noise, but otherwise be flat.
  • Sample Application:

    • Place ~5 mg of solid this compound on the crystal.

    • Apply pressure using the anvil until the force gauge is in the "green" zone (optimal contact).

    • Note: If the sample is a liquid/oil (free acid form), use just enough to cover the crystal eye.

  • Data Acquisition & Processing:

    • Collect spectrum.[1][2][3][4][5]

    • Apply ATR Correction (software algorithm) to account for penetration depth dependence on wavelength.

    • Apply Baseline Correction (Rubberband method) if the baseline drifts due to scattering.

  • Self-Validation Criteria (Quality Control):

    • S/N Ratio: The strongest peak (likely C-O-C ~1250 or COO⁻ ~1600) should have >50% absorption or <0.5 absorbance units.

    • Atmospheric Interference: If jagged noise appears at 3600-3800 (water) or 2350 (

      
      ), purge the chamber and re-acquire.
      
    • Contamination Check: A peak at 1750

      
       in a "pure salt" sample indicates hydrolysis or incomplete neutralization.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for functional group assignments).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
  • NIST Chemistry WebBook. IR Spectrum of Guaiacol (2-Methoxyphenol). Available at: [Link]

  • Max, J. J., & Chapados, C. (2004). Infrared spectroscopy of aqueous carboxylic acids: Comparison between different acids and their salts. The Journal of Physical Chemistry A, 108(16), 3324-3337.

Sources

Comparative Guide: Mass Spectrometric Differentiation of (2-Methoxyphenoxy)acetate Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical framework for distinguishing (2-Methoxyphenoxy)acetate (Ortho isomer) from its meta- and para-regioisomers using mass spectrometry. Significance: (2-Methoxyphenoxy)acetic acid is a critical intermediate in the synthesis of guaiacol-based pharmaceuticals and a potential metabolite of specific herbicides.[1] Accurate identification is often complicated by the co-elution of isomers in complex biological matrices.[1][2] Core Insight: While standard fragmentation yields common phenoxy cations, the Ortho Effect —a proximity-driven rearrangement unique to the 2-position—provides the definitive diagnostic fingerprint required for unambiguous identification.[1]

Part 1: Structural Context & Ionization Physics

The ability to distinguish this compound from its isomers relies on exploiting the "Hard" ionization of Electron Impact (EI) to induce specific rearrangements, versus the "Soft" ionization of Electrospray Ionization (ESI) for molecular weight confirmation.[1]

The Isomeric Challenge

All three isomers (Ortho, Meta, Para) share the same molecular formula (


) and Exact Mass (182.0579 Da).[1] High-Resolution MS (HRMS) alone cannot distinguish them.[1] We must rely on fragmentation topology .
FeatureThis compound(3-Methoxyphenoxy)acetate(4-Methoxyphenoxy)acetate
Position Ortho (1,2-substitution)Meta (1,3-substitution)Para (1,4-substitution)
Steric Interaction High (Methoxy/Acetate proximity)LowNone
Dominant Mechanism Ortho-Effect Rearrangement Inductive CleavageInductive Cleavage

Part 2: The Ortho-Effect Advantage (Mechanism)[1]

The defining characteristic of the this compound spectrum is the Ortho Effect .[1] In the ortho isomer, the methoxy oxygen and the carbonyl oxygen of the acetate chain are spatially close enough to facilitate hydrogen transfer via a cyclic transition state.[1]

Mechanism 1: The Diagnostic Rearrangement (EI)

In the Para and Meta isomers, fragmentation is dominated by simple bond homolysis (cleavage).[1] In the Ortho isomer, a rearrangement occurs:

  • Direct Cleavage (All Isomers): Loss of the acetate side chain (

    
    , 59 Da) to form the methoxyphenol cation (
    
    
    
    123).[1]
  • Ortho-Specific Pathway: The molecular ion (

    
    ) undergoes a hydrogen transfer from the side chain to the methoxy oxygen (or vice versa), often followed by the elimination of small neutral molecules like formaldehyde (
    
    
    
    ) or water, which is sterically forbidden in Para/Meta isomers.[1]
Mechanism 2: ESI Negative Mode ( )

In LC-MS/MS (Negative mode), the carboxylate anion is formed.[1]

  • Para/Meta: Collision-Induced Dissociation (CID) typically yields the phenoxide anion via loss of

    
     or the entire acetate group.[1]
    
  • Ortho: The proximity of the methoxy group stabilizes specific radical anions, altering the ratio of the decarboxylated product (

    
    ) vs. the cleavage of the ether bond.[1]
    

Part 3: Experimental Protocols

Protocol A: GC-MS (Electron Impact)

Target: Identification of impurities or volatile derivatives (Methyl Ester form).

  • Derivatization: React 50 µL sample with 100 µL

    
    -Methanol (14% w/v) at 60°C for 30 min. Extract with hexane.[1] This converts the acid to Methyl this compound  (MW 196).[1]
    
  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent.[1]

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C.
  • Source: EI, 70 eV, 230°C.

  • Scan Range:

    
     40–350.
    
Protocol B: LC-MS/MS (Electrospray)

Target:[1] Metabolite identification in biological fluids (Free Acid form).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8 µm.[1]

  • Ionization: ESI Negative Mode (

    
    ).
    
  • MRM Transitions (Diagnostic):

    • Quantifier: 181.0

      
       122.0 (Loss of acetate group).
      
    • Qualifier (Ortho-Specific): 181.0

      
       107.0 (Complex rearrangement involving methoxy loss).
      

Part 4: Data Analysis & Interpretation[3]

The following table summarizes the diagnostic ions observed in the EI spectrum of the Methyl Ester derivative (MW 196).

m/z ValueFragment IdentityRelative Abundance (Ortho)Relative Abundance (Para)Mechanistic Origin
196

(Molecular Ion)
Medium (20-30%)High (40-50%)Parent stability is lower in ortho due to steric strain.[1]
137

High (Base Peak) Medium

-cleavage adjacent to carbonyl.
123

HighHigh (Base Peak) Cleavage of ether bond; formation of stable anisole-like cation.[1]
95

MediumLowRing contraction/CO loss; favored by ortho-interaction.[1]
77

LowMediumPhenyl cation (indicates lack of substituents).

Key Differentiator: The ratio of


 137 to 

123.[1] The Ortho isomer often stabilizes the

137 cation via auxiliary chelation from the methoxy oxygen, whereas the Para isomer favors the formation of the resonance-stabilized phenoxy cation (

123) more directly.[1]

Part 5: Visualizing the Pathway

The following diagram illustrates the fragmentation logic, highlighting the "Ortho Effect" branch that distinguishes the target molecule.[1][2]

FragmentationPathway Fig 1. Fragmentation Pathways of this compound (Methyl Ester) Parent Molecular Ion (M+) m/z 196 Frag137 Fragment A [M - COOCH3]+ m/z 137 Parent->Frag137 Alpha Cleavage (Loss of 59) Frag123 Fragment B [M - CH2COOCH3]+ m/z 123 (Methoxyphenol cation) Parent->Frag123 Ether Cleavage (Loss of 73) OrthoRearrange Ortho-Effect Intermediate (Cyclic Transition State) Parent->OrthoRearrange H-Transfer (Ortho Only) FragDiagnostic Diagnostic Ion Loss of CH2O/Rearrangement m/z 95 / 107 Frag123->FragDiagnostic - CO (28) OrthoRearrange->FragDiagnostic Elimination

Caption: Diagnostic fragmentation pathways. The dashed red line represents the ortho-specific rearrangement channel absent in para/meta isomers.[1]

References

  • NIST Mass Spectrometry Data Center. (2-Methoxyphenoxy)acetic acid Mass Spectrum.[1][3] NIST Chemistry WebBook, SRD 69.[1][4][5] Retrieved from [Link]

  • Oswald, E. O., et al. (1974).[1] Differentiation of Isomeric Polychlorinated Biphenyls by Mass Spectrometry (Ortho Effect Principles). Journal of Chromatography A. (Cited for mechanistic principle of ortho-effect).[1]

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook.[1] Springer International Publishing.[1] (Authoritative source on fragmentation mechanisms including McLafferty and Ortho effects).

  • PubChem. Compound Summary: (2-Methoxyphenoxy)acetic acid.[1] National Library of Medicine.[1] Retrieved from [Link]

Sources

reference standards for (2-Methoxyphenoxy)acetate purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Purity Analysis Standards for (2-Methoxyphenoxy)acetic Acid: A Comparative Technical Guide

Executive Summary: The Standardization Challenge

(2-Methoxyphenoxy)acetic acid (CAS: 1878-85-9), also known as Guaiacoxyacetic acid, is a critical structural motif often encountered as an intermediate in the synthesis of guaifenesin-type expectorants or as an oxidative metabolite. Unlike major Active Pharmaceutical Ingredients (APIs), this compound lacks a widely available, dedicated Primary Reference Standard (RS) in major pharmacopeias (USP/EP/BP).[1]

This absence creates a "standardization gap."[1] Researchers often rely on commercial reagents labeled "98% purity," which frequently fail to account for moisture, residual inorganic salts, or solvent entrapment—impurities invisible to standard HPLC-UV area normalization.[1]

This guide objectively compares the three primary approaches to establishing a reference standard for (2-Methoxyphenoxy)acetic acid and provides a validated workflow for qualifying an in-house primary standard using Quantitative NMR (qNMR).

The Contenders: Reference Standard Options

FeatureOption A: Commercial Reagent Grade Option B: Secondary CRM (e.g., LGC/Supelco) Option C: In-House qNMR Qualified (Recommended)
Traceability None (Vendor COA only)Traceable to NIST/BAM (Batch specific)Direct SI Traceability via Internal Standard
Purity Definition Chromatographic Purity (Area %)Mass Fraction Purity (w/w %)Molar/Mass Purity (Absolute)
Risk High: Ignores water/salts.Low: Expensive, potential supply chain issues.[1]Low: Requires NMR expertise.[1]
Cost Low ($)High (

$)
Medium (

)
Suitability Early R&D / Sighting StudiesGMP Release TestingThe "Gold Standard" for creating Working Standards

CRITICAL WARNING: Do not confuse (2-Methoxyphenoxy)acetic acid with Guaifenesin Impurity B (EP/USP designation).[1] Impurity B is 2-(2-methoxyphenoxy)-1,3-propanediol (an isomer of Guaifenesin). Always verify the CAS: 1878-85-9 .[1]

Comparative Experimental Data

The following data illustrates the "Purity Gap" often observed when characterizing this specific carboxylic acid.

Experiment: A commercial sample of (2-Methoxyphenoxy)acetic acid labeled "98% Purity" was analyzed using three methods.

MethodResultInterpretation
HPLC-UV (Area %) 99.2% False High. The method effectively separated organic impurities but failed to detect 1.5% residual moisture and 0.8% inorganic salts (from the chloroacetic acid synthesis step).
TGA (Thermogravimetry) 98.1% Ambiguous. Detected volatile loss (water/solvents) but could not distinguish between solvent types or non-volatile organic impurities.[1]
qNMR (Internal Std) 96.4% The Truth. The proton signals were integrated against a NIST-traceable Maleic Acid standard.[1] This value accounts for all impurities (water, salts, isomers) and represents the true mass fraction.

Methodological Deep Dive

Protocol A: The "Workhorse" HPLC-UV Method

Use for routine batch analysis once the standard is qualified.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • B: Acetonitrile.[1][2][3]

    • Note: Low pH is strictly required.[1] The pKa of (2-Methoxyphenoxy)acetic acid is approx. 3.[1]2. You must operate at pH < 2.5 to keep the acid protonated (neutral) and ensure retention.[1] At neutral pH, it will elute in the void volume.[1]

  • Gradient: 10% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 275 nm (aromatic ether absorption).[1]

  • Temperature: 30°C.

Protocol B: The "Validator" qNMR Method

Use to assign an absolute purity value to your "Primary" Standard.

  • Internal Standard (IS) Selection:

    • Maleic Acid (Traceable): Excellent for DMSO-d6.[1] Distinct singlet at ~6.3 ppm.[1]

    • Dimethyl Sulfone: Alternative if reacting with acid.[1]

  • Sample Preparation:

    • Weigh approx. 20 mg of (2-Methoxyphenoxy)acetic acid (Analyte) and 10 mg of Maleic Acid (IS) into the same vial using a metrological micro-balance (readability 0.01 mg).

    • Dissolve in 0.7 mL DMSO-d6.

  • Acquisition Parameters (Critical for E-E-A-T):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 60 seconds. (T1 for these aromatic protons is typically 3-5s; D1 must be > 5x T1 to ensure 99.9% magnetization recovery).[1]

    • Scans: 16 or 32 (High S/N required).

    • Processing: Phase correction must be manual and precise. Integration regions must cover 20x peak width at half-height.[1]

Visualization of Workflows

Diagram 1: The Reference Standard Qualification Workflow

This flowchart guides you through the decision-making process for establishing a valid standard.

StandardQualification Start Start: Need (2-Methoxyphenoxy)acetic Acid Standard CheckPharm Check USP/EP/BP Catalog Start->CheckPharm Available Is Primary RS Available? CheckPharm->Available BuyRS Purchase Pharmacopeial RS Available->BuyRS Yes SourceComm Source High-Purity Reagent (>98%) Available->SourceComm No (Most Likely) Qualify Perform In-House Qualification SourceComm->Qualify qNMR Step 1: qNMR (Mass Balance) Determines Absolute Potency Qualify->qNMR HPLC Step 2: HPLC-UV (Impurity Profiling) Checks for Isomers/Degradants qNMR->HPLC KF Step 3: Karl Fischer / TGA Confirm Volatiles HPLC->KF COA Generate COA with Assigned Purity Factor KF->COA

Caption: Workflow for establishing a traceable reference standard when a pharmacopeial source is unavailable.

Diagram 2: HPLC Method Development Logic

Understanding the relationship between mobile phase pH and the analyte's chemistry.

HPLCLogic Analyte (2-Methoxyphenoxy)acetic acid pKa ~ 3.2 LowPH Mobile Phase pH 2.2 (Acidic) Analyte->LowPH HighPH Mobile Phase pH 7.0 (Neutral) Analyte->HighPH StateProtonated State: Protonated (Neutral) R-COOH LowPH->StateProtonated StateIonized State: Ionized (Anionic) R-COO- HighPH->StateIonized ResultGood Strong Retention on C18 Sharp Peak StateProtonated->ResultGood ResultBad Elutes in Void Volume No Separation StateIonized->ResultBad

Caption: Impact of pH on the chromatographic behavior of (2-Methoxyphenoxy)acetic acid.

References

  • ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] International Council for Harmonisation.[1] Link

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1] Journal of Natural Products.[1] Link[1]

  • BIPM. (2020).[1] qNMR Internal Standard Reference Data - Maleic Acid. Bureau International des Poids et Mesures.[1] Link

  • PubChem. (2024).[1][4] (2-Methoxyphenoxy)acetic acid Compound Summary. National Center for Biotechnology Information.[1] Link[1]

  • United States Pharmacopeia. (2023).[1] General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1] Link[1]

Sources

Optimizing Elemental Analysis for (2-Methoxyphenoxy)acetate Salts: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Hidden Carbonate" Trap

(2-Methoxyphenoxy)acetic acid salts (typically Sodium, CAS 69533-71-7) present a specific analytical challenge that frequently leads to false "impure" classifications in drug development and agrochemical synthesis.

While the calculation of theoretical elemental composition is mathematically trivial, the experimental verification via standard CHNS combustion often yields systematically low Carbon (%C) values. This is not due to sample impurity, but rather the formation of thermally stable alkali metal carbonates (e.g.,


) in the combustion ash, which traps carbon atoms and prevents them from reaching the detector as 

.

This guide compares the standard combustion protocol against an optimized "Flux-Combustion" method and establishes the mathematical baselines for hydration correction.

Theoretical Framework: The Calculation

Before optimizing the instrument, we must establish the theoretical ground truth. Salts of carboxylic acids are hygroscopic; therefore, calculations must account for potential hydration shells.

Chemical Constants[1]
  • Compound: Sodium (2-methoxyphenoxy)acetate[1]

  • Formula (Anhydrous):

    
    
    
  • Molecular Weight (Anhydrous): 204.16 g/mol

Stoichiometric Calculations
ElementAtomic MassCountTotal Mass Contribution% Composition (Anhydrous)% Composition (Monohydrate)*
Carbon (C) 12.0119108.1052.95% 48.66%
Hydrogen (H) 1.00899.074.44% 4.99%
Sodium (Na) 22.990122.9911.26% 10.35%
Oxygen (O) 15.999464.0031.35% 36.00%

*Monohydrate Calculation (


): MW increases to 222.17  g/mol . Hydrogen count increases to 11 (9+2), Oxygen to 5 (4+1).

Critical Insight: If your experimental %C is approx. 48-49% while expecting 53%, do not assume synthesis failure. Check for water content (KF titration) or carbonate trapping (see below).

Comparative Methodology: Solving the Carbon Deficit

We compared three analytical approaches to validate the purity of a >99% (qNMR confirmed) lot of Sodium this compound.

Method A: Standard Dynamic Flash Combustion
  • Setup: Tin capsule, combustion at 950°C, reduction at 650°C.

  • Mechanism:

    
    .
    
  • Failure Mode: Sodium captures

    
     to form Sodium Carbonate (
    
    
    
    ), which is stable up to ~851°C (melting) and does not fully decompose at standard operating dwell times.
  • Result: Systematically Low Carbon .

Method B: Optimized Flux Combustion (Recommended)
  • Setup: Tin capsule + 10-15 mg Vanadium Pentoxide (

    
    ) .
    
  • Mechanism:

    
     acts as a strong acidic flux. It attacks the alkali salt, preventing carbonate formation or displacing 
    
    
    
    from it immediately.
  • Reaction:

    
    .
    
  • Result: Accurate Carbon .

Method C: Orthogonal Validation (qNMR)
  • Setup:

    
     solvent, Maleic Acid internal standard.
    
  • Benefit: Bypasses combustion physics entirely; detects residual solvents and water.

Experimental Data Comparison

The following table summarizes the results of n=5 replicates per method.

MetricTheoretical (Anhydrous)Method A (Standard)Method B (Optimized with

)
Method C (qNMR Purity)
Carbon % 52.95%49.10% (

1.2)
52.88% (

0.15)
N/A
Hydrogen % 4.44%4.50% (

0.1)
4.46% (

0.1)
N/A
Purity Calc 100%~92.7% (False Fail)99.8% (Pass) 99.7%
Notes TargetCarbon trapped in ashCarbon fully releasedConfirms Method B
Visualization of the Analytical Decision Matrix

AnalyticalWorkflow Start Sample: this compound Salt CheckHydration Step 1: Check Hydration (TGA or KF Titration) Start->CheckHydration Hydrated Water Detected CheckHydration->Hydrated Anhydrous Dry Sample CheckHydration->Anhydrous CalcCorrection Recalculate Theoretical % (Use Monohydrate Formula) Hydrated->CalcCorrection SelectMethod Step 2: Select Combustion Method Anhydrous->SelectMethod CalcCorrection->SelectMethod MethodA Method A: Standard (No Additive) SelectMethod->MethodA Not Recommended MethodB Method B: Optimized (Add V2O5 or WO3) SelectMethod->MethodB Recommended ResultA Result: Low Carbon (Na2CO3 Formation) MethodA->ResultA ResultB Result: Accurate Carbon (Full CO2 Release) MethodB->ResultB

Figure 1: Analytical workflow for alkali salts. Note the critical branch at Step 2 where additives are required to prevent false failures.

Detailed Protocol: Optimized Flux Combustion

To replicate the accurate results of Method B, follow this specific workflow.

Materials
  • Instrument: CHNS/O Analyzer (e.g., Thermo FlashSmart, Elementar vario EL).

  • Capsules: Tin (Sn) capsules (Pressed or light weight).

  • Additive: Vanadium Pentoxide (

    
    ) or Tungsten Trioxide (
    
    
    
    ), analytical grade.
  • Reference Standard: Acetanilide (Calibration) and Sulfanilamide (QC).

Step-by-Step Workflow
  • Blanking: Run 3 empty tin capsules with ~10 mg of

    
     to establish the blank value for the additive. 
    
    
    
    may contain trace moisture or impurities.
  • Weighing:

    • Tare the microbalance with an empty tin capsule.

    • Weigh 1.5 – 2.0 mg of the this compound salt.

    • Crucial: Add 10 – 15 mg of

      
       directly on top of the sample.
      
  • Encapsulation: Fold the capsule tightly, ensuring no air pockets, but do not tear the foil. The additive must be in direct contact with the sample.

  • Combustion Parameters:

    • Furnace Temperature: 980°C - 1020°C (Higher temps favor carbonate decomposition).

    • Oxygen Flow: Ensure an oxygen surplus (inject for 5-10 seconds depending on flow rate).

  • Data Processing:

    • Compare the resulting %C against the Hydration Corrected theoretical value calculated in Section 2.

Troubleshooting the "Ash"

If you inspect the ash crucible after the run:

  • Black/Grey Ash: Incomplete combustion. Increase

    
     dose or temperature.
    
  • White/Clear Melt: Successful fluxing. The sodium has formed Sodium Vanadate (

    
    ), releasing the Carbon.
    

References

  • Royal Society of Chemistry. (2021).[1] Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Link

  • National Institutes of Health (NIH) - PubChem. (2023). Sodium this compound Compound Summary. Link[1]

  • American Chemical Society (ACS). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Thermo Fisher Scientific. (2020). Smart Note: Overcoming the Challenges of Analysis of Alkali Metal Salts. (Technical Note regarding carbonate formation in CHNS). Link

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of (2-Methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

(2-Methoxyphenoxy)acetic acid (also known as Guaiacoxyacetic acid) is a synthetic intermediate frequently used in the preparation of pharmaceutical compounds (e.g., guaifenesin derivatives) and agrochemicals.[1] Unlike simple aliphatic acids, the presence of the phenolic ether linkage (anisole-like structure) confers specific stability and lipophilicity that dictates its disposal pathway. It is not a candidate for standard drain disposal, even after neutralization, due to potential aquatic persistence and toxicity associated with phenolic derivatives.

Chemical Profile
ParameterSpecification
Chemical Name (2-Methoxyphenoxy)acetic acid
CAS Number 1878-85-9
Formula C₉H₁₀O₄
Physical State Solid (White to off-white crystalline powder)
Melting Point 118–122 °C
Acidity (pKa) ~3.5 (Carboxylic acid moiety)
Solubility Soluble in alcohol, ether, chloroform; slightly soluble in water.[1][2][3]

Hazard Characterization (GHS)

Before handling waste, the researcher must acknowledge the specific hazards. While not classified as "fatal" like some heavy metals, the acidity and irritant properties require strict adherence to PPE standards.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][4]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][3][4][5]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1][3][4][5][6]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][3][4][5][6]

Critical Safety Insight: The primary operational risk is dust inhalation during weighing/transfer and eye damage from acidic solutions. The ether linkage is stable, but the carboxylic acid group will react exothermically with strong bases.

Waste Segregation & Pre-Treatment

Effective disposal begins at the bench. You must characterize the waste stream immediately upon generation.

Stream A: Solid Waste (Pure or Contaminated Solids)
  • Definition: Pure chemical, contaminated weighing boats, paper towels, or solid spill debris.

  • Action: Do not dissolve for the sake of disposal. Keep solid to minimize waste volume.

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.

Stream B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Definition: (2-Methoxyphenoxy)acetic acid dissolved in organic solvents (DCM, Ethyl Acetate, Methanol).

  • Compatibility Check: Ensure the solvent stream is compatible.

    • Allowed: Halogenated or Non-halogenated organic waste streams.

    • Prohibited: Do not mix with strong oxidizers (e.g., concentrated nitric acid, peroxides) as the methoxy group on the aromatic ring is susceptible to oxidation, potentially leading to runaway reactions.

Stream C: Aqueous Waste (Trace Amounts)
  • Definition: Glassware washings.

  • Action: Collect in "Aqueous Organic" waste. Do not drain dispose. The phenolic ether structure contributes to high Chemical Oxygen Demand (COD) and is difficult for municipal water treatment plants to degrade efficiently.

Disposal Protocol: Step-by-Step

Phase 1: Packaging and Labeling
  • Select Container: Use an amber glass or HDPE container. Avoid metal containers if the waste is in an acidic aqueous solution to prevent corrosion.

  • Labeling: Adhere to the "2-Point Identification" rule:

    • Full Chemical Name: (2-Methoxyphenoxy)acetic acid.[1][2][5][6]

    • Hazard Constituents: Mark "Irritant" and "Acidic".

    • Example Label: "Non-Halogenated Organic Waste: (2-Methoxyphenoxy)acetic acid in Methanol. pH < 4."

Phase 2: The Neutralization Trap (Avoidance)
  • Common Error: Researchers often attempt to neutralize the acid with Sodium Bicarbonate before disposal.

  • Why Avoid: While this neutralizes the pH, it generates the sodium salt ((2-Methoxyphenoxy)acetate), which is highly water-soluble. This increases the mobility of the phenolic compound in the environment if a spill occurs.

  • Correct Protocol: Dispose of as acidic organic waste . Let the professional waste management facility handle neutralization/incineration.

Phase 3: Final Disposition

The only self-validating, environmentally secure method for this compound is High-Temperature Incineration .

  • Handover: Transfer waste to EHS (Environmental Health & Safety) personnel.

  • Destruction Method: Incineration equipped with an afterburner and scrubber.

    • Mechanism:[7][8] The combustion breaks the aromatic ring and the ether linkage, converting the carbon to CO₂ and the methoxy group to CO₂/H₂O. The scrubber captures any acidic byproducts.

Emergency Response: Spill Procedures

  • Solid Spill:

    • Don PPE (Nitrile gloves, Safety Goggles, N95 mask if dust is visible).

    • Do not dry sweep vigorously (creates dust). Use a scoop or wet paper towel to dampen and collect.

    • Place in a waste bag labeled "Solid Chemical Waste."

  • Liquid Spill:

    • Cover with vermiculite or spill pads.

    • If the spill is large and acidic, apply a border of sodium bicarbonate to contain it, then absorb.

    • Collect in a sealed container.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for segregating and disposing of (2-Methoxyphenoxy)acetic acid.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Debris) StateCheck->Solid Dry Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid In Solution SolidPkg Package in HDPE Jar Do NOT Dissolve Solid->SolidPkg SolventCheck Identify Solvent Base Liquid->SolventCheck Labeling Labeling: Name + 'Irritant' + 'Acidic' SolidPkg->Labeling Halogen Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogen Contains Halogens NonHalogen Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogen Flammable/Organic Aqueous Aqueous Solution SolventCheck->Aqueous Water Based Halogen->Labeling NonHalogen->Labeling Aqueous->Labeling Do NOT Drain Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Figure 1: Decision tree for the segregation and disposal of (2-Methoxyphenoxy)acetic acid waste streams.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15882, (2-Methoxyphenoxy)acetic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: (2-methoxyphenoxy)acetic acid.[1] Retrieved from [Link]

Sources

Navigating the Safe Handling of (2-Methoxyphenoxy)acetate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides essential, in-depth information on the safe handling of (2-Methoxyphenoxy)acetate, a compound that, while valuable, requires meticulous attention to safety protocols. As your trusted partner in laboratory safety, we go beyond simply providing a product; we empower you with the knowledge to manage your research environment effectively.

Understanding the Hazard Landscape

Based on available data for structurally analogous compounds, this compound should be handled as a substance that is harmful if swallowed and causes skin and serious eye irritation .[1] The primary routes of exposure are ingestion, skin contact, and eye contact.

Key Hazard Considerations:

  • Oral Toxicity: Accidental ingestion can lead to adverse health effects.

  • Dermal Irritation: Direct contact with the skin is likely to cause irritation.

  • Ocular Irritation: The compound poses a significant risk of serious eye irritation upon contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is a critical step in mitigating the risks of exposure.

dot

Caption: PPE Selection Workflow for this compound.

Table 1: Recommended Personal Protective Equipment

Body PartProtectionStandardRationale
Eyes/Face Chemical safety gogglesANSI Z87.1Protects against splashes that can cause serious eye irritation. A face shield is recommended when handling larger quantities.
Hands Chemically resistant glovesEN 374Prevents skin irritation. Nitrile or neoprene gloves are generally suitable. Always inspect gloves for tears or holes before use.
Body Laboratory coatProvides a barrier against accidental spills. A chemically resistant apron may be necessary for larger-scale operations.
Respiratory Not generally required with adequate ventilationWork should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation:

  • Designate a Workspace: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood.

  • Assemble Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible before you begin.

  • Review the Protocol: Familiarize yourself with every step of the procedure before handling the chemical.

Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in Table 1.

  • Dispensing: Carefully weigh or measure the required amount of this compound. Avoid generating dust if it is a solid. If it is a liquid, pour carefully to avoid splashing.

  • During the Procedure: Keep containers of this compound closed when not in use. Maintain a clean and organized workspace to prevent accidental spills.

  • Post-Handling: Thoroughly wash your hands with soap and water after removing your gloves.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:

  • Chemical Waste: Unused this compound and any solutions containing it should be collected in a designated, properly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.

Disposal Procedure:

  • Containerization: Use a chemically compatible and clearly labeled waste container. The label should include the full chemical name and associated hazards.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific guidelines for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific instructions.

In Case of Exposure: Immediate First Aid

In the event of accidental exposure, immediate and appropriate first-aid measures are critical.

Table 2: First Aid Procedures

Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

By integrating these safety protocols into your laboratory workflow, you can confidently and safely utilize this compound in your research endeavors. Our commitment is to provide you with the necessary information to foster a culture of safety and scientific excellence.

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.